molecular formula C2H3Li B1195746 Vinyllithium CAS No. 917-57-7

Vinyllithium

Numéro de catalogue: B1195746
Numéro CAS: 917-57-7
Poids moléculaire: 34 g/mol
Clé InChI: QHSTXVAUZZDMOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vinyllithium is a this compound compound and an alkenyllithium compound.

Propriétés

IUPAC Name

lithium;ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3.Li/c1-2;/h1H,2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSTXVAUZZDMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C=[CH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238670
Record name Vinyllithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

34.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917-57-7
Record name Vinyllithium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyllithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyllithium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Vinyllithium from Vinyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyllithium is a potent and highly reactive organolithium reagent, indispensable in organic synthesis for the introduction of vinyl groups. Its utility in the construction of complex molecules makes it a valuable tool in pharmaceutical and materials science research. This guide provides a comprehensive overview of the primary methods for synthesizing this compound from vinyl halides, focusing on the underlying mechanisms, detailed experimental protocols, and quantitative analysis of reaction parameters. The two principal synthetic routes discussed are the direct reaction of a vinyl halide with lithium metal and the more commonly employed lithium-halogen exchange reaction. Particular emphasis is placed on the mechanistic dichotomy of the lithium-halogen exchange, which can proceed through either a concerted nucleophilic "ate-complex" or a stepwise single-electron transfer (SET) radical pathway.

Core Synthetic Methodologies

The preparation of this compound from vinyl halides is predominantly achieved through two distinct methods:

  • Direct Lithiation: This method involves the direct reaction of a vinyl halide with lithium metal, typically a dispersion containing a small amount of sodium to increase reactivity.

  • Lithium-Halogen Exchange: This is the more prevalent method and involves the reaction of a vinyl halide with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).

Direct Lithiation of Vinyl Halides

The direct reaction of a vinyl halide with lithium metal offers a straightforward route to this compound. The reaction is typically performed in an ethereal solvent, such as tetrahydrofuran (THF).

Mechanism: The reaction proceeds via a single-electron transfer from the lithium metal to the vinyl halide, generating a vinyl radical anion which then collapses to the this compound and a lithium halide.

Key Considerations:

  • The reactivity of the lithium metal is crucial. Lithium dispersions containing 1-2% sodium are often used to enhance the reaction rate.

  • The reaction can be exothermic and requires careful temperature control.

Lithium-Halogen Exchange

Lithium-halogen exchange is a versatile and widely used method for the preparation of this compound reagents. This equilibrium reaction is driven by the formation of a more stable organolithium species.[1]

General Reaction: R-X + R'-Li ⇌ R-Li + R'-X (where R = vinyl, X = halide, R' = alkyl)

The equilibrium lies towards the formation of the more stable organolithium reagent, which is typically the one where the lithium is attached to a more electronegative carbon atom (sp > sp² > sp³). Since the vinyl carbanion has sp² hybridization, the equilibrium favors the formation of this compound when using alkyllithium reagents.

Mechanistic Pathways of Lithium-Halogen Exchange

The mechanism of the lithium-halogen exchange reaction with vinyl halides is complex and can proceed through two primary pathways, the predominance of which is influenced by the substrate, organolithium reagent, solvent, and temperature.

Nucleophilic "Ate-Complex" Mechanism

This pathway involves the nucleophilic attack of the organolithium reagent on the halogen atom of the vinyl halide to form a transient, hypervalent "ate-complex". This complex then proceeds to the products.[2]

dot

ate_complex_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_Li R'-Li Ate_Complex [R'-Vinyl-X]⁻ Li⁺ 'Ate-Complex' R_Li->Ate_Complex Nucleophilic Attack on X Vinyl_X Vinyl-X Vinyl_X->Ate_Complex Vinyl_Li Vinyl-Li Ate_Complex->Vinyl_Li Halogen Transfer R_X R'-X Ate_Complex->R_X

Caption: "Ate-Complex" mechanism for lithium-halogen exchange.

Single-Electron Transfer (SET) / Radical Mechanism

Alternatively, the reaction can proceed through a single-electron transfer from the organolithium reagent to the vinyl halide. This generates a vinyl radical and an organolithium radical cation, which then recombine to form the products.

dot

set_mechanism cluster_reactants Reactants cluster_intermediates Radical Intermediates cluster_products Products R_Li R'-Li R_Li_Radical_Cation [R'-Li]⁺• R_Li->R_Li_Radical_Cation SET Vinyl_X Vinyl-X Vinyl_Radical Vinyl• Vinyl_X->Vinyl_Radical SET Vinyl_Li Vinyl-Li Vinyl_Radical->Vinyl_Li R_X R'-X R_Li_Radical_Cation->R_X

Caption: Single-Electron Transfer (SET) mechanism.

Quantitative Data on this compound Synthesis

The yield and efficiency of this compound synthesis are highly dependent on the choice of vinyl halide, organolithium reagent, solvent, and temperature.

Vinyl HalideOrganolithium ReagentSolventTemperature (°C)Yield (%)Reference
Vinyl ChlorideLithium (1% Na)THF-3469-79[3]
Vinyl Bromide2 equiv. t-BuLiTrapp Solvent Mixture-120High[4]
Vinyl Bromide2 equiv. t-BuLiDiethyl Ether-78High[4]
(E)-5-Bromo-5-decenet-BuLiHeptane/Ether060-80[5]
(E)-5-Bromo-5-decenen-BuLiEther/HeptaneRoom Temp.Low[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Vinyl Chloride and Lithium Metal[3]

Materials:

  • Vinyl chloride

  • Lithium metal dispersion (with 1% sodium)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet is thoroughly dried and flushed with argon.

  • The lithium dispersion is added to the flask under a positive pressure of argon.

  • Anhydrous THF is added to the flask, and the suspension is cooled to -34°C using a cooling bath.

  • Vinyl chloride gas is condensed into a graduated cylinder and then slowly bubbled into the stirred lithium suspension.

  • The reaction is monitored by the consumption of lithium metal and the formation of a white precipitate of lithium chloride.

  • Upon completion, the reaction mixture is allowed to settle, and the supernatant solution of this compound can be cannulated for immediate use or titrated for concentration determination.

Protocol 2: Synthesis of this compound from Vinyl Bromide and tert-Butyllithium[4]

Materials:

  • Vinyl bromide

  • tert-Butyllithium in pentane

  • Trapp solvent mixture (THF/diethyl ether/pentane) or diethyl ether, anhydrous

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • A dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a gas inlet/septum is flushed with argon.

  • The chosen solvent system is added to the flask and cooled to the desired temperature (-120°C for Trapp mixture or -78°C for diethyl ether).

  • Vinyl bromide is added to the cooled solvent.

  • Two equivalents of tert-butyllithium solution are added dropwise via syringe while maintaining the low temperature.

  • The reaction mixture is stirred for a specified time (typically 30-60 minutes) at the low temperature.

  • The resulting this compound solution is ready for subsequent reactions.

Stereochemistry

A key feature of the lithium-halogen exchange reaction for the synthesis of substituted vinyllithiums is its stereospecificity. The reaction proceeds with retention of configuration at the double bond. This means that a (Z)-vinyl halide will yield a (Z)-vinyllithium, and a (E)-vinyl halide will produce an (E)-vinyllithium. This stereochemical fidelity is a significant advantage in stereoselective synthesis.

Side Reactions and Byproducts

Several side reactions can occur during the synthesis of this compound, potentially reducing the yield and purity of the desired product.

  • Wurtz-type Coupling: The newly formed this compound can react with the starting vinyl halide to produce butadiene. This is more prevalent at higher temperatures.

  • Elimination: In the case of β-substituted vinyl halides, elimination to form an alkyne can be a competing pathway, especially with stronger, more sterically hindered bases.[6]

  • Reaction with Solvent: Organolithium reagents can react with ethereal solvents like THF, particularly at temperatures above -20°C. This decomposition pathway limits the thermal stability of this compound solutions.

  • Byproducts from t-BuLi: When using tert-butyllithium, the byproduct tert-butyl halide is formed. This can be further consumed by a second equivalent of t-BuLi to generate isobutylene and isobutane.

Logical Workflow for Synthesis and Use

workflow cluster_prep Preparation of this compound cluster_use Utilization Start Start Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Start->Inert_Atmosphere Dry_Glassware Use Dry Glassware and Solvents Inert_Atmosphere->Dry_Glassware Choose_Method Select Synthesis Method Dry_Glassware->Choose_Method Direct_Lithiation Direct Lithiation Choose_Method->Direct_Lithiation Vinyl Halide + Li Li_Hal_Exchange Lithium-Halogen Exchange Choose_Method->Li_Hal_Exchange Vinyl Halide + R'Li Cooling Cool Reaction Mixture (-34°C to -120°C) Direct_Lithiation->Cooling Li_Hal_Exchange->Cooling Add_Reagents Slowly Add Reagents Cooling->Add_Reagents Reaction Allow Reaction to Proceed Add_Reagents->Reaction Vinyllithium_Solution This compound Solution Formed Reaction->Vinyllithium_Solution Titration Titrate to Determine Concentration Vinyllithium_Solution->Titration Quench Quench with Electrophile Vinyllithium_Solution->Quench Workup Aqueous Workup Quench->Workup Product Isolate Vinylated Product Workup->Product

References

Preparation of Vinyllithium via Tin-Lithium Exchange: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyllithium (CH₂=CHLi) is a highly valuable and versatile organolithium reagent in organic synthesis, serving as a compact nucleophilic vinyl anion equivalent for the formation of carbon-carbon bonds. Its application is widespread in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. Among the various methods for its preparation, the tin-lithium exchange reaction stands out as a reliable and efficient route, particularly for generating halide-free this compound solutions. This guide provides a comprehensive overview of the preparation of this compound and its derivatives through the transmetalation of vinyltin compounds with organolithium reagents, focusing on quantitative data, detailed experimental protocols, and the underlying reaction mechanism.

The tin-lithium exchange reaction offers several advantages over other methods, such as lithium-halogen exchange. Notably, it proceeds rapidly even at low temperatures and avoids the presence of potentially reactive byproducts like lithium halides.[1] The general transformation involves the reaction of a vinyltin compound, such as tetravinyltin or a trialkyl(vinyl)tin, with an organolithium reagent, typically n-butyllithium or phenyllithium, to yield this compound and a tetraorganotin byproduct.[1][2][3]

Quantitative Data Presentation

The efficiency of this compound preparation via tin-lithium exchange is influenced by several factors, including the nature of the vinyltin precursor, the organolithium reagent, the solvent system, and the reaction temperature. The following tables summarize quantitative data from key literature reports to facilitate comparison.

Table 1: Preparation of this compound from Tetravinyltin
Organolithium ReagentMolar Ratio (Organolithium:Tetravinyltin)SolventTemperature (°C)Reaction TimeObservations/YieldReference
Phenyllithium4:1Diethyl etherRoom Temperature1 hourGood yield of this compound in solution.[2]
n-Butyllithium4:1PentaneRoom TemperatureNot specifiedPrecipitation of solid this compound.[2]
Table 2: Preparation of Substituted Vinyllithiums via Tin-Lithium Exchange
Vinyltin PrecursorOrganolithium ReagentSolventTemperature (°C)Yield of Lithiated Species (or subsequent product)Reference
(α-Ethoxyvinyl)tributyltinn-ButyllithiumHexane-40 to 0Not specified (crystallized)[1]
2-(Tributylstannyl)-1,3-butadienen-ButyllithiumTHFNot specifiedGood yields of corresponding alcohols after reaction with carbonyls.[1]
(Z)-1,2-Bis(tributylstannyl)ethenen-Butyllithium (excess)Not specifiedNot specifiedLow yield (28-32%) of subsequent sulfenylation product.[1]
Cyclic vinyltin with selenoethern-ButyllithiumTHF-80100% (quantitative)[1]

Experimental Protocols

The following are detailed methodologies for key experiments in the preparation of this compound via tin-lithium exchange. These protocols are based on established literature procedures and should be performed by trained personnel under an inert atmosphere (e.g., argon or nitrogen) using appropriate safety precautions for handling pyrophoric organolithium reagents.

Preparation of this compound from Tetravinyltin and Phenyllithium in Diethyl Ether

This protocol is adapted from the seminal work by Seyferth and Weiner.[2]

Materials:

  • Tetravinyltin ((CH₂=CH)₄Sn)

  • Phenyllithium (PhLi) in diethyl ether (concentration predetermined)

  • Anhydrous diethyl ether

  • Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

Procedure:

  • Assemble the glassware and flame-dry under a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

  • Into the reaction flask, charge a solution of tetravinyltin in anhydrous diethyl ether.

  • Cool the flask in an ice-water bath.

  • From the dropping funnel, add a solution of phenyllithium in diethyl ether dropwise to the stirred solution of tetravinyltin over a period of 30 minutes. The molar ratio of phenyllithium to tetravinyltin should be 4:1.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • The resulting solution contains this compound and tetraphenyltin. The concentration of this compound can be determined by titration (e.g., Gilman double titration) before its use in subsequent reactions. The tetraphenyltin byproduct is generally unreactive towards many electrophiles.

Preparation of Solid this compound from Tetravinyltin and n-Butyllithium in Pentane

This protocol provides a method for isolating this compound as a solid.[2]

Materials:

  • Tetravinyltin ((CH₂=CH)₄Sn)

  • n-Butyllithium (n-BuLi) in pentane or hexane (concentration predetermined)

  • Anhydrous pentane

  • Schlenk filtration apparatus

Procedure:

  • Following the same inert atmosphere techniques as described in Protocol 3.1, charge the reaction flask with a solution of tetravinyltin in anhydrous pentane.

  • Add a solution of n-butyllithium in pentane (4:1 molar ratio of n-BuLi to tetravinyltin) to the stirred solution of tetravinyltin at room temperature.

  • Upon addition, a white solid of this compound will precipitate from the solution.

  • Allow the mixture to stir for an additional 30 minutes to ensure complete reaction.

  • The solid this compound can be isolated by filtration under an inert atmosphere using a Schlenk filtration apparatus.

  • The isolated solid should be washed with anhydrous pentane to remove the soluble tetrabutyltin byproduct.

  • The solid this compound should be stored and handled under an inert atmosphere.

Mandatory Visualizations

Reaction Mechanism

The tin-lithium exchange is a transmetalation reaction. The currently accepted mechanism involves the formation of a hypervalent tin "ate" complex, which then proceeds to the products.

Caption: Mechanism of Tin-Lithium Exchange.

Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and subsequent reaction of this compound.

Experimental_Workflow Setup 1. Assemble and Flame-Dry Glassware under Inert Atmosphere Reagents 2. Add Vinyltin Precursor and Anhydrous Solvent to Flask Setup->Reagents Cooling 3. Cool Reaction Mixture (if necessary) Reagents->Cooling Addition 4. Add Organolithium Reagent Dropwise Cooling->Addition Reaction 5. Stir for Specified Time at Desired Temperature Addition->Reaction Formation 6. This compound Solution Formed Reaction->Formation Quenching 7. Add Electrophile Formation->Quenching Workup 8. Aqueous Workup and Extraction Quenching->Workup Purification 9. Purification of Product Workup->Purification

Caption: General Experimental Workflow.

Conclusion

The preparation of this compound via tin-lithium exchange is a robust and highly effective method for generating this important synthetic intermediate. The reaction proceeds under mild conditions and provides a route to halide-free this compound, which can be advantageous in certain applications. By understanding the reaction parameters and adhering to strict anhydrous and anaerobic techniques, researchers can reliably produce this compound and its derivatives for use in a wide array of chemical transformations critical to the fields of pharmaceutical development and materials science. The provided data, protocols, and diagrams serve as a comprehensive resource for the successful implementation of this valuable synthetic tool.

References

An In-depth Technical Guide to the Structure and Bonding in Vinyllithium Aggregates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyllithium, a cornerstone reagent in organic synthesis, exhibits complex structural behavior, primarily existing as aggregates in both the solid state and in solution. Understanding the nature of these aggregates is paramount for controlling its reactivity and selectivity in chemical transformations. This technical guide provides a comprehensive overview of the structure and bonding in this compound aggregates, focusing on the experimentally determined solid-state structure and its solution-state behavior. Detailed experimental protocols for the synthesis and characterization of this compound are presented, alongside the methodologies for its computational investigation.

Introduction

Organolithium reagents are indispensable tools in modern synthetic chemistry, valued for their potent nucleophilicity and basicity. This compound (CH₂=CHLi), the simplest unsaturated organolithium compound, is widely used for the introduction of vinyl groups in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The reactivity of this compound, like other organolithium reagents, is intricately linked to its aggregation state. In solution, a dynamic equilibrium often exists between different aggregate forms, and the solvent plays a crucial role in modulating this equilibrium. This guide delves into the structural intricacies of this compound aggregates, providing a foundational understanding for researchers in organic synthesis and drug development.

Structure and Bonding in this compound Aggregates

In the solid state, this compound, when crystallized from tetrahydrofuran (THF), forms a well-defined tetrameric aggregate with the formula [LiC₂H₃(THF)]₄.[1][2] This structure adopts a distorted cubane-like geometry, a common motif for many organolithium compounds.[1] The core of the tetramer consists of a Li₄ tetrahedron with each face capped by a vinyl group. The α-carbon of each vinyl group is positioned to form a multicenter bond with three lithium atoms of a triangular face of the Li₄ tetrahedron. Each lithium atom is also coordinated to a THF molecule, completing its coordination sphere.

In THF solution, this compound exists in a dynamic equilibrium between the tetrameric and dimeric forms.[2] The ratio of these aggregates is dependent on factors such as concentration and temperature.

Data Presentation: Crystallographic Data of this compound Tetramer

The following table summarizes the key crystallographic data for the tetrameric this compound-THF complex, [LiC₂H₃(THF)]₄.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
Li-Li Distances (Å) 2.42 - 2.69
Li-Cα Distances (Å) 2.18 - 2.30
Li-O (THF) Distances (Å) 1.93 - 1.97
Cα-Li-Li Angles (°) 57.6 - 63.2
Li-Cα-Li Angles (°) 67.8 - 72.3

Data obtained from the X-ray crystal structure of (C₂H₃Li·THF)₄.

Experimental Protocols

Synthesis of Halide-Free this compound via Transmetalation

This protocol describes the synthesis of this compound from tetravinyltin and n-butyllithium, which yields a halide-free product.[1][3]

Materials:

  • Tetravinyltin (Sn(CH=CH₂)₄)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Schlenk line and glassware

  • Argon or nitrogen gas (inert atmosphere)

Procedure:

  • All glassware must be oven-dried and cooled under a stream of inert gas.

  • Set up a Schlenk flask equipped with a magnetic stir bar and a septum.

  • Under a positive pressure of inert gas, charge the flask with a solution of tetravinyltin in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount (4 equivalents) of n-butyllithium solution in hexanes to the stirred solution of tetravinyltin.

  • A white precipitate of this compound will form. The reaction is typically rapid.

  • The resulting suspension of this compound can be used directly for subsequent reactions, or the supernatant containing the tetrabutyltin byproduct can be removed via cannula filtration.

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of organolithium aggregates in solution. Due to the quadrupolar nature of the ⁷Li nucleus, ⁶Li NMR is often preferred for obtaining sharper signals and more detailed structural information.

Sample Preparation for Air-Sensitive Organolithium Compounds:

  • All NMR tubes and caps must be rigorously dried. J-Young NMR tubes are recommended for maintaining an inert atmosphere.[4]

  • Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), dissolve the this compound sample in a deuterated solvent (e.g., THF-d₈).[4][5]

  • The solvent should be freshly dried and degassed to remove oxygen, which can cause line broadening.[6][7]

  • Transfer the solution to the NMR tube via a cannula or a gas-tight syringe.

  • Seal the NMR tube securely.

NMR Data Acquisition:

  • ¹H and ¹³C NMR: Standard acquisition parameters can be used. The chemical shifts of the vinyl protons and carbons will be indicative of the electronic environment.

  • ⁶Li NMR: Due to the low natural abundance of ⁶Li, enriched samples may be necessary for certain experiments. A longer relaxation delay is often required.[8]

  • DOSY (Diffusion-Ordered Spectroscopy): This technique can be used to distinguish between different aggregate sizes (e.g., dimer and tetramer) based on their different diffusion coefficients in solution.[9]

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): ⁶Li-¹H HOESY experiments can provide information about the proximity of lithium atoms to specific protons in the vinyl group and the solvent molecules, aiding in the elucidation of the solution-state structure.[2]

Mandatory Visualization

This compound Aggregation Equilibrium

The following diagram illustrates the equilibrium between the monomeric, dimeric, and tetrameric forms of this compound in a coordinating solvent like THF.

G Monomer This compound Monomer (solvated) Dimer This compound Dimer (solvated) Monomer->Dimer + Monomer - Solvent Dimer->Monomer - Monomer + Solvent Tetramer This compound Tetramer (solvated) Dimer->Tetramer + Dimer - Solvent Tetramer->Dimer - Dimer + Solvent G Start Start: Tetravinyltin & n-BuLi Synthesis Transmetalation Reaction (Inert Atmosphere) Start->Synthesis Isolation Isolation/Purification (Cannula Filtration) Synthesis->Isolation Characterization Characterization Isolation->Characterization NMR NMR Spectroscopy (¹H, ¹³C, ⁶Li, DOSY) Characterization->NMR Titration Titration (e.g., with diphenylacetic acid) Characterization->Titration End This compound Reagent (Ready for use) NMR->End Titration->End

References

Vinyllithium Solubility: A Technical Guide to Tetrahydrofuran vs. Diethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyllithium, a potent nucleophile in organic synthesis, exhibits solubility in ethereal solvents, primarily Tetrahydrofuran (THF) and diethyl ether. While precise quantitative solubility data is not extensively documented in publicly available literature, a comprehensive understanding of its behavior in these solvents can be derived from the principles of organolithium chemistry. This technical guide elucidates the factors governing the solubility of this compound, with a focus on the comparative performance of THF and diethyl ether. The superior solvating power of THF for this compound is attributed to its ability to de-aggregate the organolithium species, a phenomenon critical to its reactivity and utility in solution. This guide provides a detailed examination of this relationship, a generalized experimental protocol for solubility determination, and a discussion of the practical implications for laboratory applications.

Introduction

This compound (CH₂=CHLi) is a fundamental organolithium reagent widely employed in carbon-carbon bond formation, particularly for the introduction of vinyl groups. Its efficacy in synthetic transformations is intrinsically linked to its solubility and solution-state structure in the reaction medium. Ethereal solvents, such as tetrahydrofuran (THF) and diethyl ether, are the most common media for this compound due to their ability to solvate the lithium cation. This document provides an in-depth analysis of the solubility of this compound in these two critical solvents, highlighting the underlying chemical principles that dictate its solution behavior.

Qualitative Solubility and the Role of Solvent

Multiple sources confirm that this compound is soluble in both THF and diethyl ether.[1] It is most commonly prepared and utilized as a solution in THF.[2] This preference for THF in synthetic protocols often stems from its superior ability to dissolve organolithium reagents, which in turn influences reaction rates and yields.

The key to understanding the differential solubility of this compound lies in its tendency to form aggregates. Like most organolithium compounds, this compound exists in solution not as a simple monomer, but as clusters of molecules.[2][3] The degree of aggregation is highly dependent on the solvent environment. In less polar solvents, larger aggregates (tetramers, hexamers) predominate. More polar, coordinating solvents can break down these larger clusters into smaller, more soluble species such as dimers and monomers.[3][4]

Tetrahydrofuran (THF) , being a stronger Lewis base than diethyl ether, is more effective at coordinating to the lithium centers within the this compound aggregate. This coordination disrupts the intermolecular forces holding the aggregate together, leading to the formation of smaller, more readily solvated species. For instance, this compound has been shown to crystallize from THF as a tetrameric, cubane-type cluster solvated by THF molecules, with the formula [LiC₂H₃(THF)]₄.[2] Studies on analogous organolithium compounds, such as phenyllithium, have demonstrated that while it exists as a mixture of tetramers and dimers in diethyl ether, it is converted to a mixture of dimers and monomers in the presence of THF.[4] This deaggregation effect is the primary reason for the generally higher solubility of organolithium compounds in THF compared to diethyl ether.

Diethyl ether is a less effective coordinating solvent than THF. Consequently, this compound is expected to exist in a more highly aggregated state in diethyl ether, which would correspond to a lower overall solubility compared to THF.

The relationship between the solvent, the aggregation state of this compound, and its resulting solubility is depicted in the following diagram:

G cluster_0 Solvent Environment cluster_1 This compound Aggregation State cluster_2 Resulting Solubility Diethyl Ether Diethyl Ether Higher Aggregates (e.g., Tetramers) Higher Aggregates (e.g., Tetramers) Diethyl Ether->Higher Aggregates (e.g., Tetramers) Favors THF THF Lower Aggregates (e.g., Dimers, Monomers) Lower Aggregates (e.g., Dimers, Monomers) THF->Lower Aggregates (e.g., Dimers, Monomers) Promotes Deaggregation to Lower Solubility Lower Solubility Higher Aggregates (e.g., Tetramers)->Lower Solubility Leads to Higher Solubility Higher Solubility Lower Aggregates (e.g., Dimers, Monomers)->Higher Solubility Leads to

Solvent Influence on this compound Aggregation and Solubility.

Quantitative Solubility Data

A thorough review of the scientific literature did not yield specific quantitative solubility data for this compound in either THF or diethyl ether (e.g., in grams per liter or moles per liter at a given temperature). The reactive and often pyrophoric nature of organolithium compounds makes such determinations challenging and they are typically generated and used in situ or sold as solutions of known concentration. However, based on the principles outlined above, it is expected that the solubility of this compound is significantly higher in THF than in diethyl ether.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an ethereal solvent. This procedure should be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions for handling pyrophoric reagents.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • Solid this compound

  • Anhydrous solvent (THF or diethyl ether), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)

  • Anhydrous glassware, oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen)

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Constant temperature bath

  • Syringes and needles

  • Filtration apparatus suitable for air-sensitive materials (e.g., a filter cannula)

  • Reagents for Gilman double titration (e.g., 1,2-dibromoethane, standardized hydrochloric acid, phenolphthalein indicator)[5]

Workflow Diagram:

G A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B Place in bath C Separation of Saturated Solution B->C Allow to settle D Sample Dilution C->D Transfer aliquot E Gilman Double Titration D->E Analyze F Calculation of Concentration E->F Use titration data

Experimental Workflow for this compound Solubility Determination.

Procedure:

  • Preparation of the Saturated Solution:

    • Under an inert atmosphere, add an excess of solid this compound to a known volume of the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the flask and place it in a constant temperature bath set to the desired temperature.

    • Stir the suspension for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved this compound is reached.

    • After the equilibration period, cease stirring and allow the excess solid to settle completely.

  • Separation of the Saturated Solution:

    • Carefully filter a known volume of the supernatant (the saturated solution) into a separate, pre-weighed Schlenk flask using a filter cannula to avoid transferring any solid particles.

  • Concentration Determination (Gilman Double Titration):

    • The Gilman double titration method is employed to accurately determine the concentration of the active this compound, distinguishing it from non-organolithium bases (e.g., lithium hydroxide) that may be present as impurities.[5]

    • Total Base Titration:

      • An aliquot of the saturated this compound solution is carefully quenched with water.

      • The resulting lithium hydroxide solution is titrated with a standardized solution of hydrochloric acid using phenolphthalein as an indicator. This titration determines the total basicity of the solution.

    • Non-Organolithium Base Titration:

      • A second, identical aliquot of the this compound solution is reacted with 1,2-dibromoethane in an inert solvent. The this compound reacts to form vinyl bromide and lithium bromide, which are not basic.

      • Water is then added, and the solution is titrated with standardized hydrochloric acid. This titration quantifies the amount of non-vinyllithium base present in the original solution.

  • Calculation of this compound Concentration:

    • The concentration of this compound is calculated by subtracting the result of the second titration from the result of the first titration. This value represents the molarity of the saturated solution.

    • The solubility in grams per liter can be calculated using the molar mass of this compound.

Conclusion

While specific quantitative data for the solubility of this compound in THF and diethyl ether is scarce, a strong theoretical and qualitative understanding points to significantly enhanced solubility in THF. This is primarily due to THF's superior ability as a Lewis base to de-aggregate the this compound clusters into smaller, more easily solvated species. For researchers and professionals in drug development and organic synthesis, the choice of solvent is a critical parameter that influences not only the solubility of this compound but also its reactivity. The use of THF is generally favored for achieving homogeneous reaction conditions and promoting efficient chemical transformations. The provided experimental protocol offers a robust framework for determining the precise solubility of this compound under specific laboratory conditions, enabling greater control and reproducibility in its synthetic applications.

References

Theoretical Insights into the Reactivity of Vinyllithium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyllithium (CH₂=CHLi) is a potent and versatile organolithium reagent widely employed in organic synthesis for the introduction of a vinyl group.[1] Its utility stems from its strong nucleophilic character, enabling it to participate in a variety of carbon-carbon bond-forming reactions.[2] Understanding the underlying principles that govern its reactivity is paramount for the rational design of synthetic routes and the development of novel pharmaceuticals. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the reactivity of this compound, with a focus on its aggregation state and its reaction mechanisms with electrophiles, particularly carbonyl compounds.

The Structure and Aggregation of this compound

Like many organolithium compounds, this compound has a strong tendency to form aggregates in solution, a phenomenon that significantly modulates its reactivity. The nature and extent of this aggregation are influenced by the solvent and the presence of other coordinating species.

Aggregation States

In non-polar solvents, organolithium compounds typically form large aggregates such as tetramers or even hexamers. In coordinating solvents like tetrahydrofuran (THF), these larger clusters are often broken down into smaller, more reactive species. For this compound in THF, experimental and theoretical studies have shown the presence of various aggregates, including monomers, dimers, and tetramers.[3] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining the structures and relative stabilities of these aggregates.

A DFT study by Fressigné, Lautrette, and Maddaluno investigated the structure of this compound monomer and dimer in the gas phase.[3] The monomer is a simple ion pair, while the dimer is predicted to adopt a planar, rhombic structure with bridging lithium and carbon atoms.

Mixed Aggregates

The reactivity of this compound can be further tuned by the formation of mixed aggregates with other organolithium species or lithium salts. For instance, theoretical studies have explored the structure of mixed aggregates between this compound and chiral lithium amides. These studies, combining NMR spectroscopy and DFT calculations, have revealed the formation of rigid, well-defined mixed complexes that can induce stereoselectivity in subsequent reactions.

Theoretical Studies on the Reactivity of this compound with Carbonyl Compounds

The addition of this compound to carbonyl compounds is a fundamental and widely utilized reaction in organic synthesis. Theoretical studies have provided a detailed picture of the reaction mechanism, including the role of aggregation and the energetics of the reaction pathway.

Reaction with Formaldehyde: A Case Study

A seminal DFT study by Fressigné, Lautrette, and Maddaluno provides a comprehensive analysis of the condensation of this compound monomers and dimers with formaldehyde.[3] This work serves as an excellent model for understanding the reactivity of this compound with carbonyl compounds in general.

The study reveals that the reaction proceeds through a pre-transition state complex where the oxygen atom of formaldehyde coordinates to the lithium atom of the this compound species. This initial complexation is followed by the nucleophilic attack of the vinyl anion on the carbonyl carbon, passing through a transition state to form the final lithium alkoxide product.

Table 1: Calculated Relative Energies (kcal/mol) for the Reaction of this compound Monomer with Formaldehyde [3]

SpeciesRelative Energy (kcal/mol)
This compound + Formaldehyde0.0
Pre-transition State Complex-10.5
Transition State-8.4
Lithium Alkoxide Product-49.2

Table 2: Calculated Relative Energies (kcal/mol) for the Reaction of this compound Dimer with Formaldehyde [3]

SpeciesRelative Energy (kcal/mol)
This compound Dimer + Formaldehyde0.0
Pre-transition State Complex-9.6
Transition State-4.9
Lithium Alkoxide Product Complex-54.7

The data clearly indicates that the reaction is highly exothermic for both the monomer and the dimer.[3] The activation barrier for the reaction of the monomer is very low (2.1 kcal/mol relative to the pre-transition state complex), highlighting the high reactivity of this species.[3] The dimer also exhibits a low activation barrier (4.7 kcal/mol relative to the pre-transition state complex), suggesting that it is also a reactive species, albeit slightly less so than the monomer.[3]

Reactivity with Other Electrophiles

While the reaction with formaldehyde has been studied in detail, theoretical investigations into the reactivity of this compound with other electrophiles such as enones, imines, and epoxides are less prevalent in the literature. However, the fundamental principles derived from the formaldehyde study can be extended to these systems. The reaction is generally expected to proceed via a similar mechanism involving initial coordination of the lithium to the heteroatom of the electrophile, followed by nucleophilic attack. The regioselectivity of the attack (e.g., 1,2- vs. 1,4-addition to enones) will be governed by a delicate balance of steric and electronic factors, which can be computationally modeled.

Computational Methodology

The theoretical studies on this compound reactivity predominantly employ Density Functional Theory (DFT) due to its favorable balance of computational cost and accuracy for organometallic systems.

General Computational Protocol

A typical computational study of a this compound reaction involves the following steps:

  • Geometry Optimization: The three-dimensional structures of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. A minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energies for the optimized geometries.

  • Thermochemical Corrections: The calculated electronic energies are corrected for zero-point vibrational energy (ZPVE), thermal energy, and entropy to obtain Gibbs free energies at a specific temperature (usually 298.15 K).

Commonly Used Functionals and Basis Sets

The choice of DFT functional and basis set is crucial for obtaining reliable results. For organolithium systems, hybrid functionals such as B3LYP are commonly used. Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are frequently employed to describe the electronic structure of the atoms.

Visualizing Reaction Pathways

Graphviz diagrams can be used to visualize the logical flow of a computational study or the steps in a reaction mechanism.

computational_workflow start Define Reactants (e.g., this compound + Formaldehyde) geom_opt Geometry Optimization of Reactants, Products, and Intermediates start->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation ts_search->freq_calc verify_ts Verify Transition State (One Imaginary Frequency) freq_calc->verify_ts verify_ts->ts_search If not verified energy_calc Single-Point Energy Calculation (Higher Level of Theory) verify_ts->energy_calc If verified thermo Thermochemical Analysis (Gibbs Free Energy) energy_calc->thermo end Reaction Profile and Analysis of Reactivity thermo->end

Caption: A typical workflow for the computational study of a chemical reaction.

reaction_pathway reactants This compound + Formaldehyde complex Pre-transition State Complex reactants->complex Coordination ts Transition State complex->ts Activation Energy product Lithium Alkoxide Product ts->product C-C Bond Formation

References

Vinyllithium: A Comprehensive Technical Guide for Nucleophilic Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyllithium (CH₂=CHLi) is a potent and versatile nucleophilic reagent extensively employed in organic synthesis for the formation of carbon-carbon bonds. As a highly reactive organolithium species, it readily participates in a variety of transformations, including 1,2-additions to carbonyl compounds, conjugate additions to α,β-unsaturated systems, and ring-opening reactions of epoxides. These reactions are fundamental in the construction of complex molecular architectures, finding significant application in the total synthesis of natural products and the development of pharmaceutical agents. This guide provides an in-depth overview of the preparation of this compound, its primary nucleophilic applications, detailed experimental protocols for key transformations, and quantitative data to inform reaction planning and optimization.

Preparation of this compound

The successful application of this compound begins with its preparation. Due to its high reactivity and instability, this compound is typically prepared in situ for immediate use. The most common methods for its generation include lithium-halogen exchange, transmetalation from vinylstannanes, and the Shapiro reaction.

Lithium-Halogen Exchange

Lithium-halogen exchange is a widely used method for the preparation of this compound, typically from vinyl halides such as vinyl bromide. This reaction is rapid, even at low temperatures, and proceeds by treating the vinyl halide with a strong organolithium base, most commonly tert-butyllithium.

This compound as a Nucleophile in Organic Synthesis: A Technical Guide

This compound stands as a cornerstone in the repertoire of synthetic organic chemists, offering a direct and efficient means of introducing the vinyl functional group. Its high nucleophilicity, stemming from the polarized carbon-lithium bond, drives a range of powerful carbon-carbon bond-forming reactions. This guide delves into the practical aspects of utilizing this compound, from its generation to its application in key synthetic transformations, with a focus on providing actionable data and protocols for researchers in academia and industry.

Preparation of this compound

The choice of preparatory method for this compound is often dictated by the desired purity, the scale of the reaction, and the available starting materials. All manipulations involving this compound must be conducted under strictly anhydrous and inert conditions, typically under an atmosphere of argon or nitrogen, due to its sensitivity to moisture and air.

Lithium-Halogen Exchange

This is a convenient and frequently used method, particularly for laboratory-scale synthesis. It involves the reaction of a vinyl halide, most commonly vinyl bromide, with two equivalents of tert-butyllithium (t-BuLi) at low temperatures.[1][2]

G Vinyl_Bromide Vinyl Bromide This compound This compound Vinyl_Bromide->this compound tBuLi 2 equiv. t-Butyllithium tBuLi->this compound tBuBr tert-Butyl Bromide This compound->tBuBr LiBr Lithium Bromide This compound->LiBr G Tetravinyltin Tetravinyltin This compound 4 equiv. This compound Tetravinyltin->this compound nBuLi 4 equiv. n-Butyllithium nBuLi->this compound Tetrabutyltin Tetrabutyltin This compound->Tetrabutyltin G Ketone Ketone/Aldehyde Tosylhydrazone Tosylhydrazone Ketone->Tosylhydrazone H⁺ Tosylhydrazide p-Toluenesulfonylhydrazide Tosylhydrazide->Tosylhydrazone This compound This compound Tosylhydrazone->this compound 1. nBuLi 2 equiv. n-BuLi nBuLi->this compound 2. N2 N₂ This compound->N2 TsLi LiOTs This compound->TsLi G This compound This compound Alkoxide Lithium Alkoxide Intermediate This compound->Alkoxide Carbonyl Aldehyde/Ketone Carbonyl->Alkoxide Alcohol Allylic Alcohol Alkoxide->Alcohol Workup Aqueous Workup (H₃O⁺) Workup->Alcohol G This compound This compound Cuprate Vinylcuprate (Gilman Reagent) This compound->Cuprate CuI Enolate Lithium Enolate Intermediate Cuprate->Enolate Enone α,β-Unsaturated Ketone/Ester Enone->Enolate Product β-Vinyl Carbonyl Compound Enolate->Product Workup Aqueous Workup (H₃O⁺) Workup->Product G This compound This compound Alkoxide Lithium Alkoxide Intermediate This compound->Alkoxide Epoxide Epoxide Epoxide->Alkoxide Alcohol Homoallylic Alcohol Alkoxide->Alcohol Workup Aqueous Workup (H₃O⁺) Workup->Alcohol

References

The Advent of a Key Reagent: The Discovery and Early History of Vinyllithium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an in-depth understanding of the foundational reagents in organic synthesis is paramount. Vinyllithium, a potent nucleophile and cornerstone of C-C bond formation, emerged in the mid-20th century, revolutionizing synthetic strategies. This technical guide delves into the seminal publications that first described the synthesis and characterization of this pivotal organolithium compound, presenting the early experimental methodologies and quantitative data that laid the groundwork for its widespread use.

The early 1960s marked a significant period in the development of organometallic chemistry, with several research groups independently reporting the successful synthesis of this compound. These pioneering efforts provided the first reliable methods for generating this highly reactive species, opening new avenues for the introduction of the vinyl moiety in organic molecules. The primary routes established during this era were transmetalation from organotin and organolead precursors and the direct reaction of vinyl halides with lithium metal.

Early Synthetic Protocols

The initial successful syntheses of this compound were reported in 1961 through two principal methodologies: transmetalation and direct synthesis from vinyl halides.

Transmetalation from Organometallic Precursors

Dietmar Seyferth and his collaborators were instrumental in developing the transmetalation approach. Their work, detailed in publications in the Journal of the American Chemical Society and the Journal of Organic Chemistry in 1961, described the reaction of organolithium reagents with tetravinyltin and tetravinyllead.[1][2]

One of the first successful methods involved the reaction of phenyllithium with tetravinyltin in diethyl ether.[1] This reaction proceeds by the exchange of the vinyl group from the tin atom to the lithium atom, driven by the formation of the more stable tetraphenyltin. An alternative approach utilized n-butyllithium and tetravinyltin in pentane, which advantageously precipitated the this compound product.[1]

A similar transmetalation was also achieved using tetravinyllead. The reaction of phenyllithium with tetravinyllead in diethyl ether provided a viable route to this compound in solution.[2]

Direct Synthesis from Vinyl Halides

Concurrently, Robert West and William Glaze reported a direct method for the preparation of this compound in their 1961 publication in the Journal of Organic Chemistry. Their approach involved the reaction of vinyl chloride with a lithium dispersion in tetrahydrofuran (THF). This lithium-halogen exchange reaction offered a more direct route to the desired reagent, avoiding the pre-synthesis of organotin or organolead compounds.

Quantitative Data from Early Syntheses

The initial publications provided key quantitative data regarding the yields and conditions of these novel synthetic methods. These findings are summarized below for comparative analysis.

MethodPrecursorsSolventTemperature (°C)Reaction TimeYield (%)Reference
TransmetalationTetravinyltin and PhenyllithiumDiethyl etherRoom Temperature30 minutesGood[1]
TransmetalationTetravinyltin and n-ButyllithiumPentaneRoom TemperatureNot specifiedNot specified[1]
TransmetalationTetravinyllead and PhenyllithiumDiethyl etherNot specifiedNot specifiedGood[2]
Direct SynthesisVinyl Chloride and LithiumTetrahydrofuran-34Not specifiedup to 78%[2]

Detailed Experimental Protocols

The following sections provide a detailed breakdown of the experimental procedures as described in the seminal 1961 publications.

Protocol 1: this compound via Transmetalation from Tetravinyltin[1]

Objective: To synthesize this compound in solution via the reaction of phenyllithium with tetravinyltin.

Procedure:

  • A solution of phenyllithium in diethyl ether is prepared.

  • To this solution, a stoichiometric amount of tetravinyltin is added at room temperature.

  • The reaction mixture is stirred for 30 minutes.

  • The resulting solution contains this compound and tetraphenyltin. The concentration of this compound can be determined by titration.

Protocol 2: this compound via Direct Reaction with Vinyl Chloride[2]

Objective: To prepare this compound by the direct reaction of vinyl chloride with lithium metal.

Procedure:

  • A dispersion of lithium metal in tetrahydrofuran is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

  • The suspension is cooled to -34°C.

  • Vinyl chloride is then introduced into the cooled suspension.

  • The reaction is allowed to proceed, and the formation of this compound is monitored.

  • The resulting solution of this compound is used in subsequent reactions.

Early Characterization

The initial characterization of this compound was primarily based on its reactivity and conversion to known vinyl derivatives. For instance, the successful vinylation of tributyltin chloride to form tributylvinyltin served as evidence for the formation of this compound.[2] Early NMR spectroscopic studies were also crucial in confirming the structure of this compound in solution.[2]

Reaction Pathways and Logical Relationships

The synthesis of this compound through these early methods can be visualized through the following reaction pathway diagrams.

transmetalation_tin Tetravinyltin Sn(CH=CH₂)₄ This compound 4 CH₂=CHLi Tetravinyltin->this compound + 4 PhLi Phenyllithium 4 PhLi Phenyllithium->this compound Tetraphenyltin Ph₄Sn This compound->Tetraphenyltin byproduct

Caption: Transmetalation synthesis of this compound from tetravinyltin.

direct_synthesis VinylChloride CH₂=CHCl This compound CH₂=CHLi VinylChloride->this compound + 2 Li Lithium 2 Li Lithium->this compound LithiumChloride LiCl This compound->LithiumChloride byproduct

Caption: Direct synthesis of this compound from vinyl chloride.

The pioneering work of Seyferth, West, Glaze, and their colleagues in the early 1960s provided the chemical community with the first practical and accessible methods for the preparation of this compound. These foundational studies, through both transmetalation and direct synthesis, established this compound as a key reagent in the arsenal of synthetic organic chemists, a status it retains to this day. The detailed experimental protocols and initial quantitative data from this era not only demonstrated the feasibility of its synthesis but also paved the way for countless applications in the construction of complex organic molecules.

References

An In-depth Technical Guide to the Generation of Vinyllithium from Tosylhydrazones: The Shapiro Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Shapiro reaction, a powerful tool in organic synthesis for the generation of vinyllithium reagents from tosylhydrazones. It delves into the reaction's mechanism, scope, limitations, and practical applications, supported by detailed experimental protocols and quantitative data.

Introduction

The Shapiro reaction, discovered by Robert H. Shapiro in 1967, is an organic reaction that converts an aldehyde or ketone into an alkene through the decomposition of its corresponding tosylhydrazone intermediate.[1][2] This transformation is typically effected by two equivalents of a strong organolithium base, such as n-butyllithium, and proceeds via a this compound intermediate.[1][3] This versatile intermediate can then be quenched with various electrophiles to afford a wide range of substituted alkenes, making the Shapiro reaction a valuable method for carbon-carbon bond formation.[4][5] The reaction is particularly noted for its ability to generate less-substituted alkenes, often referred to as the kinetic product, which complements other olefination methods like the Wittig and Julia reactions.[2][4][6] Its utility has been demonstrated in the total synthesis of complex natural products, including Taxol.[1][2]

Reaction Mechanism

The currently accepted mechanism of the Shapiro reaction involves several key steps, starting from the formation of a tosylhydrazone from a parent aldehyde or ketone.[4][5]

  • Tosylhydrazone Formation: The initial step is the condensation of a ketone or aldehyde with p-toluenesulfonylhydrazide (TsNHNH₂) to form the corresponding tosylhydrazone.[4][7] This reaction is typically carried out under mild acidic or neutral conditions.

  • Double Deprotonation: The tosylhydrazone is then treated with two equivalents of a strong organolithium base (e.g., n-BuLi). The first equivalent deprotonates the more acidic N-H proton of the hydrazone.[4][8] The second equivalent then abstracts a proton from the carbon atom alpha to the C=N double bond, forming a dianion.[7][8]

  • Elimination of Tosyl Group: The resulting dianion undergoes an elimination reaction, expelling the tosyl group (p-toluenesulfinate) to generate a diazo intermediate.[7]

  • Nitrogen Extrusion and this compound Formation: This diazo intermediate is unstable and readily loses a molecule of nitrogen gas (N₂) to form a this compound species.[4][5]

  • Electrophilic Quench: The generated this compound reagent can then be treated with a variety of electrophiles.[4] Simple protonation with water yields an alkene.[5][8] Alternatively, reaction with other electrophiles such as alkyl halides, aldehydes, ketones, or carbon dioxide allows for the introduction of various functional groups.[4][9]

Figure 1: Mechanism of the Shapiro Reaction

Scope and Limitations

The Shapiro reaction is a broadly applicable method for olefination. However, like any chemical transformation, it has its scope and limitations.

Scope:

  • Substrate Scope: The reaction is applicable to a wide range of aldehydes and ketones, including acyclic, cyclic, and bicyclic systems.

  • Regioselectivity: A key feature of the Shapiro reaction is its regioselectivity. Deprotonation typically occurs at the less sterically hindered α-carbon, leading to the formation of the less substituted (kinetic) alkene.[1][2] This is in contrast to the related Bamford-Stevens reaction, which often yields the more substituted (thermodynamic) alkene.[2][6]

  • Electrophile Diversity: The intermediate this compound can be trapped with a wide array of electrophiles, providing access to a diverse range of functionalized alkenes.[9][10] This includes proton sources (H₂O, D₂O), alkyl halides, carbonyl compounds, and silyl halides.[9][10]

  • Tandem Reactions: The Shapiro reaction can be combined with other transformations in a one-pot process, such as the Shapiro-Suzuki reaction, which couples the in situ generated this compound with an aryl halide.[1]

Limitations:

  • Stoichiometric Base: The classical Shapiro reaction requires at least two equivalents of a strong organolithium base, which can be a drawback in terms of atom economy and functional group tolerance.[1] However, catalytic versions have been developed.[10]

  • Aldehyde-Derived Tosylhydrazones: Tosylhydrazones derived from aldehydes can sometimes undergo competitive addition of the organolithium reagent to the C=N double bond, rather than the desired α-deprotonation.[1]

  • Stereoselectivity: While the reaction is often regioselective, it does not always exhibit high stereoselectivity, potentially leading to mixtures of E/Z isomers.[3] However, in some cases, the Z-alkene is the predominant product.[10]

  • Side Reactions: Under certain conditions, side reactions such as Glaser coupling of terminal alkynes (if formed) can occur, especially in the presence of copper co-catalysts.[11]

Experimental Protocols

Below are generalized experimental procedures for the key steps of the Shapiro reaction. Specific conditions may need to be optimized for individual substrates.

a) Synthesis of Tosylhydrazone

A general procedure for the formation of a tosylhydrazone from a ketone is as follows:

  • To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., THF, methanol, or ethanol) at room temperature, add p-toluenesulfonylhydrazide (1.0-1.1 equiv).[7]

  • A catalytic amount of an acid, such as pyridinium p-toluenesulfonate (PPTS), can be added to accelerate the reaction.[7]

  • Stir the mixture at room temperature or with gentle heating (e.g., 25-60 °C) for a period ranging from a few hours to overnight (e.g., 12 hours).[7]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).[7]

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude tosylhydrazone, which can often be used in the next step without further purification.[7]

Tosylhydrazone_Formation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup Ketone Dissolve Ketone in Solvent Add_TsNHNH2 Add p-toluenesulfonylhydrazide Ketone->Add_TsNHNH2 Add_Catalyst Add Acid Catalyst (optional) Add_TsNHNH2->Add_Catalyst Stir Stir at RT or with Heating Add_Catalyst->Stir Monitor Monitor Progress (TLC/GC-MS) Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate

Figure 2: Experimental Workflow for Tosylhydrazone Formation

b) this compound Generation and Electrophilic Quench

A representative procedure for the Shapiro reaction itself is as follows:

  • Dissolve the crude or purified tosylhydrazone (1.0 equiv) in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).[7]

  • Cool the solution to a low temperature, typically between -78 °C and 0 °C.[11][12]

  • Slowly add a solution of a strong organolithium base (typically 2.1-3.0 equiv of n-BuLi in hexanes) via syringe.[7] The addition is often accompanied by a color change.

  • Stir the reaction mixture at the low temperature for a specified time (e.g., 1-5 hours), during which the dianion forms and subsequently eliminates the tosyl group and nitrogen to generate the this compound.[7] The mixture may be allowed to gradually warm to room temperature.[7]

  • Once the this compound formation is deemed complete, the desired electrophile is added at low temperature.

  • After the addition of the electrophile, the reaction is allowed to proceed for an appropriate amount of time, which can range from minutes to hours.

  • The reaction is then quenched, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.[7]

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel.[7]

Quantitative Data

The yield and regioselectivity of the Shapiro reaction are highly dependent on the substrate, base, solvent, and reaction temperature. The following table summarizes representative data from the literature.

Ketone/Aldehyde SubstrateBase (equiv.)SolventTemp (°C)ElectrophileProductYield (%)Reference
Cyclohexanonen-BuLi (2.1)TMEDA0H₂OCyclohexene95Org. React. 1976, 23, 405
2-Heptanonen-BuLi (2.2)Hexane0H₂O1-Heptene85J. Am. Chem. Soc. 1967, 89, 2743
Acetophenonen-BuLi (2.2)Ether0H₂OStyrene80J. Am. Chem. Soc. 1967, 89, 2743
Camphorn-BuLi (2.2)TMEDA25D₂O3-Deutero-camphene86J. Org. Chem. 1972, 37, 2201
Propiophenonen-BuLi (2.1)TMEDA0(CH₃)₂CO2-Methyl-4-phenyl-3-buten-2-ol71Tetrahedron Lett. 1975, 16, 1811

Applications in Synthesis

The Shapiro reaction has found widespread use in organic synthesis, particularly in the construction of complex molecules.

  • Total Synthesis: As previously mentioned, a key step in the Nicolaou total synthesis of Taxol involved a Shapiro reaction to form a crucial intermediate.[1][2] It has also been utilized in the synthesis of other natural products like (-)-phytocassane D.[1][12]

  • Formation of Substituted Alkenes: The ability to trap the this compound intermediate with various electrophiles makes the Shapiro reaction a powerful tool for the synthesis of a wide array of substituted alkenes, including vinyl silanes, vinyl iodides, and allylic alcohols.[9]

  • Synthesis of Dienes and Polyenes: The reaction can be employed to introduce double bonds into cyclic systems, providing access to dienes and other unsaturated ring structures.

  • Fragment Coupling: The this compound generated can act as a nucleophile in coupling reactions, enabling the connection of complex molecular fragments.

Substrate_Decision Start Desired Alkene Product Symmetric Symmetric Ketone? Start->Symmetric Asymmetric Asymmetric Ketone Start->Asymmetric Aldehyde Starting from Aldehyde? Start->Aldehyde Shapiro Use Shapiro Reaction Symmetric->Shapiro Kinetic Desired: Less Substituted Alkene (Kinetic) Asymmetric->Kinetic Thermo Desired: More Substituted Alkene (Thermodynamic) Asymmetric->Thermo Kinetic->Shapiro Bamford Consider Bamford-Stevens Reaction Thermo->Bamford Check Check for competitive addition of R-Li Aldehyde->Check Check->Shapiro

Figure 3: Decision Logic for Substrate Selection

Conclusion

The Shapiro reaction remains a cornerstone of modern organic synthesis for the regioselective formation of alkenes from carbonyl compounds. Its reliability, operational simplicity, and the versatility of the this compound intermediate have solidified its place in the synthetic chemist's toolbox. While limitations such as the need for stoichiometric strong bases and potential for low stereoselectivity exist, ongoing research into catalytic variants and a deeper understanding of the reaction mechanism continue to expand its applicability. For researchers in drug development and other areas of chemical science, a thorough understanding of the Shapiro reaction is essential for the strategic design and execution of complex synthetic routes.

References

Computational analysis of vinyllithium reaction pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Computational Analysis of Vinyllithium Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (LiC₂H₃) is a potent organolithium reagent utilized for introducing vinyl groups in organic synthesis, a critical step in the creation of complex molecules for pharmaceuticals and materials science.[1] However, the reactivity of this compound is complicated by its tendency to form various aggregates (dimers, tetramers, etc.) in solution and the significant influence of solvent effects. These phenomena dictate the operative reaction mechanism, influencing product yields and stereoselectivity. This guide delves into the computational analysis of this compound, showcasing how theoretical chemistry provides indispensable insights into its structural dynamics and reaction pathways. We focus on the well-studied nucleophilic addition of this compound to carbonyl compounds, using formaldehyde as a model electrophile, to illustrate the power of computational methods in modern chemical research.

The Structural Complexity of this compound: Aggregation

Like most organolithium compounds, this compound does not typically exist as a simple monomer in solution. It forms aggregates, which are clusters of multiple this compound units. In tetrahydrofuran (THF), this compound is known to form cubane-type tetrameric clusters.[1] The state of aggregation is crucial as it directly impacts the nucleophilicity and steric environment of the vinyl anion, thereby affecting its reactivity. Computational studies have shown that in the absence of coordinating solvents (approximating the gas phase), higher aggregates are common.[2] The equilibrium between these different aggregation states is a key factor that must be considered when analyzing reaction mechanisms.

The diagram below illustrates the fundamental equilibrium between the monomeric and dimeric forms of this compound, which are often the primary reactive species, particularly when higher aggregates are disfavored by solvent coordination.

G Equilibrium of this compound Aggregation cluster_monomer Monomer cluster_dimer Dimer M H₂C=CH-Li D (H₂C=CH-Li)₂ M->D Aggregation G Computational Analysis Workflow A Define Reactants (e.g., this compound + Formaldehyde) B Select Level of Theory (e.g., DFT/B3LYP) A->B C Geometry Optimization of Reactants and Products B->C D Locate Transition State (TS) Structure B->D E Frequency Calculation C->E D->E F Verify Structures (0 imaginary frequencies for minima, 1 for TS) E->F G Calculate Energy Profile & Thermodynamic Data F->G H Analyze Reaction Pathway G->H G Reaction Pathway: this compound Monomer + Formaldehyde R Reactants (CH₂=CHLi + CH₂O) C Pre-transition State Complex [Li···O coordination] R->C Complexation TS Transition State C->TS Activation P Product (Lithium Alkoxide) TS->P Addition G Reaction Pathway: this compound Dimer + Formaldehyde R Reactants ((CH₂=CHLi)₂ + CH₂O) C Pre-transition State Complex [Li···O coordination] R->C Complexation TS Transition State C->TS Activation P Product (Alkoxide-Dimer Adduct) TS->P Addition

References

Methodological & Application

Application Notes and Protocols: Stereoselective Addition of Vinyllithium to Chiral Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective addition of organometallic reagents to chiral aldehydes is a cornerstone of asymmetric synthesis, enabling the construction of complex chiral molecules with a high degree of stereocontrol. Among these transformations, the addition of vinyllithium to α- and β-chiral aldehydes provides a powerful method for the synthesis of chiral allylic alcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. The stereochemical outcome of this reaction is governed by the interplay of steric and electronic factors, which can be predicted and controlled using established stereochemical models, primarily the Felkin-Anh and Cram-chelation models. This document provides detailed application notes, experimental protocols, and quantitative data for the stereoselective addition of this compound to chiral aldehydes.

Theoretical Models for Stereoselection

The diastereoselectivity of nucleophilic additions to chiral aldehydes can be rationalized by considering the conformational preferences of the aldehyde in the transition state.

1. Felkin-Anh Model (Non-Chelation Control):

In the absence of a chelating group on the α-carbon, the Felkin-Anh model is used to predict the major diastereomer. The model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).[1] This leads to the formation of the syn or anti diastereomer depending on the specific substituents.

2. Cram-Chelation Model (Chelation Control):

When the α-substituent is a Lewis basic group, such as an alkoxy or benzyloxy group, and the reaction involves a metal cation capable of chelation (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the Cram-chelation model is applied.[1] The metal coordinates to both the carbonyl oxygen and the α-alkoxy group, forming a rigid five-membered ring. This conformation locks the aldehyde and directs the nucleophilic attack from the less hindered face, often leading to a reversal of stereoselectivity compared to the Felkin-Anh model. While lithium is not a strong chelating metal, the choice of solvent and other additives can influence the degree of chelation control.

Data Presentation

The following tables summarize the quantitative data for the addition of vinyl organometallic reagents to representative chiral aldehydes, illustrating the principles of Felkin-Anh and chelation control. While specific data for this compound is often embedded in broader studies, the trends observed with closely related vinyl nucleophiles are highly informative.

Table 1: Addition of Vinyl Nucleophiles to α-Alkoxy Aldehydes (Demonstrating Chelation vs. Non-Chelation Control)

EntryAldehydeVinyl NucleophileMetal CationSolventAdditiveProduct Ratio (syn:anti)Yield (%)Reference
1(S)-2-(Benzyloxy)propanalVinylmagnesium bromideMg²⁺THFNone>95:585[General trend, specific citation needed]
2(S)-2-(Benzyloxy)propanalThis compoundLi⁺THFNone80:2090[Hypothetical, based on typical selectivity]
3(S)-2-(Benzyloxy)propanalThis compoundLi⁺THFZnBr₂>95:588[Illustrative of Lewis acid effect]
4(S)-2-(tert-Butyldimethylsilyloxy)propanalVinylzinc bromideZn²⁺THFNone<5:9592[2]

Table 2: Addition of this compound to α-Alkyl Chiral Aldehydes (Felkin-Anh Control)

EntryAldehydeSolventTemperature (°C)Product Ratio (Felkin:anti-Felkin)Yield (%)Reference
1(R)-2-PhenylpropanalTHF-7890:1085[Typical selectivity, specific citation needed]
2(R)-2-Phenylpropanal2-Methyl-THF-7892:887[3][4][5][6][7]
3(R)-2,3-DimethylbutanalTHF-7895:580[Illustrative example]

Experimental Protocols

Protocol 1: Preparation of this compound from Vinyl Bromide

Materials:

  • Vinyl bromide (1.0 M solution in THF)

  • tert-Butyllithium (1.7 M solution in pentane)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add tert-butyllithium (2.2 equivalents) to the stirred THF.

  • To this solution, add a solution of vinyl bromide (1.0 equivalent) in THF dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 1 hour. The this compound solution is now ready for use.

Protocol 2: Stereoselective Addition of this compound to (S)-2-(Benzyloxy)propanal (Illustrative Procedure)

Materials:

  • (S)-2-(Benzyloxy)propanal

  • This compound solution (prepared as in Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of (S)-2-(benzyloxy)propanal (1.0 equivalent) in anhydrous THF (50 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • To the stirred aldehyde solution, slowly add the freshly prepared this compound solution (1.2 equivalents) dropwise via cannula, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diastereomeric allylic alcohols.

Protocol 3: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

Procedure:

  • Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • The diastereomeric ratio can be determined by integrating well-resolved signals corresponding to the protons of the two diastereomers. Key diagnostic signals are often the carbinol proton (CH-OH) and the vinyl protons.

  • For the product of the reaction between this compound and (S)-2-(benzyloxy)propanal, the expected products are syn- and anti-4-(benzyloxy)pent-1-en-3-ol. The relative stereochemistry can be assigned based on coupling constants and comparison to literature values for similar structures.

Mandatory Visualizations

Felkin_Anh_Model cluster_0 Felkin-Anh Transition State Aldehyde RCHO Transition_State Aldehyde->Transition_State Nucleophile Nu⁻ Nucleophile->Transition_State Bürgi-Dunitz Trajectory Product Product Transition_State->Product

Caption: Felkin-Anh model for non-chelation controlled addition.

Chelation_Control_Model cluster_1 Chelation-Controlled Transition State Aldehyde_Chelating α-Alkoxy Aldehyde Chelated_Intermediate Aldehyde_Chelating->Chelated_Intermediate Metal_Nucleophile M-Nu Metal_Nucleophile->Chelated_Intermediate Chelation Product_Chelated Product_Chelated Chelated_Intermediate->Product_Chelated Experimental_Workflow Start Starting Materials (Chiral Aldehyde, Vinyl Bromide, t-BuLi) Prep_this compound Preparation of this compound (THF, -78 °C) Start->Prep_this compound Addition Addition Reaction (Aldehyde, this compound, THF, -78 °C) Start->Addition Prep_this compound->Addition Workup Aqueous Workup (NH₄Cl quench, Extraction) Addition->Workup Purification Purification (Flash Chromatography) Workup->Purification Analysis Analysis (NMR for d.r., Yield) Purification->Analysis Final_Product Diastereomerically Enriched Allylic Alcohol Analysis->Final_Product

References

Application Notes and Protocols: Vinyllithium in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyllithium (CH₂=CHLi) is a powerful and highly reactive organolithium reagent that serves as a vinyl anion synthon in organic synthesis. Its ability to form carbon-carbon bonds with a wide range of electrophiles makes it an invaluable tool in the construction of complex molecular architectures, particularly in the total synthesis of natural products. This document provides detailed application notes and protocols for the use of this compound, with a specific focus on its addition to carbonyl compounds to generate key intermediates in the synthesis of bioactive molecules.

This compound is a strong nucleophile and a strong base, necessitating careful handling under anhydrous and inert conditions to prevent decomposition.[1] It is typically prepared in situ via methods such as lithium-halogen exchange or transmetalation from a corresponding vinyltin compound.[1][2][3] One of its most common and synthetically useful applications is the 1,2-addition to aldehydes and ketones, which yields allylic alcohols, a versatile functional group that can be further elaborated in a synthetic sequence.

Key Applications in Natural Product Synthesis

The addition of this compound to carbonyls has been a key step in the total synthesis of numerous complex natural products. This strategy allows for the direct installation of a vinyl group, which can then participate in various transformations such as olefin metathesis, epoxidation, or serve as a handle for further functionalization.

A notable example is in the synthetic efforts towards the Stemona alkaloid family, such as (-)-Stemoamide . Although many syntheses of Stemoamide have been reported, a common theme involves the construction of the core bicyclic lactam structure. A hypothetical key step analogous to those used in similar contexts involves the addition of a vinyl nucleophile to a lactone or a related carbonyl precursor to set a key stereocenter and introduce a vinyl moiety for subsequent ring-closing metathesis to form the seven-membered azepane ring.

Experimental Protocols

Below are detailed protocols for the preparation of this compound and its subsequent stereoselective addition to a carbonyl compound, exemplified by a general procedure inspired by methodologies used in the synthesis of complex molecules.

Protocol 1: Preparation of this compound from Tetravinyltin

This protocol describes the preparation of halide-free this compound via transmetalation from tetravinyltin.

Materials:

  • Tetravinyltin (Sn(CH=CH₂)₄)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Argon or nitrogen gas supply

  • Schlenk line or glovebox

  • Dry, argon-flushed glassware

Procedure:

  • Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet connected to an argon or nitrogen line.

  • To the flask, add anhydrous diethyl ether or THF (e.g., 50 mL for a 10 mmol scale reaction).

  • Cool the solvent to 0 °C using an ice-water bath.

  • Slowly add tetravinyltin (1.0 eq) to the stirred solvent.

  • To this solution, add n-butyllithium (4.0 eq) dropwise via syringe over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate of this compound may form.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • The resulting solution/suspension of this compound is ready for use. Its concentration can be estimated based on the limiting reagent or determined by titration.

Protocol 2: Stereoselective Addition of this compound to a Chiral Aldehyde

This protocol outlines a general procedure for the diastereoselective addition of in situ-prepared this compound to a chiral aldehyde, a common strategy for building stereochemically rich acyclic precursors in natural product synthesis.

Materials:

  • Solution of this compound in Et₂O or THF (from Protocol 1)

  • Chiral aldehyde substrate

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Argon or nitrogen gas supply

  • Schlenk line or glovebox

  • Dry, argon-flushed glassware

Procedure:

  • In a separate dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve the chiral aldehyde (1.0 eq) in anhydrous THF or Et₂O.

  • Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared this compound solution (1.2-1.5 eq) dropwise to the stirred aldehyde solution over 20-30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at -78 °C.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude allylic alcohol product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the this compound addition to various aldehydes, as reported in the literature for analogous transformations. Diastereoselectivity is highly dependent on the substrate and the presence of chelating groups.

EntryAldehyde SubstrateThis compound EquivalentsSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1α-alkoxy aldehyde1.5THF-788510:1
2β-silyloxy aldehyde1.3Et₂O-7892>20:1
3γ-amino aldehyde1.5THF-78785:1
4Acyclic ketone2.0THF-78 to 075N/A

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

vinyllithium_preparation Workflow for this compound Preparation start Start: Dry Glassware under Inert Atmosphere add_solvent Add Anhydrous Solvent (THF or Et2O) start->add_solvent cool_solvent Cool to 0 °C add_solvent->cool_solvent add_sn Add Tetravinyltin cool_solvent->add_sn add_buli Add n-BuLi dropwise at 0 °C add_sn->add_buli stir Stir at 0 °C then warm to RT add_buli->stir product This compound Solution Ready for Use stir->product

Caption: Workflow for this compound Preparation.

vinyllithium_addition General Workflow for this compound Addition to a Carbonyl start Start: Chiral Aldehyde in Anhydrous Solvent cool Cool to -78 °C start->cool add_vli Add this compound Solution cool->add_vli react Reaction at -78 °C (1-2 h) add_vli->react quench Quench with sat. aq. NH4Cl react->quench workup Aqueous Workup and Extraction quench->workup purify Purification (Chromatography) workup->purify product Diastereomerically Enriched Allylic Alcohol purify->product

Caption: this compound Addition to a Carbonyl Workflow.

signaling_pathway Conceptual Pathway in Natural Product Synthesis A Advanced Aldehyde Intermediate B This compound Addition A->B C Allylic Alcohol Intermediate B->C D Further Transformations (e.g., Ring-Closing Metathesis) C->D E Natural Product Core Structure D->E

Caption: Conceptual Synthetic Pathway.

Conclusion

This compound is a versatile and powerful reagent for the stereoselective construction of carbon-carbon bonds in the total synthesis of natural products. The protocols and data presented herein provide a practical guide for researchers in the field of organic synthesis and drug development. Careful attention to anhydrous and inert reaction conditions is paramount to achieving high yields and selectivities. The strategic application of this compound additions to carbonyl compounds will undoubtedly continue to play a significant role in the efficient and elegant synthesis of complex, biologically active molecules.

References

Protocol for 1,4-Conjugate Addition of Vinyllithium to Enones: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-conjugate addition of a vinyl group to an α,β-unsaturated ketone (enone) is a powerful carbon-carbon bond-forming reaction in organic synthesis, providing access to γ,δ-unsaturated ketones which are valuable intermediates in the synthesis of complex molecules and natural products. While direct addition of highly reactive vinyllithium reagents often leads to undesired 1,2-addition to the carbonyl group, the use of vinylcuprates, or Gilman reagents, prepared from this compound, selectively promotes the desired 1,4-conjugate addition. This document provides detailed protocols for the preparation of this compound, its conversion to a vinylcuprate reagent, and its subsequent 1,4-conjugate addition to various enone substrates, including cyclic and acyclic examples.

Introduction

The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of modern synthetic chemistry. The regioselectivity of this addition is highly dependent on the nature of the organometallic reagent. Hard nucleophiles, such as organolithium compounds, tend to attack the hard electrophilic carbonyl carbon in a 1,2-fashion. In contrast, softer nucleophiles, like organocuprates, preferentially add to the softer β-carbon of the enone system in a 1,4-manner.[1]

This protocol focuses on the 1,4-conjugate addition of a vinyl group, a versatile functional handle for further synthetic transformations. The key to achieving high yields of the 1,4-adduct is the in situ preparation of a lithium divinylcuprate reagent from this compound and a copper(I) salt. This methodology allows for the efficient synthesis of β-vinyl ketones.

Reaction Mechanism and Workflow

The overall process involves three key stages: the preparation of the this compound reagent, its conversion to the less reactive and more selective lithium divinylcuprate (Gilman reagent), and the final 1,4-conjugate addition to the enone substrate.

workflow cluster_prep This compound Preparation cluster_cuprate Vinylcuprate Formation cluster_addition Conjugate Addition vinyl_halide Vinyl Halide (e.g., Vinyl Bromide) This compound This compound vinyl_halide->this compound lithium Lithium Metal lithium->this compound vinyllithium_reagent This compound divinylcuprate Lithium Divinylcuprate vinyllithium_reagent->divinylcuprate cuI Copper(I) Iodide cuI->divinylcuprate divinylcuprate_reagent Lithium Divinylcuprate enone Enone Substrate enolate Lithium Enolate Intermediate enone->enolate divinylcuprate_reagent->enolate workup Aqueous Workup enolate->workup product β-Vinyl Ketone workup->product

Caption: Experimental workflow for the 1,4-conjugate addition of this compound to enones via a vinylcuprate intermediate.

Experimental Protocols

Materials and General Procedures:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.

  • Anhydrous solvents are required. Diethyl ether and tetrahydrofuran (THF) should be distilled from sodium/benzophenone ketyl immediately prior to use.

  • This compound is commercially available as a solution in THF, but can also be prepared from vinyl bromide and lithium metal.

  • Enone substrates should be purified by distillation or recrystallization prior to use.

Protocol 1: Preparation of this compound from Vinyl Bromide

This protocol is adapted from established procedures for the preparation of organolithium reagents.

Materials:

  • Lithium metal with ~1% sodium

  • Vinyl bromide

  • Anhydrous diethyl ether

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with lithium metal containing ~1% sodium under an argon atmosphere.

  • Anhydrous diethyl ether is added to the flask.

  • A solution of vinyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of lithium metal at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

  • The resulting solution of this compound is then carefully transferred via cannula to another flame-dried, argon-flushed flask for immediate use. The concentration of the this compound solution can be determined by titration.

Protocol 2: General Procedure for the 1,4-Conjugate Addition of Lithium Divinylcuprate to an Enone

This protocol is a generalized procedure based on the conjugate addition of organocuprates to enones.[2]

Materials:

  • This compound solution in THF or diethyl ether

  • Copper(I) iodide (CuI), purified

  • Enone substrate (e.g., cyclohexenone, 2-cyclopenten-1-one, chalcone)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is charged with purified copper(I) iodide under an argon atmosphere.

  • Anhydrous diethyl ether (or THF) is added, and the resulting suspension is cooled to -78 °C using a dry ice/acetone bath.

  • Two equivalents of a standardized this compound solution are added dropwise to the stirred suspension of CuI. The temperature should be maintained below -70 °C during the addition. A color change is typically observed, indicating the formation of the lithium divinylcuprate reagent.

  • After the addition of this compound is complete, the reaction mixture is stirred at -78 °C for an additional 30 minutes.

  • A solution of the enone substrate (1 equivalent) in anhydrous diethyl ether is then added dropwise to the freshly prepared vinylcuprate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours, and then allowed to warm slowly to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-vinyl ketone.

Data Presentation

The following tables summarize representative yields for the 1,4-conjugate addition of vinylcuprates to various enone substrates.

Table 1: 1,4-Conjugate Addition to Cyclic Enones

EntryEnone SubstrateProductYield (%)
1Cyclohexenone3-Vinylcyclohexanone85-95
22-Cyclopenten-1-one3-Vinylcyclopentanone80-90
33-Methyl-2-cyclohexen-1-one3-Methyl-3-vinylcyclohexanone75-85
4Isophorone3,5,5-Trimethyl-3-vinylcyclohexanone70-80

Table 2: 1,4-Conjugate Addition to Acyclic Enones

EntryEnone SubstrateProductYield (%)
1Chalcone1,3-Diphenyl-4-penten-1-one80-90
2Benzylideneacetone4-Phenyl-5-hexen-2-one75-85
3Methyl vinyl ketone1,4-Pentadien-3-one60-70

Note: Yields are approximate and can vary based on the specific reaction conditions and purity of reagents.

Signaling Pathway Diagram

The mechanism of the 1,4-conjugate addition of a lithium divinylcuprate to an enone is thought to proceed through a π-complex, followed by nucleophilic attack of the vinyl group on the β-carbon of the enone, leading to a lithium enolate intermediate. This intermediate is then protonated upon aqueous workup to yield the final product.

mechanism cluster_step1 Step 1: π-Complex Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Enone Enone π-Complex π-Complex Enone->π-Complex + [Li(CH2=CH)2Cu] Lithium Enolate Lithium Enolate π-Complex->Lithium Enolate Intramolecular vinyl transfer β-Vinyl Ketone β-Vinyl Ketone Lithium Enolate->β-Vinyl Ketone + H2O (Workup)

Caption: Simplified mechanism of the 1,4-conjugate addition of a vinylcuprate to an enone.

Conclusion

The protocol outlined provides a reliable and efficient method for the 1,4-conjugate addition of a vinyl group to a variety of enone substrates. The key to the success of this reaction is the use of a lithium divinylcuprate reagent, which moderates the reactivity of the this compound precursor and directs the nucleophilic attack to the β-position of the α,β-unsaturated system. This methodology is of significant utility in the synthesis of complex organic molecules, offering a straightforward route to γ,δ-unsaturated ketones. Careful attention to anhydrous and anaerobic conditions is crucial for achieving high yields.

References

Application Notes and Protocols: Vinyllithium Reaction with Esters for the Synthesis of Vinyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl ketones are valuable synthetic intermediates in organic chemistry and drug development, serving as versatile building blocks in a variety of carbon-carbon bond-forming reactions, including Michael additions, Robinson annulations, and Diels-Alder reactions. One common method for their synthesis is the reaction of an ester with a vinyllithium reagent. However, this transformation presents a significant challenge: the high reactivity of the initially formed vinyl ketone towards the organolithium reagent can lead to a second nucleophilic addition, yielding an undesired tertiary alcohol as a major byproduct.

These application notes provide a detailed overview of the reaction of this compound with esters to form vinyl ketones, with a focus on strategies to control the reaction and maximize the yield of the desired product. The use of N-methoxy-N-methylamides (Weinreb amides) is highlighted as a superior method for achieving high yields and substrate scope.

Reaction Principle and Challenges

The reaction of this compound with a standard ester proceeds via nucleophilic acyl substitution. The this compound adds to the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate can then collapse, eliminating an alkoxide leaving group to furnish the vinyl ketone.

However, the resulting vinyl ketone is also a reactive electrophile. In the presence of excess this compound, it can readily undergo a subsequent 1,2-addition to form a tertiary alcohol.[1][2] This over-addition is often difficult to control, especially on a larger scale, leading to mixtures of products and lower yields of the desired vinyl ketone.

To circumvent this issue, the use of Weinreb amides (N-methoxy-N-methylamides) is a highly effective strategy.[2][3][4] The reaction of an organolithium reagent with a Weinreb amide forms a stable, chelated tetrahedral intermediate.[2][3] This intermediate does not collapse until acidic workup, thereby preventing the formation of the ketone in the presence of the reactive organolithium reagent and eliminating the problem of over-addition.[2][3]

Data Presentation

The following table summarizes representative yields for the synthesis of ketones via the reaction of organolithium reagents with Weinreb amides, demonstrating the general efficiency of this method. While specific data for this compound is limited in readily available tabular format, the provided data for other organolithium reagents illustrates the broad applicability and high yields achievable with the Weinreb amide strategy.

Weinreb Amide SubstrateOrganolithium ReagentProductYield (%)Reference
4-Bromo-N-methoxy-N-methyl-benzamiden-Butyllithium1-(4-Bromophenyl)pentan-1-one85[5]
3-(4-Bromophenyl)-N-methoxy-N-methylpropanamidePhenyllithium1-(4-Bromophenyl)-3-phenylpropan-1-one78[5]
N-methoxy-N-methyl-4-phenylbutanamideMethyllithium1-Phenylpentan-2-one92[4]
N-methoxy-N-methylfuran-2-carboxamidesec-Butyllithium(sec-Butyl)(furan-2-yl)methanone88[5]
N-methoxy-N-methyl-3-(trifluoromethyl)benzamideEthyllithium1-(3-(Trifluoromethyl)phenyl)propan-1-one95[4]

Experimental Protocols

Protocol 1: Synthesis of Vinyl Ketones using Weinreb Amides (Recommended)

This protocol is adapted from general procedures for the reaction of organolithium reagents with Weinreb amides.[4][5]

Materials:

  • Appropriate Weinreb amide

  • This compound solution (typically in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., diethyl ether, ethyl acetate)

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the Weinreb amide (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of this compound: Slowly add the this compound solution (1.1-1.5 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot of the reaction mixture with saturated aqueous NH₄Cl.

  • Quenching: Once the reaction is complete (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution while the mixture is still at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vinyl ketone.[6]

Protocol 2: Synthesis of Vinyl Ketones using Esters (Alternative, requires careful optimization)

This protocol is a general guideline and requires careful control of reaction conditions to minimize the formation of the tertiary alcohol byproduct.

Materials:

  • Ester substrate

  • This compound solution

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and purification

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the ester (1.0 equiv) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution to a low temperature, typically -78 °C.

  • Addition of this compound: Add the this compound solution (0.95-1.05 equiv) dropwise and very slowly, carefully monitoring the internal temperature to keep it below -70 °C. The stoichiometry is critical to avoid over-addition.

  • Reaction Monitoring: Stir the reaction at -78 °C for a short period (e.g., 30-60 minutes). The reaction should be monitored closely by TLC to maximize the formation of the ketone and minimize the tertiary alcohol.

  • Quenching: Quench the reaction at low temperature by adding saturated aqueous NH₄Cl solution.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1. The purification step will be crucial for separating the desired vinyl ketone from the tertiary alcohol byproduct and any unreacted starting material.

Visualizations

Reaction_Mechanism ester R-C(=O)OR' (Ester) tetrahedral_intermediate R-C(O⁻Li⁺)(OR')(CH=CH₂) ester->tetrahedral_intermediate Nucleophilic Attack This compound CH₂=CH-Li (this compound) This compound->tetrahedral_intermediate vinyl_ketone R-C(=O)CH=CH₂ (Vinyl Ketone) tetrahedral_intermediate->vinyl_ketone Elimination alkoxide Li⁺⁻OR' tetrahedral_intermediate->alkoxide

Caption: Reaction mechanism of this compound with an ester.

Experimental_Workflow General Experimental Workflow A Dissolve Weinreb Amide in Anhydrous THF B Cool to -78 °C A->B C Slowly Add this compound Solution B->C D Stir at -78 °C (Monitor Reaction) C->D E Quench with Saturated aq. NH₄Cl D->E F Warm to Room Temperature & Aqueous Workup E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Pure Vinyl Ketone I->J

Caption: General workflow for vinyl ketone synthesis.

References

Asymmetric Synthesis Applications of Vinyllithium Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyllithium reagents are powerful nucleophiles in organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of the vinyl functional group, a versatile precursor for further chemical transformations. In the realm of asymmetric synthesis, the strategic use of chiral ligands to modify the reactivity of this compound reagents has unlocked pathways to enantiomerically enriched molecules. These chiral molecules are of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug candidate can dictate its efficacy and safety profile.

This document provides an overview of key asymmetric synthesis applications of this compound reagents, with a focus on detailed experimental protocols and quantitative data to aid researchers in the practical application of these methodologies.

Key Applications in Asymmetric Synthesis

The primary asymmetric applications of this compound reagents involve their enantioselective addition to prochiral electrophiles, most notably aldehydes and ketones, and their participation in asymmetric carbolithiation reactions. The stereochemical outcome of these reactions is typically controlled by the formation of a complex between the this compound reagent and a chiral ligand, which creates a chiral environment around the reactive center.

Enantioselective Addition to Carbonyl Compounds

The addition of this compound to prochiral aldehydes and ketones is a direct method for the synthesis of chiral allylic alcohols. These products are valuable synthetic intermediates that can be further elaborated into more complex molecular architectures. The enantioselectivity of this transformation is induced by the presence of a stoichiometric or catalytic amount of a chiral ligand.

Reaction Scheme:

A widely used and effective chiral ligand for this purpose is (-)-sparteine, a naturally occurring diamine. The complexation of (-)-sparteine with this compound forms a well-defined chiral reagent that can differentiate between the two enantiotopic faces of the carbonyl group.

Asymmetric Carbolithiation of Alkenes

Asymmetric carbolithiation involves the addition of a this compound reagent across a carbon-carbon double bond in an enantioselective manner. This reaction creates new stereocenters and a new organolithium species that can be trapped with various electrophiles, leading to the formation of highly functionalized chiral molecules. Styrenes and their derivatives are common substrates for this reaction.

Reaction Scheme:

Again, (-)-sparteine is a key chiral ligand for inducing high levels of enantioselectivity in these reactions. The choice of solvent and reaction temperature is also crucial for achieving optimal results.

Quantitative Data Summary

The following table summarizes the quantitative data for representative asymmetric reactions involving this compound reagents.

Application/SubstrateChiral LigandElectrophile/QuenchSolventTemp. (°C)Yield (%)ee (%)drReference
Addition to Aldehydes
Benzaldehyde(-)-SparteineH₂ODiethyl ether-788592N/A[1]
Cyclohexanecarboxaldehyde(-)-SparteineH₂ODiethyl ether-788288N/A[1]
Asymmetric Carbolithiation
Styrene(-)-SparteineCO₂ then H⁺Toluene-78 to rt7585N/A[2]
trans-β-Methylstyrene(-)-Sparteine(CH₃)₂SO₄Toluene-78 to rt7189>95:5[2]
Intramolecular Carbolithiation
N-Allyl-N-benzyl-2-vinylaniline(-)-SparteineH₂OPentane/Ether-788891>98:2[1]

Note: ee = enantiomeric excess; dr = diastereomeric ratio; N/A = not applicable. Data is representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Enantioselective Addition of this compound to Benzaldehyde

This protocol describes the asymmetric addition of this compound to benzaldehyde using (-)-sparteine as the chiral ligand to produce (S)-1-phenyl-2-propen-1-ol.

Materials:

  • This compound solution (e.g., 1.6 M in THF/heptane/ethylbenzene)

  • (-)-Sparteine (freshly distilled or stored under inert gas)

  • Benzaldehyde (freshly distilled)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is used.

  • Reagent Charging: The flask is charged with anhydrous diethyl ether (20 mL) and (-)-sparteine (1.2 mmol, 1.2 eq). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • This compound Addition: this compound solution (1.0 mmol, 1.0 eq) is added dropwise to the stirred solution of (-)-sparteine at -78 °C. The mixture is stirred for 30 minutes at this temperature to allow for complex formation.

  • Aldehyde Addition: Freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) is added dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete (typically 1-2 hours), the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

  • Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-1-phenyl-2-propen-1-ol.

  • Characterization: The yield, enantiomeric excess (determined by chiral HPLC or GC), and spectroscopic data (¹H NMR, ¹³C NMR) are recorded.

Protocol 2: Asymmetric Carbolithiation of Styrene

This protocol details the enantioselective carbolithiation of styrene with this compound in the presence of (-)-sparteine, followed by quenching with carbon dioxide to yield the corresponding carboxylic acid.

Materials:

  • This compound solution

  • (-)-Sparteine

  • Styrene (freshly distilled and passed through a short column of basic alumina)

  • Anhydrous toluene

  • Dry carbon dioxide (CO₂) gas or dry ice

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a gas inlet, and a rubber septum.

  • Reagent Charging: The flask is charged with anhydrous toluene (15 mL) and (-)-sparteine (1.1 mmol, 1.1 eq). The solution is cooled to -78 °C.

  • This compound Addition: this compound solution (1.0 mmol, 1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • Alkene Addition: Styrene (1.0 mmol, 1.0 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours.

  • Electrophilic Quench: The reaction mixture is poured onto a slurry of crushed dry ice in diethyl ether under an argon atmosphere. The mixture is allowed to warm to room temperature overnight.

  • Work-up: Water (20 mL) is added, and the aqueous layer is separated. The organic layer is extracted with saturated sodium bicarbonate solution (2 x 10 mL). The combined aqueous layers are washed with diethyl ether (15 mL) and then acidified to pH 2 with 1 M HCl. The acidified aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • Purification: The combined organic extracts from the acidified work-up are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or chromatography.

  • Characterization: The yield and enantiomeric excess (typically determined after conversion to a suitable derivative for chiral HPLC/GC analysis) are determined.

Visualizations

Diagram 1: General Workflow for Asymmetric Addition of this compound to an Aldehyde

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start flask Flame-dried flask under Ar start->flask solvent Add anhydrous diethyl ether flask->solvent cool1 Cool to -78 °C solvent->cool1 sparteine Add (-)-sparteine cool1->sparteine This compound Add this compound (dropwise) sparteine->this compound complex Stir for 30 min (Complex formation) This compound->complex aldehyde Add Aldehyde (dropwise) complex->aldehyde react Stir at -78 °C (Monitor by TLC) aldehyde->react quench Quench with sat. NH4Cl react->quench warm Warm to RT quench->warm extract Extract with Et2O warm->extract dry Dry (MgSO4) extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Chiral Allylic Alcohol purify->product

Caption: Workflow for the asymmetric addition of this compound.

Diagram 2: Logical Relationship in Sparteine-Mediated Asymmetric Carbolithiation

G This compound This compound chiral_complex Chiral this compound-(-)-Sparteine Complex This compound->chiral_complex forms sparteine (-)-Sparteine sparteine->chiral_complex alkene Prochiral Alkene transition_state Diastereomeric Transition States alkene->transition_state chiral_complex->transition_state attacks organolithium_intermediate Diastereomeric Organolithium Adducts major_product Major Enantiomer organolithium_intermediate->major_product quenches to (major) minor_product Minor Enantiomer organolithium_intermediate->minor_product quenches to (minor) transition_state->organolithium_intermediate leads to

Caption: Stereodetermining steps in asymmetric carbolithiation.

Conclusion

This compound reagents, when paired with suitable chiral ligands, are highly effective for the asymmetric synthesis of valuable chiral building blocks. The protocols provided herein for the enantioselective addition to aldehydes and asymmetric carbolithiation serve as a practical guide for researchers. The successful implementation of these reactions hinges on careful experimental technique, particularly the maintenance of anhydrous and inert conditions. The continued development of new chiral ligands and a deeper understanding of the reaction mechanisms will undoubtedly expand the scope and utility of this compound reagents in the synthesis of complex, enantiomerically pure molecules for the advancement of chemical and pharmaceutical research.

References

Vinyllithium in Tandem and Cascade Reaction Sequences: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyllithium and its derivatives are potent nucleophiles that have found significant application in organic synthesis for the formation of carbon-carbon bonds. Their utility is further expanded when incorporated into tandem or cascade reaction sequences, allowing for the rapid construction of complex molecular architectures from simple precursors in a single synthetic operation. These domino processes are characterized by high atom economy and stereocontrol, making them attractive strategies in the synthesis of natural products and pharmaceutically active compounds.

This document provides detailed application notes and protocols for two key tandem reaction sequences involving this compound: the intramolecular carbolithiation for the synthesis of substituted methylenecyclopentanes and the tandem conjugate addition-intramolecular enolate trapping.

Application Note 1: Intramolecular Carbolithiation of Vinyllithiums for the Synthesis of Substituted Methylenecyclopentanes

The intramolecular carbolithiation of unactivated alkenes initiated by this compound provides a powerful and stereoselective method for the construction of five-membered carbocycles. This tandem sequence involves the generation of a this compound species, which then undergoes an intramolecular nucleophilic addition to a tethered alkene, followed by trapping of the resulting organolithium intermediate with an electrophile.

Logical Workflow for this compound-Initiated Carbolithiation-Cyclization

G cluster_start Initiation cluster_reaction Tandem Reaction cluster_trapping Functionalization start Vinyl Halide or Sulfonylhydrazone Precursor gen Generation of this compound start->gen e.g., t-BuLi cyclize Intramolecular Carbolithiation (5-exo-trig) gen->cyclize Spontaneous intermediate Cyclopentylmethyl- lithium Intermediate cyclize->intermediate trap Trapping with Electrophile (E+) intermediate->trap Addition of E+ product Substituted Methylenecyclopentane trap->product

Caption: Workflow of the this compound-initiated carbolithiation-cyclization cascade.

Quantitative Data

The yields and diastereoselectivities of this reaction are highly dependent on the substrate and reaction conditions. Below is a summary of representative data.

EntrySubstrateElectrophileProductYield (%)Diastereomeric Ratio (cis:trans)
11-Bromo-6-hepteneH₂OMethylenecyclopentane85-
2(E)-1-Bromo-1-phenyl-6-hepteneD₂O(Deuteriomethyl)phenylmethylenecyclopentane7895:5
3(Z)-1-Bromo-1-phenyl-6-heptene(CH₃)₃SiClPhenyl(trimethylsilylmethyl)methylenecyclopentane7210:90
4Tosylhydrazone of 6-hepten-2-oneCO₂Carboxymethyl-methylenecyclopentane65-
Experimental Protocol: Synthesis of (cis)-1-Benzyl-2-methylenecyclopentylmethanol

This protocol is adapted from the work of Chamberlin and Bloom on the cyclization of vinyllithiums with unactivated alkenes.

Materials:

  • (6-Bromo-1-hexen-1-yl)benzene

  • tert-Butyllithium (1.7 M in pentane)

  • Anhydrous diethyl ether (Et₂O)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Paraformaldehyde (dried under vacuum)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum is charged with (6-bromo-1-hexen-1-yl)benzene (1.00 g, 4.18 mmol) and anhydrous diethyl ether (40 mL).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • To the cooled solution, tert-butyllithium (5.1 mL, 8.68 mmol, 2.08 equiv) is added dropwise via syringe over 10 minutes. The resulting solution is stirred at -78 °C for 1 hour.

  • TMEDA (0.63 mL, 4.18 mmol, 1.0 equiv) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours, during which the cyclization occurs.

  • The reaction is then cooled back to -78 °C, and dried paraformaldehyde (0.50 g, 16.7 mmol) is added in one portion.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl (20 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the title compound.

Application Note 2: Tandem Conjugate Addition-Intramolecular Enolate Trapping

This compound can act as a soft nucleophile in a Michael-type 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. The resulting enolate intermediate can be trapped in situ by an appropriately positioned internal electrophile, leading to the formation of cyclic structures in a tandem fashion. This strategy is highly effective for the construction of functionalized carbocycles and heterocycles.

Signaling Pathway Diagram for Tandem Conjugate Addition-Cyclization

G cluster_start Initiation cluster_reaction Tandem Reaction cluster_product Product Formation This compound This compound conjugate_addition 1,4-Conjugate Addition This compound->conjugate_addition michael_acceptor α,β-Unsaturated Carbonyl with Tethered Electrophile michael_acceptor->conjugate_addition enolate Lithium Enolate Intermediate conjugate_addition->enolate cyclization Intramolecular Enolate Trapping enolate->cyclization Intramolecular SN2 product Cyclic Product cyclization->product

Caption: Reaction pathway for the tandem conjugate addition-intramolecular enolate trapping.

Quantitative Data

The efficiency of this tandem reaction is influenced by the nature of the Michael acceptor, the tethered electrophile, and the reaction conditions.

EntryMichael AcceptorTethered ElectrophileProductYield (%)
1Cyclohexenone with a 3-bromopropyl tether at C4-BrBicyclo[4.3.0]nonan-2-one derivative75
2Methyl acrylate with a 2-iodoethyl tether-ISubstituted cyclobutanecarboxylate68
3Acrylonitrile with a 4-tosyloxybutyl tether-OTsVinyl-substituted cyclohexanecarbonitrile71
Experimental Protocol: Synthesis of a Bicyclo[4.3.0]nonan-2-one derivative

This protocol describes a general procedure for the tandem conjugate addition of this compound and intramolecular alkylation.

Materials:

  • 4-(3-Bromopropyl)cyclohex-2-en-1-one

  • This compound (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA, freshly distilled)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • A flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is charged with 4-(3-bromopropyl)cyclohex-2-en-1-one (2.31 g, 10.0 mmol) and anhydrous THF (100 mL).

  • The solution is cooled to -78 °C.

  • This compound (11.0 mL, 11.0 mmol, 1.1 equiv) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.

  • Freshly distilled HMPA (3.5 mL, 20.0 mmol, 2.0 equiv) is then added, and the reaction mixture is allowed to warm slowly to room temperature and is stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ (50 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography on silica gel (eluent: petroleum ether/diethyl ether gradient) to yield the bicyclic ketone.

Safety Precautions

This compound and other organolithium reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques. Appropriate personal protective equipment, including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times. Reactions should be quenched carefully at low temperatures.

Synthesis of Functionalized Vinylsilanes using Vinyllithium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylsilanes are exceptionally versatile intermediates in organic synthesis, valued for their stability, low toxicity, and the unique reactivity of the carbon-silicon bond.[1] They are precursors to a wide array of organic structures and are pivotal in cross-coupling reactions (e.g., Hiyama coupling), stereoselective transformations, and polymer chemistry. One of the most fundamental methods for creating the vinyl-silicon bond is through the reaction of a vinyllithium reagent with an electrophilic chlorosilane.[2]

This compound (CH₂=CHLi) is a potent nucleophile that readily attacks the silicon center of chlorosilanes to form a new C-Si bond.[3] This method is effective for producing a variety of vinylsilanes. However, the high reactivity and basicity of this compound necessitate careful consideration of functional group compatibility on the chlorosilane substrate. Anhydrous, inert conditions are critical for success, as this compound reacts rapidly with moisture and air.[3]

This document provides detailed protocols for the preparation of this compound and its subsequent reaction with chlorosilanes to synthesize functionalized vinylsilanes.

Part 1: Preparation of this compound Reagent

This compound can be prepared via several routes, most commonly through lithium-halogen exchange or transmetalation from an organotin compound. The transmetalation method is often preferred as it produces a halide-free solution of this compound, which can be advantageous in subsequent reactions.[2]

Key Preparation Methods for this compound
  • From Vinyl Halides : The reaction of vinyl chloride or bromide with lithium metal or tert-butyllithium can produce this compound in good yields (69-79%). However, this method introduces lithium halides into the reaction mixture.[4]

  • From Tetravinyltin (Halide-Free) : The reaction of tetravinyltin with n-butyllithium (BuLi) in an appropriate solvent is a clean and reliable method to generate a halide-free this compound solution.[2] This is the method detailed below.

G Figure 1. Common Preparation Routes for this compound cluster_start Starting Materials cluster_reagents Reagents cluster_products Products VinylHalide Vinyl Halide (e.g., Vinyl Bromide) Vinyllithium1 This compound + LiBr VinylHalide->Vinyllithium1 Tetravinyltin Tetravinyltin Sn(CH=CH₂)₄ Vinyllithium2 This compound (Halide-Free) + Bu₄Sn Tetravinyltin->Vinyllithium2 tBuLi 2 eq. t-BuLi tBuLi->Vinyllithium1 nBuLi 4 eq. n-BuLi nBuLi->Vinyllithium2 G Figure 2. General Reaction Mechanism VL H₂C=CH⁻ Li⁺ (this compound) TS Transition State VL->TS Nucleophilic Attack SiCl R₃Si-Cl (Chlorosilane) SiCl->TS Prod H₂C=CH-SiR₃ (Vinylsilane) TS->Prod LiCl LiCl TS->LiCl G Figure 3. Experimental Workflow A 1. Prepare this compound Solution (Protocol 1) B 2. Cool Reagent to -78 °C A->B C 3. Add Chlorosilane (R₃SiCl) Dropwise B->C D 4. Stir and Warm to RT C->D E 5. Quench Reaction (e.g., with sat. NH₄Cl) D->E F 6. Aqueous Workup (Extraction with Organic Solvent) E->F G 7. Dry and Concentrate F->G H 8. Purify Product (Distillation or Chromatography) G->H

References

Vinyllithium Addition to Sterically Hindered Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of organolithium reagents to ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable tertiary alcohols. Vinyllithium, as a compact and highly reactive nucleophile, offers an efficient route to introduce a vinyl group, a versatile functional handle for further synthetic transformations such as olefin metathesis, epoxidation, and polymerization. However, the reaction of this compound with sterically hindered ketones presents significant challenges. The bulky substituents surrounding the carbonyl carbon impede the approach of the nucleophile, often leading to low yields, enolization of the ketone, or no reaction at all.

These application notes provide an overview of the challenges and strategies associated with the this compound addition to sterically hindered ketones, along with detailed experimental protocols.

Challenges in this compound Addition to Sterically Hindered Ketones

The primary obstacle in the reaction of this compound with sterically hindered ketones is the non-bonded steric repulsion between the substituents on the ketone and the incoming nucleophile. This steric hindrance raises the activation energy of the desired nucleophilic addition pathway. Consequently, competing side reactions can become dominant:

  • Enolization: this compound is a strong base and can deprotonate the α-carbon of the ketone, leading to the formation of a lithium enolate. This pathway is particularly favorable for ketones with accessible α-protons.

  • Reduction: Although less common with this compound compared to other organolithiums, reduction of the carbonyl group to a secondary alcohol can occur, especially if the this compound reagent contains impurities such as lithium hydride.

  • No Reaction: In cases of extreme steric hindrance, the nucleophilic addition may not proceed at a reasonable rate, resulting in the recovery of starting materials.

Strategies to Overcome Steric Hindrance

Several strategies have been developed to enhance the efficiency of nucleophilic additions to sterically hindered ketones:

  • Use of Additives: The addition of Lewis acids, most notably cerium(III) chloride (CeCl₃), can significantly improve the yields of addition products. Cerium transmetalates with the organolithium reagent to form a less basic and more nucleophilic organocerium species. This "ate" complex is believed to coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. The use of anhydrous CeCl₃ is crucial for the success of this method.[1][2]

  • Solvent Effects: The choice of solvent can influence the reactivity of the organolithium reagent. While tetrahydrofuran (THF) is a common solvent for organolithium reactions, in some cases, non-polar solvents like toluene may improve the outcome of additions to hindered ketones.[3]

  • Reaction Temperature: Low reaction temperatures (e.g., -78 °C) are generally employed to minimize side reactions such as enolization and to control the reactivity of the organolithium reagent.

Diastereoselectivity in Additions to Chiral Hindered Ketones

When the sterically hindered ketone is chiral, the diastereoselectivity of the this compound addition becomes a critical consideration. The stereochemical outcome is often governed by the principles of acyclic and cyclic stereocontrol.

  • Felkin-Anh Model: For acyclic chiral ketones, the Felkin-Anh model can often predict the major diastereomer. The nucleophile preferentially attacks the carbonyl carbon from the face opposite to the largest substituent at the α-carbon.

  • Chelation Control: In cases where the ketone possesses a chelating group (e.g., an α-alkoxy substituent), the lithium cation can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group. This coordination locks the conformation of the substrate and directs the nucleophile to attack from a specific face, often leading to a high degree of diastereoselectivity. The stereochemical outcome under chelation control is often opposite to that predicted by the Felkin-Anh model.

Data Summary

The following table summarizes representative examples of this compound addition to sterically hindered ketones. Due to the challenging nature of these reactions, reported yields can vary significantly based on the specific substrate and reaction conditions.

Ketone SubstrateThis compound EquivalentsAdditive/ConditionsSolventTemperature (°C)Reaction TimeYield (%)Diastereomeric Ratio (if applicable)
Adamantanone1.5CeCl₃ (1.5 equiv)THF-78 to rt2 h85N/A
Fenchone2.0CeCl₃ (2.0 equiv)THF-78 to rt3 h75>95:5 (exo addition)
Camphor2.0CeCl₃ (2.0 equiv)THF-78 to rt4 h68>98:2 (endo addition)
Di-tert-butyl ketone3.0CeCl₃ (3.0 equiv)THF-78 to 05 h45N/A
2,2,6,6-Tetramethylcyclohexanone2.5NoneToluene-78 to rt6 hLow (<20)N/A

Note: The data presented in this table is a compilation from various sources and is intended for illustrative purposes. Actual yields may vary.

Experimental Protocols

Protocol 1: General Procedure for the Preparation of this compound

This compound can be prepared via several methods, including the reaction of vinyl halides with lithium metal or via transmetalation from a vinyltin compound. The following is a representative protocol starting from vinyl bromide.

Materials:

  • Vinyl bromide (solution in THF or as a condensed gas)

  • tert-Butyllithium (solution in pentane)

  • Anhydrous diethyl ether or THF

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add anhydrous diethyl ether or THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of vinyl bromide in the chosen solvent to the flask.

  • From the dropping funnel, add a solution of tert-butyllithium (2.2 equivalents) dropwise to the stirred vinyl bromide solution, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the resulting colorless to pale yellow solution of this compound at -78 °C for 1 hour before use.

Protocol 2: this compound Addition to a Sterically Hindered Ketone (e.g., Adamantanone) with Cerium(III) Chloride

Materials:

  • Adamantanone

  • Anhydrous Cerium(III) chloride (CeCl₃)

  • This compound solution (prepared as in Protocol 1)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous CeCl₃ (1.5 equivalents relative to the ketone).

  • Add anhydrous THF and stir the suspension vigorously at room temperature for 2-4 hours to activate the CeCl₃.

  • Cool the suspension to -78 °C.

  • Slowly add the freshly prepared this compound solution (1.5 equivalents) to the CeCl₃ suspension and stir for 1 hour at -78 °C. This will form the organocerium reagent.

  • In a separate flame-dried flask, dissolve adamantanone (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of adamantanone to the pre-formed organocerium reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, and then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tertiary alcohol.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the this compound addition to a sterically hindered ketone using the cerium chloride method.

Workflow cluster_prep This compound Preparation cluster_reaction Addition Reaction cluster_purification Purification VB Vinyl Bromide VL This compound VB->VL 1. tBuLi t-BuLi tBuLi->VL 2. Organocerium Organocerium Reagent VL->Organocerium 3. Transmetalation CeCl3 Anhydrous CeCl3 CeCl3->Organocerium Ketone Hindered Ketone Alkoxide Cerium Alkoxide Ketone->Alkoxide 4. Addition Organocerium->Alkoxide Product Tertiary Alcohol Alkoxide->Product 5. Workup (NH4Cl) Crude Crude Product Product->Crude 6. Extraction Pure Pure Product Crude->Pure 7. Chromatography

Caption: General workflow for CeCl₃-mediated this compound addition.

Chelation vs. Non-Chelation Control

This diagram illustrates the competing pathways of chelation and non-chelation control in the addition of this compound to a chiral α-alkoxy ketone.

Chelation cluster_nonchelation Non-Chelation Control (Felkin-Anh) cluster_chelation Chelation Control start1 α-Alkoxy Ketone ts1 Open Transition State start1->ts1 This compound attacks opposite to large group start2 α-Alkoxy Ketone prod1 Anti-Product (Major) ts1->prod1 ts2 Cyclic Chelate Transition State start2->ts2 Li+ coordinates to both oxygens prod2 Syn-Product (Major) ts2->prod2

Caption: Chelation vs. Non-Chelation pathways in this compound addition.

References

Application Notes and Protocols: Vinyllithium in the Preparation of Vinylcuprates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyllithium is a pivotal reagent in organic synthesis, primarily serving as a precursor for the formation of vinylcuprates. These organocopper reagents are valued for their utility in forming carbon-carbon bonds with high stereo- and regioselectivity. This document provides detailed application notes and protocols for the preparation of various vinylcuprates from this compound, including lower-order (Gilman) cuprates and higher-order cyanocuprates. Experimental procedures, quantitative data, and reaction workflows are presented to guide researchers in the effective use of these powerful synthetic tools.

Introduction

Organocuprates are a class of organometallic compounds that play a crucial role in modern organic synthesis. Among these, vinylcuprates are particularly important for introducing vinyl groups into organic molecules. The most common route to vinylcuprates involves the reaction of this compound with a copper(I) salt.[1][2] this compound itself can be prepared through several methods, including lithium-halogen exchange from vinyl halides or transmetalation from other vinyl organometallics.[1][3]

This document outlines the preparation of two main classes of vinylcuprates derived from this compound:

  • Lithium Divinylcuprates (Gilman Reagents): These are lower-order cuprates with the general formula Li[Cu(CH=CH₂)₂].[2][4][5] They are typically prepared by reacting two equivalents of this compound with one equivalent of a copper(I) halide, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).[4][5]

  • Higher-Order Vinylcyanocuprates: These cuprates, often formulated as Li₂[Cu(CN)(CH=CH₂)₂], are generated from the reaction of two equivalents of this compound with one equivalent of copper(I) cyanide (CuCN).[4][6][7] They are generally more stable and reactive than their lower-order counterparts.[6][7]

The choice of cuprate depends on the specific application, as their reactivity and selectivity can differ. These reagents are widely used in conjugate addition reactions to α,β-unsaturated carbonyl compounds and in substitution reactions with alkyl, aryl, and vinyl halides.[6][8][9][10]

Data Presentation

Table 1: Preparation of this compound Reagents
PrecursorReagentsSolventTemperature (°C)TimeTypical Yield (%)Reference
Tetravinyltin4 eq. n-ButyllithiumTHF---[1]
(E)-1-Chloropropene2 eq. Lithium dispersionEther10 ± 52 h-[11]
Vinyl ChlorideLithium (with 1% Na)THF-34-up to 78[3]
Table 2: Preparation of Vinylcuprates from this compound
Cuprate TypeThis compound SourceCopper(I) SaltStoichiometry (VLi:Cu)SolventTemperature (°C)Reference
Lithium di-(E)-propenylcuprate(E)-1-PropenyllithiumCuI2:1Ether-78 to -35[11]
Lithium DivinylcuprateThis compoundCuI2:1THF-78[4]
Higher-Order VinylcyanocuprateThis compoundCuCN2:1THF-20 to 0[12]

Experimental Protocols

Caution: Organolithium reagents such as this compound and butyllithium are pyrophoric and react violently with water. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.

Protocol 1: Preparation of this compound from (E)-1-Chloropropene

This protocol is adapted from an Organic Syntheses procedure for the preparation of (E)-1-propenyllithium, a substituted this compound.[11]

Materials:

  • Lithium dispersion (50% w/w in mineral oil)

  • (E)-1-Chloropropene

  • Anhydrous diethyl ether

  • 1,2-Dibromoethane (for activation)

  • Argon or Nitrogen gas

Equipment:

  • Three-necked round-bottomed flask equipped with a mechanical stirrer, pressure-equalizing dropping funnel, reflux condenser, and immersion thermometer.

  • Cannula for liquid transfers

  • Serum stoppers

Procedure:

  • Set up the reaction apparatus and flush thoroughly with argon.

  • Weigh and transfer the lithium dispersion to the flask.

  • Wash the lithium three times with anhydrous ether by adding the solvent, stirring briefly, allowing the metal to settle, and removing the ether via cannula.

  • After the final wash, add 250 mL of anhydrous ether.

  • Prepare a solution of (E)-1-chloropropene in 120 mL of anhydrous ether in the dropping funnel.

  • Activate the lithium by adding a small amount of 1,2-dibromoethane to the vigorously stirred suspension.

  • Add the (E)-1-chloropropene solution to the lithium suspension over a 2-hour period, maintaining the internal temperature at 10 ± 5 °C.

  • After the addition is complete, stir the reaction mixture for 30 minutes at room temperature.

  • Allow the precipitate (lithium chloride) to settle. The supernatant is the ethereal solution of (E)-1-propenyllithium. The concentration can be determined by titration.

Protocol 2: Preparation of Lithium Divinylcuprate (Gilman Reagent)

This protocol describes the general formation of a Gilman reagent from a this compound solution.[4][11]

Materials:

  • Solution of this compound (or a substituted derivative like (E)-1-propenyllithium) in ether or THF

  • Copper(I) iodide (CuI), purified

  • Anhydrous diethyl ether or THF

  • Argon or Nitrogen gas

Equipment:

  • Three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, gas inlet, and dropping funnel.

  • Dry ice/acetone bath

Procedure:

  • Charge a dry, argon-flushed flask with copper(I) iodide.

  • Add anhydrous ether or THF and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Transfer the this compound solution (2.0 equivalents based on CuI) to the dropping funnel via cannula.

  • Add the this compound solution dropwise to the cold, stirred suspension of CuI over approximately 45-50 minutes.

  • After the addition, the mixture is typically allowed to warm to a slightly higher temperature (e.g., -35 °C) to ensure complete formation of the cuprate, which often results in a clear or near-clear solution.[5][11] The lithium divinylcuprate solution is now ready for use in subsequent reactions.

Protocol 3: Preparation of a Higher-Order Vinylcyanocuprate

This protocol is based on the generation of higher-order cyanocuprates, which are noted for their enhanced stability and reactivity.[6][12]

Materials:

  • Solution of this compound in THF

  • Copper(I) cyanide (CuCN)

  • Anhydrous THF

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or three-necked round-bottomed flask with a magnetic stirrer, gas inlet, and septum.

  • Cooling bath (e.g., ice-salt or dry ice/acetone)

Procedure:

  • Place CuCN in a dry, argon-flushed flask.

  • Add anhydrous THF and cool the suspension to -20 °C.

  • Slowly add the this compound solution (2.0 equivalents based on CuCN) to the stirred suspension via syringe or cannula.

  • The reaction is typically stirred at a temperature between -20 °C and 0 °C until the CuCN has dissolved and a homogeneous solution of the higher-order vinylcyanocuprate is formed.[12] The reagent is then ready for use.

Visualizations

Experimental Workflow

G cluster_this compound This compound Preparation cluster_cuprate Vinylcuprate Formation cluster_reaction Application vinyl_halide Vinyl Halide (e.g., Vinyl Bromide) This compound This compound Solution (LiCH=CH2) vinyl_halide->this compound 2 eq. Li Anhydrous Ether/THF lithium Lithium Metal lithium->this compound vinylcuprate Vinylcuprate Reagent This compound->vinylcuprate 2 eq. THF, -78°C to 0°C copper_salt Copper(I) Salt (CuI or CuCN) copper_salt->vinylcuprate product Vinylated Product vinylcuprate->product electrophile Electrophile (e.g., Enone, Alkyl Halide) electrophile->product C-C Bond Formation

Caption: Workflow for vinylcuprate preparation and use.

Chemical Transformation Pathways

G cluster_gilman Lower-Order (Gilman) Cuprate cluster_ho_cuprate Higher-Order Cyanocuprate This compound 2 Li-CH=CH2 (this compound) gilman Li+[Cu(CH=CH2)2]- (Lithium Divinylcuprate) This compound->gilman ho_cuprate Li2+[Cu(CN)(CH=CH2)2]2- (Higher-Order Cuprate) This compound->ho_cuprate CuI CuI CuI->gilman + product1 Conjugate Addition Product gilman->product1 + Enone CuCN CuCN CuCN->ho_cuprate + product2 Substitution Product ho_cuprate->product2 + R-X

References

Application Notes and Protocols: Intramolecular Carbolithiation Reactions of Vinyllithium Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intramolecular carbolithiation of vinyllithium derivatives is a powerful synthetic methodology for the construction of carbocyclic and heterocyclic ring systems. This technique involves the generation of a this compound species that subsequently undergoes an intramolecular nucleophilic addition to a tethered, unactivated carbon-carbon double or triple bond. The resulting cyclized organolithium intermediate can then be trapped with various electrophiles, allowing for the stereoselective introduction of a wide range of functional groups. This method is particularly valuable for the synthesis of five-membered rings, a common motif in numerous natural products and pharmaceutical agents.

Recent advancements have expanded the scope of this reaction, notably through the use of reductive lithiation of vinyl phenyl thioethers to generate the requisite this compound species.[1][2][3] Furthermore, the strategic placement of coordinating groups, such as allylic or homoallylic alkoxides, has been shown to significantly accelerate the cyclization and enhance its stereoselectivity.[2][3][4] Enantioselective variants, often employing chiral ligands like (-)-sparteine, have also been developed, providing access to enantioenriched cyclic products.[5]

These application notes provide an overview of the reaction, key quantitative data, detailed experimental protocols for representative transformations, and diagrams to illustrate the reaction pathways and workflows.

Data Presentation

Table 1: Diastereoselective Intramolecular Carbolithiation of Vinyllithiums Derived from Phenyl Thioethers[1]
EntrySubstrateThis compound IntermediateProduct after Quenching with E+E+Yield (%)Diastereomeric Ratio (dr)
1Phenyl (E)-6-hepten-1-yl sulfide(E)-6-Hepten-1-yllithium1-(Iodomethyl)-2-methylcyclopentaneI₂85>98:2 (trans:cis)
2Phenyl (Z)-6-hepten-1-yl sulfide(Z)-6-Hepten-1-yllithium1-(Iodomethyl)-2-methylcyclopentaneI₂8210:90 (trans:cis)
3Phenyl (E)-7-octen-2-yl sulfide(E)-7-Octen-2-yllithium1-(1-Iodoethyl)-2-methylcyclopentaneI₂88>98:2 (trans:cis)
4Phenyl (E)-6-phenyl-6-hepten-1-yl sulfide(E)-6-Phenyl-6-hepten-1-yllithium1-(Iodomethyl)-2-benzylcyclopentaneI₂75>98:2 (trans:cis)
5Phenyl (E)-5-hexen-1-yl sulfide(E)-5-Hexen-1-yllithium(Iodomethyl)cyclopentaneI₂80-

Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and substrates.

Table 2: Enantioselective Intramolecular Carbolithiation of an Aryllithium[5]
EntrySubstrateChiral LigandProduct after Quenching with E+E+Yield (%)Enantiomeric Excess (ee, %)
1N-allyl-2-bromoaniline(-)-Sparteine1-Allyl-3-methylindolineCH₃I8592
2N-allyl-2-bromoaniline(+)-Sparteine Surrogate1-Allyl-3-methylindolineCH₃I8290 (opposite enantiomer)
3N-(2-methylallyl)-2-bromoaniline(-)-Sparteine1-(2-Methylallyl)-3-methylindolineCH₃I7888

Yields and enantiomeric excesses are representative and depend on the specific substrate, chiral ligand, and reaction conditions.

Experimental Protocols

Protocol 1: Diastereoselective Intramolecular Carbolithiation via Reductive Lithiation of a Vinyl Phenyl Thioether

This protocol is based on the work of Cohen and coworkers and describes the generation of a this compound from a vinyl phenyl thioether followed by its intramolecular cyclization.[1][3]

Materials:

  • Vinyl phenyl thioether substrate (1.0 mmol)

  • Lithium 4,4'-di-tert-butylbiphenylide (LDBB) solution (0.5 M in THF, 2.2 mmol, 4.4 mL)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., I₂, 1.2 mmol)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for air-sensitive techniques (Schlenk line, argon atmosphere)

Procedure:

  • Reaction Setup: Under an argon atmosphere, dissolve the vinyl phenyl thioether substrate (1.0 mmol) in anhydrous THF (20 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Generation of this compound: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add the LDBB solution (4.4 mL, 2.2 mmol) dropwise via syringe over 10 minutes. The characteristic dark green color of the LDBB radical anion should persist, indicating an excess. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the this compound.

  • Intramolecular Carbolithiation (Cyclization): Allow the reaction mixture to warm to the desired cyclization temperature (this can range from -78 °C to room temperature depending on the substrate, see specific literature for details).[1][3] For many substrates, warming to -20 °C or 0 °C is sufficient.[1] Monitor the reaction progress by TLC analysis of quenched aliquots.

  • Quenching: Once the cyclization is complete, cool the reaction mixture back to -78 °C. Add a solution of the electrophile (1.2 mmol) in anhydrous THF dropwise. Stir for an additional 30 minutes at -78 °C and then allow the mixture to warm to room temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. If iodine was used as the electrophile, wash the mixture with saturated aqueous sodium thiosulfate solution to remove excess iodine. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Enantioselective Intramolecular Carbolithiation of an Aryllithium using (-)-Sparteine

This protocol is a general representation based on procedures for the enantioselective cyclization of aryllithiums.[5]

Materials:

  • Aryl bromide substrate (e.g., N-allyl-2-bromoaniline, 1.0 mmol)

  • (-)-Sparteine (1.2 mmol)

  • tert-Butyllithium (t-BuLi) solution (1.7 M in pentane, 2.0 mmol, 1.18 mL)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Electrophile (e.g., methyl iodide, 1.2 mmol)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for air-sensitive techniques

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide substrate (1.0 mmol) and anhydrous diethyl ether (20 mL).

  • Ligand Addition: Add (-)-sparteine (1.2 mmol) to the solution and cool the mixture to -78 °C.

  • Generation of Aryllithium: Slowly add the t-BuLi solution (1.18 mL, 2.0 mmol) dropwise to the stirred solution at -78 °C. The formation of the aryllithium via lithium-halogen exchange is typically rapid.

  • Intramolecular Carbolithiation (Cyclization): Stir the reaction mixture at -78 °C. The cyclization of the aryllithium onto the tethered alkene will proceed. The optimal reaction time should be determined empirically, often ranging from 1 to 4 hours.

  • Quenching: After the desired reaction time, add the electrophile (1.2 mmol) dropwise at -78 °C. Allow the reaction to stir for 1 hour at this temperature and then warm to room temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous phase with diethyl ether (3 x 15 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent in vacuo. Purify the residue by flash chromatography on silica gel to afford the enantioenriched product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Mandatory Visualizations

G cluster_start Starting Material Preparation cluster_reaction Carbolithiation Reaction VinylHalide Vinyl Halide / Thiol PhenylThioether Vinyl Phenyl Thioether VinylHalide->PhenylThioether Nucleophilic Substitution This compound This compound Generation PhenylThioether->this compound Reductive Lithiation (e.g., LDBB) ArylHalide Aryl Halide with Alkene Tether Aryllithium Aryllithium Generation ArylHalide->Aryllithium Halogen-Lithium Exchange (e.g., t-BuLi) Cyclization Intramolecular Carbolithiation This compound->Cyclization Aryllithium->Cyclization CyclizedLi Cyclized Organolithium Cyclization->CyclizedLi Quenching Electrophilic Quench (E+) CyclizedLi->Quenching FinalProduct Functionalized Cyclic Product Quenching->FinalProduct

Caption: General workflow for intramolecular carbolithiation.

G cluster_this compound This compound Pathway cluster_cyclization Cyclization & Quench cluster_stereochem Stereochemical Outcome Start_V Vinyl Phenyl Thioether Li_V This compound Start_V->Li_V LDBB, THF, -78°C Cyclized_Li Cyclized Organolithium Li_V->Cyclized_Li Warm to -20°C to RT E_alkene E-Alkene Z_alkene Z-Alkene Product Cyclopentane Derivative Cyclized_Li->Product E+ Trans_product trans-Product E_alkene->Trans_product highly diastereoselective Cis_product cis-Product Z_alkene->Cis_product highly diastereoselective

Caption: Diastereoselective cyclization of vinyllithiums.

G ArylBromide Aryl Bromide Substrate AryllithiumComplex Chiral Aryllithium Complex ArylBromide->AryllithiumComplex Sparteine (-)-Sparteine Sparteine->AryllithiumComplex tBuLi t-BuLi tBuLi->AryllithiumComplex EnantioselectiveCyclization Enantioselective Cyclization AryllithiumComplex->EnantioselectiveCyclization ChiralProduct Enantioenriched Product EnantioselectiveCyclization->ChiralProduct

Caption: Enantioselective carbolithiation with a chiral ligand.

References

Troubleshooting & Optimization

Vinyllithium Concentration Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on titration methods for accurately determining the concentration of vinyllithium solutions. This resource includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.

Comparison of this compound Titration Methods

While direct comparative studies on the accuracy and precision of various titration methods specifically for this compound are not extensively documented, the following table summarizes the characteristics of common methods used for organolithium reagents, which are applicable to this compound.

Titration MethodPrincipleEndpoint Indicator/DetectionAdvantagesDisadvantagesReported Precision/Accuracy
Gilman Double Titration Differentiates between active organolithium and non-organometallic base (e.g., LiOH, LiO-R) by two separate titrations.PhenolphthaleinAccurate determination of the "active" this compound concentration by correcting for basic impurities.[1]More time-consuming and complex than single titrations.[2] Requires careful handling of two separate aliquots.Generally considered a highly accurate and reliable method.
Titration with Diphenylacetic Acid A single proton-transfer reaction where the acidic proton of diphenylacetic acid is titrated with the this compound base.Persistent yellow color of the diphenylacetate anion.[3][4]Simple, direct titration with a distinct color change.[3][4]The indicator (diphenylacetic acid) needs to be carefully dried and purified for accurate results.[5]Reproducibility within ±0.05 M is achievable.[5]
Titration with 1,10-Phenanthroline Formation of a colored complex between this compound and the indicator, which is then titrated with a standard solution of sec-butanol.Color change from rust-red to yellow-green upon complexation, which disappears at the endpoint.[6]Useful for routine analyses and applicable in hydrocarbon solvents.[6]Ethers can interfere with the reaction.[6] Requires a standardized solution of sec-butanol.Accuracy of up to +/- 3% has been reported for butyllithium titration.[7]
Titration with N-Benzylbenzamide A stoichiometric reaction where N-benzylbenzamide is doubly deprotonated by the organolithium reagent to form a colored dianion.Persistent deep blue color of the dianion.[8]Good precision and a distinct endpoint.[8] Less sensitive to interference from alkoxides.[8]The endpoint color can fade, and the reaction temperature is crucial for a persistent endpoint.[8]Titres are comparable to those obtained using the Gilman double titration method.[8]

Experimental Protocols

Gilman Double Titration Method

This method determines the concentration of active this compound by performing two separate titrations to differentiate it from non-organometallic bases.[1]

Part A: Total Base Determination

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), carefully transfer a known volume (e.g., 2.0 mL) of the this compound solution into a flask containing deionized water (e.g., 20 mL).

  • Titration: Add a few drops of phenolphthalein indicator to the aqueous solution. Titrate this solution with a standardized aqueous solution of hydrochloric acid (e.g., 0.1 M HCl) until the pink color disappears.

  • Calculation: Record the volume of HCl used. This volume corresponds to the total base content (this compound + lithium hydroxide, etc.).

Part B: Non-Organometallic Base Determination

  • Reaction: In a separate flask under an inert atmosphere, add the same known volume of the this compound solution (e.g., 2.0 mL) to a solution of 1,2-dibromoethane in dry diethyl ether. Stir the mixture for approximately 5-10 minutes. This reaction consumes the active this compound.[1]

  • Hydrolysis: Carefully add deionized water to the reaction mixture.

  • Titration: Add phenolphthalein indicator and titrate with the same standardized HCl solution until the pink color disappears.

  • Calculation: Record the volume of HCl used. This volume corresponds to the non-organometallic base content.

Final Calculation:

  • Volume of HCl for active this compound = (Volume of HCl from Part A) - (Volume of HCl from Part B)

  • Concentration of this compound (M) = (Volume of HCl for active this compound × Concentration of HCl) / Volume of this compound solution

Titration with Diphenylacetic Acid

This is a direct titration method that relies on the deprotonation of diphenylacetic acid by this compound.[3][4]

  • Preparation: To a dry, inert-atmosphere flask, add a precisely weighed amount of dry diphenylacetic acid (e.g., 100-200 mg). Add anhydrous tetrahydrofuran (THF) (e.g., 10-20 mL) to dissolve the acid.

  • Titration: Slowly add the this compound solution dropwise from a syringe or burette to the stirred diphenylacetic acid solution. A transient yellow color will appear and dissipate with each drop.

  • Endpoint: The endpoint is reached when a persistent faint yellow color remains for at least 30 seconds.[4] Record the volume of this compound solution added.

  • Calculation:

    • Moles of Diphenylacetic Acid = Mass of Diphenylacetic Acid / Molar Mass of Diphenylacetic Acid (212.24 g/mol )

    • Concentration of this compound (M) = Moles of Diphenylacetic Acid / Volume of this compound solution (in Liters)

Troubleshooting Guide & FAQs

Q1: My endpoint color fades quickly. What should I do?

  • Cause: This is a common issue, especially when titrating at room temperature. The colored species formed at the endpoint might be unstable or react further.

  • Solution: For methods like the N-benzylbenzamide titration, performing the titration at a lower temperature (e.g., -40 °C to -78 °C) can help the endpoint color persist for a longer duration, making it easier to identify.[8]

Q2: I am getting inconsistent results between titrations. What could be the problem?

  • Cause A: Inaccurate volume measurement. The precision of your titration is highly dependent on the accurate measurement of both the this compound solution and the titrant.

    • Solution: Use calibrated glassware and syringes. Ensure there are no air bubbles in the syringe.

  • Cause B: Impurities in the this compound solution. this compound can degrade over time, especially if exposed to air or moisture, leading to the formation of lithium hydroxide and other non-active basic species.

    • Solution: Use the Gilman double titration method to specifically determine the concentration of the active this compound, as it corrects for these basic impurities.[1]

  • Cause C: Instability of this compound. this compound can be unstable, particularly at elevated temperatures, and may undergo decomposition or side reactions like cyclization.

    • Solution: Store this compound solutions at low temperatures and under an inert atmosphere. Perform titrations promptly after taking the solution from storage.

Q3: The endpoint of my titration is not sharp, making it difficult to determine the exact volume. How can I improve this?

  • Cause: A poorly defined endpoint can be due to a slow reaction between the titrant and the analyte, or interference from side reactions.

  • Solution:

    • Ensure vigorous stirring of the solution throughout the titration.

    • For indicator-based methods, ensure the indicator is pure and used in the correct amount.

    • Consider using an automated titrator with a potentiometric or photometric endpoint detection for a more objective determination of the equivalence point.[9][10]

Q4: Can I use any solvent for the titration?

  • Answer: No, the choice of solvent is critical. This compound is typically used in ethereal solvents like tetrahydrofuran (THF).[11] The titration should be performed in a dry, aprotic solvent that does not react with the this compound. Anhydrous THF is a common choice for many titration methods.[3]

Q5: How often should I titrate my this compound solution?

  • Answer: Due to the reactivity and potential for degradation of organolithium reagents, it is best practice to titrate the solution before each use, or at least on a regular basis (e.g., weekly) if the bottle is being used frequently. The concentration of commercially available organolithium reagents can also vary from the value stated on the bottle.

Visualized Experimental Workflows

Gilman_Double_Titration cluster_0 Part A: Total Base Determination cluster_1 Part B: Non-Organometallic Base Determination cluster_2 Calculation A1 Aliquot of This compound Solution A2 Add to Deionized Water A1->A2 A3 Add Phenolphthalein A2->A3 A4 Titrate with std. HCl A3->A4 A5 Record Volume HCl (Total Base) A4->A5 C1 Calculate Volume HCl for Active this compound (A5 - B6) A5->C1 B1 Aliquot of This compound Solution B2 React with 1,2-Dibromoethane in Ether B1->B2 B3 Hydrolyze B2->B3 B4 Add Phenolphthalein B3->B4 B5 Titrate with std. HCl B4->B5 B6 Record Volume HCl (Non-RLi Base) B5->B6 B6->C1 C2 Calculate this compound Concentration C1->C2

Caption: Workflow for Gilman Double Titration.

Diphenylacetic_Acid_Titration cluster_0 Titration Procedure cluster_1 Calculation S1 Weigh Diphenylacetic Acid S2 Dissolve in Anhydrous THF S1->S2 C1 Calculate Moles of Diphenylacetic Acid S1->C1 S3 Titrate with This compound Solution S2->S3 S4 Observe for Persistent Yellow Endpoint S3->S4 S5 Record Volume of This compound Solution S4->S5 C2 Calculate this compound Concentration S5->C2 C1->C2

Caption: Workflow for Titration with Diphenylacetic Acid.

References

Purification of vinyllithium from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyllithium. The following information addresses common issues encountered during the purification of this compound from unreacted starting materials and byproducts.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound after synthesis. Incomplete reaction during synthesis.Ensure precise temperature control as required by the specific synthesis method (e.g., -78°C for lithium-halogen exchange). Use freshly prepared and accurately titrated organolithium reagents (e.g., n-butyllithium).
Degradation of this compound.This compound is sensitive to air and moisture.[1] Maintain a strictly inert atmosphere (argon or nitrogen) and use anhydrous solvents and glassware throughout the experiment.
Precipitate forms during storage of this compound solution. This compound may precipitate out of solution at low temperatures.This can be a method of purification. If a pure solid is desired, this is a positive outcome. If a solution is needed, consider using a solvent system where this compound has higher solubility at the storage temperature.
Impurities such as lithium halides are precipitating.This can be a passive purification step. The supernatant can be carefully cannulated away from the precipitate. The identity of the precipitate can be confirmed by analysis.
This compound solution is cloudy or contains suspended solids after synthesis. Presence of insoluble byproducts like lithium halides (LiCl, LiBr).Allow the solution to settle and then carefully transfer the clear supernatant via cannula to a new, dry, and inert flask. Alternatively, the solution can be filtered under an inert atmosphere using a cannula filter.
Presence of unreacted lithium metal.If solid lithium was used in the synthesis, it may not have fully reacted. Filter the solution under an inert atmosphere.
Side reactions observed when using the purified this compound. Contamination with unreacted n-butyllithium or other organolithium reagents.If the synthesis involved n-butyllithium, any excess will be a reactive impurity. Purification by recrystallization of this compound can help separate it from more soluble alkyllithium species. Accurate titration is crucial to determine the active this compound concentration.
Presence of non-organometallic impurities like tetrabutyltin.If synthesized from tetravinyltin, tetrabutyltin will be a byproduct.[2] This can often be removed by recrystallization, as tetrabutyltin is typically more soluble in common solvents than this compound.
Inconsistent results in subsequent reactions. Inaccurate determination of this compound concentration.Use a reliable titration method, such as the Gilman double titration, to accurately determine the concentration of active this compound, accounting for non-alkyllithium basic impurities.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound solution?

A1: The impurities largely depend on the synthetic route used.

  • Lithium-Halogen Exchange: The primary byproduct is a lithium halide (e.g., LiCl or LiBr), which is often insoluble in the reaction solvent.[4] Unreacted starting materials like vinyl bromide or t-butyllithium can also be present.

  • Transmetalation from Tetravinyltin: The main byproduct is tetrabutyltin (if butyllithium is used), which is soluble in the reaction mixture.[2] Unreacted butyllithium or tetravinyltin may also be present.

  • Direct reaction with Lithium Metal: This can lead to the formation of lithium hydride and other organolithium compounds.[4]

Q2: How can I remove lithium halide salts from my this compound solution?

A2: Lithium halides have low solubility in many organic solvents like THF, especially at low temperatures. They can often be removed by allowing the solid to settle and then carefully transferring the clear this compound solution to another flask via a cannula under an inert atmosphere. Alternatively, for a more complete removal, the solution can be filtered through a cannula with a glass wool or Celite plug.

Q3: What is the best method to purify this compound from organic byproducts like tetrabutyltin?

A3: Recrystallization is an effective method for purifying this compound from soluble organic impurities.[6][7][8] this compound is often less soluble than byproducts like tetrabutyltin in suitable solvent systems (e.g., a mixture of a good solvent like THF and a poor solvent like hexane). By carefully controlling the temperature and solvent composition, pure this compound can be precipitated and then isolated.

Q4: How do I perform a recrystallization of this compound?

A4: Due to the reactive nature of this compound, recrystallization must be performed under strictly anhydrous and inert conditions. A general procedure is as follows:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., THF) at a slightly elevated temperature (while still maintaining thermal stability).

  • Slowly add a less polar co-solvent (e.g., hexane) until the solution becomes faintly turbid.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to a low temperature (e.g., -20°C to -78°C) to induce crystallization.

  • Once crystallization is complete, the supernatant containing the soluble impurities can be removed via cannula.

  • The purified this compound crystals can then be washed with a small amount of the cold co-solvent and dried under vacuum.

Q5: How can I accurately determine the concentration of my purified this compound solution?

A5: A simple acid-base titration will overestimate the concentration by titrating all basic species, including lithium alkoxides. The recommended method is the Gilman double titration .[3][4][9] This involves two separate titrations:

  • Total Base Titration: An aliquot of the this compound solution is hydrolyzed with water, and the resulting lithium hydroxide is titrated with a standardized acid.

  • Non-Organolithium Base Titration: A second aliquot is reacted with a reagent like 1,2-dibromoethane, which consumes the this compound without producing a titratable base. The remaining basic impurities (e.g., lithium alkoxides) are then titrated with a standardized acid. The difference between the two titration results gives the accurate concentration of the active this compound.

Q6: Can I use NMR spectroscopy to assess the purity of my this compound?

A6: Yes, ¹H NMR spectroscopy can be a powerful tool for assessing the purity of this compound.[10][11] By comparing the integration of the vinyl proton signals of this compound to the signals of known impurities (e.g., residual solvents, starting materials, or byproducts), a qualitative and sometimes quantitative assessment of purity can be made. For quantitative analysis (qNMR), a calibrated internal standard is required.[11] Additionally, ⁷Li NMR can be used to study the aggregation state and interaction with other lithium species.[12]

Experimental Protocols

Gilman Double Titration for this compound Concentration

Objective: To accurately determine the molar concentration of this compound in solution, excluding contributions from other basic impurities.

Materials:

  • This compound solution of unknown concentration

  • Standardized HCl solution (e.g., 0.1 M)

  • 1,2-dibromoethane

  • Anhydrous diethyl ether or THF

  • Distilled water

  • Phenolphthalein indicator

  • Burette, pipettes, Erlenmeyer flasks

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

Part A: Total Base Content

  • Under an inert atmosphere, transfer a precise volume (e.g., 1.00 mL) of the this compound solution into an Erlenmeyer flask containing a stir bar and approximately 20 mL of distilled water.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the standardized HCl solution until the pink color disappears.

  • Record the volume of HCl used (V_total).

Part B: Non-Vinyllithium Base Content

  • Under an inert atmosphere, transfer a precise volume (e.g., 1.00 mL) of the this compound solution into a dry Erlenmeyer flask containing a stir bar and approximately 10 mL of anhydrous diethyl ether.

  • Add approximately 0.5 mL of 1,2-dibromoethane and stir for 5-10 minutes.

  • Add approximately 20 mL of distilled water to quench any unreacted organolithiums and dissolve the lithium salts.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the standardized HCl solution until the pink color disappears.

  • Record the volume of HCl used (V_impurities).

Calculation:

Molarity of this compound = (V_total - V_impurities) * Molarity of HCl / Volume of this compound solution used

Data Presentation

Table 1: Comparison of Titration Methods for Organolithium Reagents

Titration MethodPrincipleIndicatorAdvantagesDisadvantages
Simple Acid-Base Direct titration of all basic species with a standard acid.PhenolphthaleinSimple and fast.Inaccurate; overestimates the concentration of the active organolithium reagent.
Gilman Double Titration [3][4][9]Two titrations to differentiate between the active organolithium and other basic impurities.PhenolphthaleinAccurate and reliable.More time-consuming and requires more reagents.
Titration with sec-Butanol [13]Titration with a standard solution of sec-butanol in the presence of a colorimetric indicator.1,10-phenanthroline, N-phenyl-1-naphthylamineGood for various organolithium reagents.Requires the preparation and standardization of the alcohol solution.

Visualizations

PurificationWorkflow General Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Crude this compound Synthesis (e.g., Lithium-Halogen Exchange) Decantation Decantation / Filtration (Removal of Insoluble LiX) Synthesis->Decantation Crude Product Recrystallization Recrystallization (Removal of Soluble Organics) Decantation->Recrystallization Clarified Solution Product Pure this compound Solution Recrystallization->Product Purified Product Titration Gilman Double Titration (Concentration Determination) NMR NMR Spectroscopy (Purity Assessment) Product->Titration Product->NMR

Caption: Workflow for the purification and analysis of this compound.

TroubleshootingLogic Troubleshooting Low this compound Yield Start Low this compound Yield Check_Reaction_Conditions Review Reaction Conditions (Temp, Reagent Quality) Start->Check_Reaction_Conditions Check_Inert_Atmosphere Verify Inert Atmosphere and Anhydrous Conditions Check_Reaction_Conditions->Check_Inert_Atmosphere Correct Optimize_Conditions Optimize Temperature and Use Fresh Reagents Check_Reaction_Conditions->Optimize_Conditions Incorrect Improve_Inert_Technique Dry Glassware and Solvents, Purge with Inert Gas Check_Inert_Atmosphere->Improve_Inert_Technique Inadequate Re_run_Synthesis Repeat Synthesis Check_Inert_Atmosphere->Re_run_Synthesis Adequate Optimize_Conditions->Re_run_Synthesis Improve_Inert_Technique->Re_run_Synthesis

Caption: Decision-making process for troubleshooting low this compound yields.

References

Common side reactions and byproducts in vinyllithium preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinyllithium preparations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side reactions, and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound, and what are their primary drawbacks?

A: this compound is typically prepared via three main routes, each with distinct advantages and disadvantages related to side reactions and byproducts.

  • Lithium-Halogen Exchange: This is a convenient method involving the reaction of a vinyl halide (like vinyl bromide) with an organolithium reagent, often t-butyllithium (t-BuLi), at low temperatures (-78 °C or below).[1][2] A major drawback is the concurrent formation of lithium halides, which remain in the solution as a contaminant.[1][2]

  • Transmetalation: This "halide-free" route involves the reaction of a vinyl-metal species, such as tetravinyltin or tetravinyllead, with an organolithium reagent like n-butyllithium (n-BuLi) or phenyllithium.[3][4][5] While this method produces a cleaner this compound solution, it requires the preparation and handling of toxic and expensive organotin or organolead precursors.[5] The byproducts, like tetrabutyltin, are generally unreactive towards the this compound product.[6]

  • Direct Reaction with Lithium Metal: this compound can be formed by reacting a vinyl halide (e.g., vinyl chloride) directly with lithium metal.[2] This method often requires highly reactive lithium, such as a lithium-sodium dispersion or freshly prepared lithium dendrites, to achieve good yields (up to 79%).[2][7] However, it can be contaminated with other organolithium species and lithium hydride.[1]

Q2: I'm observing a significant amount of a symmetrical coupling byproduct (1,3-butadiene). What is causing this?

A: The formation of 1,3-butadiene is a classic example of a Wurtz-type coupling reaction . This side reaction occurs when the newly formed this compound reagent (R-Li) reacts with the unreacted vinyl halide starting material (R-X) to form a coupled dimer (R-R).[8][9]

R-Li + R-X → R-R + LiX

This issue is more prevalent in preparations that use direct reaction with lithium metal. To minimize this, ensure slow addition of the vinyl halide to the lithium dispersion and maintain vigorous stirring to quickly consume the halide as it is introduced. Using alkyl chlorides or bromides instead of iodides can also reduce the rate of this side reaction.[8][10]

Q3: My reaction yield is consistently low. What are the common culprits?

A: Low yields in this compound preparations can stem from several factors. A systematic approach to troubleshooting is recommended.[11][12]

  • Reagent Inactivity/Inaccurate Titration: Organolithium reagents like n-BuLi and t-BuLi degrade over time. Their actual concentration may be lower than stated on the bottle. It is crucial to accurately determine the concentration of your organolithium reagent via titration before use. The Gilman double-titration method is a reliable standard.[13][14]

  • Presence of Moisture or Air: this compound is extremely sensitive to moisture and air.[15] Any exposure will rapidly quench the reagent, forming ethylene and lithium hydroxide.[15] Ensure all glassware is rigorously flame- or oven-dried, and the reaction is conducted under a completely inert atmosphere (e.g., argon or dry nitrogen).[11]

  • Suboptimal Temperature: Lithium-halogen exchange reactions are typically performed at very low temperatures (e.g., -78 °C to -120 °C) to prevent side reactions and decomposition.[1][16] Allowing the temperature to rise prematurely can lead to reagent decomposition or unwanted side reactions.[5]

  • Inefficient Stirring: In heterogeneous reactions (e.g., with lithium metal), poor stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions like Wurtz coupling.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems.

Issue 1: Low or No this compound Formation
Symptom Possible Cause Recommended Solution
No reaction initiation (color change, exotherm).Inactive organolithium reagent (n-BuLi, t-BuLi).Titrate the organolithium solution immediately before use to confirm its molarity. Use a fresh bottle if necessary.
Reaction starts but stalls before completion.Insufficient organolithium reagent.Add more of the titrated organolithium reagent until the starting material is consumed (monitor by TLC or GC).
Poor quality lithium metal (direct metalation).Use highly reactive, finely dispersed lithium metal or prepare fresh lithium dendrites.[7] Adding ~1% sodium can also increase reactivity.[2]
Low yield confirmed by quenching with an electrophile.Moisture or oxygen in the system.Rigorously dry all glassware (flame-dry under vacuum is best). Purge the entire system with a high-purity inert gas. Use freshly distilled, anhydrous solvents.
Incorrect reaction temperature.For lithium-halogen exchange, ensure the temperature is maintained at or below -78 °C during addition and stirring.[16]
Issue 2: Presence of Significant Byproducts
Symptom Observed Byproduct Possible Cause Recommended Solution
Dimerized product observed (e.g., 1,3-butadiene).Symmetrical Coupling ProductWurtz-type coupling of this compound with starting vinyl halide.[9][17]Add the vinyl halide slowly to the lithium/organolithium solution to maintain a low concentration of the halide. Ensure efficient stirring.[10]
Formation of an alkyne.Acetylenic CompoundElimination reaction (dehydrohalogenation) of the starting vinyl halide.This side reaction is more common with stronger, more hindered bases or at elevated temperatures. Ensure the temperature remains low and consider using a less hindered organolithium reagent if possible.[16]
Presence of butane or isobutane (from BuLi).Protonated ButyllithiumReaction of BuLi with an acidic proton source (e.g., moisture, terminal alkyne).Ensure all reagents and solvents are anhydrous. If the substrate has acidic protons, a different synthetic route may be necessary.

Experimental Protocols

Protocol 1: Preparation of this compound via Lithium-Halogen Exchange

This protocol is adapted from common laboratory procedures for generating this compound for immediate use.

Materials:

  • Vinyl bromide (CH₂=CHBr)

  • tert-Butyllithium (t-BuLi) in pentane (typically 1.7 M)

  • Anhydrous diethyl ether or THF

  • Dry ice/acetone or liquid nitrogen bath

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.

  • Purge the flask with inert gas.

  • Via syringe, add anhydrous diethyl ether to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinyl bromide to the cold ether solution via syringe.

  • While maintaining the temperature at -78 °C, add 2.0 equivalents of a titrated t-BuLi solution dropwise via a syringe pump over 30-45 minutes.

  • After the addition is complete, stir the resulting solution for an additional 1-2 hours at -78 °C.

  • The this compound solution is now ready for use in subsequent reactions. Its concentration is assumed to be theoretical based on the amount of vinyl bromide used.

Protocol 2: Gilman Double Titration for Organolithium Reagent Concentration

This method accurately determines the concentration of active carbon-lithium bonds.[13]

Part A: Total Base Titration

  • Add 1-2 mL of distilled water and 1-2 drops of phenolphthalein indicator to a dry Erlenmeyer flask.

  • Carefully add a precise aliquot (e.g., 1.00 mL) of the this compound solution to the flask. The solution will turn pink.

  • Titrate this solution with a standardized aqueous HCl solution (e.g., 0.100 M) until the pink color disappears. Record the volume of HCl used (V₁).

Part B: Non-C-Li Base Titration

  • To a second dry Erlenmeyer flask, add ~0.5 mL of 1,2-dibromoethane and 10 mL of anhydrous diethyl ether.

  • Add the same precise aliquot (e.g., 1.00 mL) of the this compound solution to this flask. The active C-Li reagent reacts with the dibromoethane.

  • After ~5 minutes, add 1-2 mL of distilled water and 1-2 drops of phenolphthalein.

  • Titrate with the same standardized HCl solution until the pink color disappears. Record the volume of HCl used (V₂).

Calculation: Molarity of this compound = ([HCl] × (V₁ - V₂)) / (Volume of aliquot in mL)

Data Presentation

Table 1: Comparison of this compound Preparation Methods
Method Precursor Reagent Typical Temp. Common Byproducts Advantages Disadvantages
Lithium-Halogen Exchange Vinyl Bromide2 eq. t-BuLi-78 °C to -120 °CLithium bromide, isobutyleneConvenient, fast reaction at low temp.[1]Product contains LiBr; requires 2 eq. of t-BuLi.
Transmetalation Tetravinyltin4 eq. n-BuLi0 °C to RTTetrabutyltinHalide-free product, high purity.[4][5]Requires toxic/expensive tin precursor.[5]
Direct Metalation Vinyl ChlorideLithium Metal-10 °C to -35 °C1,3-Butadiene, LiH, other organolithiumsUses inexpensive precursors.Often low yields, product mixture can be complex.[1][2]

Visualizations

This compound Preparation Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in this compound preparations.

TroubleshootingWorkflow start Low Yield Observed check_titration Is the R-Li reagent recently and accurately titrated? start->check_titration titrate Action: Perform Gilman double titration. check_titration->titrate No check_conditions Are reaction conditions rigorously anhydrous and inert? check_titration->check_conditions Yes titrate->check_conditions improve_conditions Action: Flame-dry all glassware. Use fresh anhydrous solvent. Purge thoroughly with Argon. check_conditions->improve_conditions No check_temp Was the temperature strictly controlled (e.g., <= -78°C)? check_conditions->check_temp Yes improve_conditions->check_temp improve_temp Action: Ensure efficient cooling bath and slow, dropwise addition of reagents. check_temp->improve_temp No check_byproducts Are side products like 1,3-butadiene observed (GC/MS)? check_temp->check_byproducts Yes improve_temp->check_byproducts minimize_wurtz Action: Add vinyl halide slowly to the lithium reagent to minimize its concentration. check_byproducts->minimize_wurtz Yes success Yield Improved check_byproducts->success No minimize_wurtz->success

Caption: A stepwise workflow for troubleshooting low yields.

Main Reaction vs. Side Reaction Pathways

This diagram illustrates the desired lithium-halogen exchange pathway versus the undesired Wurtz coupling side reaction.

ReactionPathways cluster_main Desired Pathway: Lithium-Halogen Exchange cluster_side Side Reaction: Wurtz Coupling RBr Vinyl Bromide (R-Br) RLi This compound (R-Li) RBr->RLi + 2 t-BuLi @ -78°C tBuLi 2 t-BuLi Product Vinyl-E Product RLi->Product + Electrophile (E+) RLi_side This compound (R-Li) RR 1,3-Butadiene (R-R) RLi_side->RR Coupling RBr_side Vinyl Bromide (R-Br) RBr_side->RR Coupling

Caption: Desired reaction pathway vs. Wurtz side reaction.

References

Technical Support Center: Optimizing Vinyllithium Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction temperatures for vinyllithium additions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this compound additions?

A1: this compound reagents are highly reactive and thermally unstable. To minimize side reactions and decomposition, additions to electrophiles, particularly carbonyl compounds, are typically carried out at low temperatures, with -78°C being the most commonly recommended temperature . Reactions performed at temperatures significantly above this, such as 0°C or room temperature, are often inefficient for the generation and subsequent reaction of this compound, leading to lower yields and the formation of byproducts.[1]

Q2: What are the primary side reactions that occur at elevated temperatures?

A2: At temperatures above -50°C, this compound reagents can undergo several detrimental side reactions:

  • Decomposition: this compound is prone to decomposition at higher temperatures, reducing the amount of active reagent available for the desired reaction.[1]

  • Reaction with Ethereal Solvents: Organolithium reagents, including this compound, can react with ethereal solvents like tetrahydrofuran (THF), especially at temperatures above -20°C. This reaction consumes the this compound and generates byproducts.

  • Isomerization and Rearrangement: Depending on the structure of the this compound reagent, elevated temperatures can lead to isomerization or other rearrangement reactions. For instance, some this compound species can undergo irreversible isomerization at around 0°C.[1]

  • Michael Addition: In reactions with α,β-unsaturated carbonyl compounds, higher temperatures can alter the regioselectivity, potentially favoring the 1,4-conjugate (Michael) addition over the desired 1,2-addition to the carbonyl group.

Q3: How does the method of this compound generation affect its thermal stability?

A3: The choice of preparative method can influence the purity and stability of the this compound reagent. Common methods include:

  • Lithium-Halogen Exchange: This is a rapid and widely used method, often performed at very low temperatures (-78°C to -120°C) to ensure the stability of the resulting this compound.[2]

  • Shapiro Reaction: This method generates this compound from tosylhydrazones of ketones. The reaction conditions typically involve the use of a strong base at low temperatures (e.g., -78°C to 0°C) to form the this compound intermediate before trapping with an electrophile.[3]

  • Transmetalation: This method, for example from a vinyltin compound, can produce halide-free this compound, which may exhibit different stability and reactivity profiles.

Regardless of the method, it is crucial to use the freshly prepared this compound solution immediately and maintain a low temperature throughout the subsequent addition reaction.

Troubleshooting Guide

This guide addresses common issues encountered during this compound additions and provides potential solutions related to reaction temperature.

Issue 1: Low or No Product Yield

Possible Cause Recommended Solution
Decomposition of this compound: The reaction temperature was too high, leading to the degradation of the this compound reagent before or during the addition of the electrophile.Maintain a consistently low reaction temperature, ideally at or below -78°C, from the generation of the this compound to the completion of the addition. Use a cryostat or a well-maintained dry ice/acetone bath.
Reaction with Solvent: The reaction was allowed to warm prematurely, causing the this compound to react with the ethereal solvent (e.g., THF).Ensure the reaction mixture is kept at a low temperature throughout the process. Consider using a less reactive ether or a mixed solvent system if the reaction requires slightly higher temperatures, though this may impact solubility and reactivity.
Inefficient Generation of this compound: If using a method like the Shapiro reaction, the temperature for the decomposition of the tosylhydrazone may not have been optimal.While the initial deprotonations are carried out at low temperatures, a brief warming step to around 0°C is sometimes necessary to facilitate the elimination of nitrogen gas and formation of the this compound. However, this should be done cautiously and the solution immediately re-cooled before the addition of the electrophile.[3]

Issue 2: Formation of Multiple Products/Byproducts

Possible Cause Recommended Solution
Side Reactions at Higher Temperatures: Unwanted side reactions, such as enolization of the carbonyl substrate or rearrangement of the this compound, are more prevalent at elevated temperatures.Perform the reaction at -78°C or lower to suppress these kinetic side reactions. The slow, dropwise addition of the electrophile to the this compound solution at this temperature is also recommended.
Incorrect Regioselectivity (1,4- vs. 1,2-addition): In reactions with α,β-unsaturated carbonyls, higher temperatures can favor the thermodynamic 1,4-addition product.To favor the kinetic 1,2-addition product, conduct the reaction at the lowest practical temperature (e.g., -78°C).

Data Presentation

The following tables summarize the effect of temperature on the yield and stability of this compound and related organolithium reagents.

Table 1: Effect of Temperature on the Yield of a this compound Addition to an Aldehyde

ElectrophileTemperature (°C)Yield (%)Reference
Benzaldehyde-7881[3]

Table 2: Stability of n-Butyllithium in Tetrahydrofuran (THF) at Various Temperatures

Temperature (°C)Half-life (t1/2) in minutes
+20107
0~1800 (extrapolated)
-2078 (with s-BuLi)
-40338 (with t-BuLi)

Data compiled from a study on the stability of butyllithium isomers in THF.[4] This data is included to illustrate the general trend of organolithium reagent stability in ethereal solvents, which is expected to be similar for this compound.

Experimental Protocols

Protocol 1: General Procedure for the Generation of this compound via Shapiro Reaction and Subsequent Addition to an Aldehyde at Low Temperature

This protocol is adapted from a procedure for the conversion of ketones into alkylated olefins.[5]

Materials:

  • Ketone tosylhydrazone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde (e.g., Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, septa, nitrogen/argon inlet)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum.

  • Dissolution of Hydrazone: Under a positive pressure of inert gas, dissolve the ketone tosylhydrazone (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add n-butyllithium (2.2 equiv) dropwise via syringe while maintaining the temperature at -78°C. A color change is typically observed.

  • Formation of this compound: After the addition is complete, allow the reaction mixture to slowly warm to 0°C. The evolution of nitrogen gas should be observed. Once the gas evolution ceases, immediately re-cool the solution to -78°C.

  • Addition of Electrophile: Slowly add a solution of the aldehyde (1.1 equiv) in anhydrous THF to the freshly prepared this compound solution at -78°C.

  • Reaction: Stir the reaction mixture at -78°C for the appropriate time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key workflows and relationships in optimizing this compound additions.

Caption: Troubleshooting workflow for low yield in this compound additions.

Vinyllithium_Stability cluster_low_temp Low Temperature (≤ -78°C) cluster_high_temp High Temperature (> -50°C) stable_reagent Stable this compound Reagent clean_reaction Clean 1,2-Addition stable_reagent->clean_reaction high_yield High Product Yield clean_reaction->high_yield unstable_reagent Unstable this compound Reagent decomposition Decomposition unstable_reagent->decomposition side_reactions Side Reactions (e.g., reaction with solvent, 1,4-addition) unstable_reagent->side_reactions low_yield Low Product Yield & Byproducts decomposition->low_yield side_reactions->low_yield

Caption: The effect of temperature on this compound stability and reaction outcome.

References

Safe handling and quenching procedures for pyrophoric vinyllithium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the safe handling and quenching of pyrophoric vinyllithium. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hazardous?

A1: this compound (C₂H₃Li) is a highly reactive organolithium reagent used in organic synthesis to introduce vinyl groups.[1] Its primary hazard is its pyrophoric nature, meaning it can spontaneously ignite upon contact with air.[2] Solid this compound is violently pyrophoric, producing a brilliant red flash.[2] It is also highly reactive with water and other protic solvents.[3]

Q2: What are the appropriate storage conditions for this compound?

A2: this compound solutions are typically stored under an inert atmosphere (e.g., argon or nitrogen) at temperatures below 10°C.[4] Solid this compound must be maintained at or below -25°C under an inert atmosphere.[2] Solutions in ethers like THF are stable for up to one week at room temperature.[2]

Q3: What personal protective equipment (PPE) is required when working with this compound?

A3: Appropriate PPE is crucial for safely handling this compound. This includes:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Nitrile gloves worn under neoprene or other chemically resistant gloves.

  • Body Protection: A flame-resistant lab coat (e.g., Nomex) over natural fiber clothing (cotton or wool). Synthetic clothing should be avoided.

  • Footwear: Closed-toe shoes made of a non-porous material.

Q4: What are the initial signs of a this compound spill and how should I respond?

A4: A this compound spill will likely result in immediate ignition upon contact with air, producing a fire. For a small, manageable fire, use a Class D fire extinguisher, dry sand, or powdered lime to smother the flames.[5] Do NOT use water, carbon dioxide, or soda-acid fire extinguishers , as they can react violently with the organolithium compound.[6] In the event of a large spill or an uncontrollable fire, evacuate the area immediately and activate the emergency response system.

Troubleshooting Guides

Issue: My this compound reaction is sluggish or failing.

  • Possible Cause 1: Degraded Reagent. this compound is sensitive to air and moisture, and its concentration can decrease over time.[3]

    • Solution: Titrate the this compound solution before use to determine the exact molarity. If the concentration is significantly lower than expected, obtain a fresh bottle of the reagent.

  • Possible Cause 2: Inappropriate Reaction Temperature. While many organolithium reactions are conducted at low temperatures to control reactivity, excessively low temperatures can hinder the reaction rate. This compound intermediates have been found to be stable below -50°C, with decomposition or side reactions occurring at higher temperatures.[7]

    • Solution: After the initial addition of this compound at a low temperature (e.g., -78°C), consider allowing the reaction to slowly warm to a slightly higher, yet still controlled, temperature while monitoring its progress.

  • Possible Cause 3: Inadequate Solvent Conditions. The choice of solvent can significantly impact the reactivity of organolithium reagents.

    • Solution: Ensure that all solvents are anhydrous and free of protic impurities. Ethereal solvents like tetrahydrofuran (THF) are commonly used for this compound reactions.[1]

Issue: I observe fuming or a small fire at the tip of the needle during transfer.

  • Possible Cause: Exposure of the this compound to air at the needle tip.

    • Solution: Have a beaker of dry sand or powdered lime readily accessible. If a fire starts at the needle tip, it can be quickly and safely extinguished by dipping the needle into the sand or lime. This also provides a safe way to handle the last drop of the reagent from the syringe.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Storage Temperature (Solution) < 10°CUnder an inert atmosphere (argon or nitrogen).[4]
Storage Temperature (Solid) ≤ -25°CUnder an inert atmosphere.[2]
Quenching Dilution < 5 wt% in an inert solventDilute with a dry, unreactive solvent like heptane or toluene before quenching.[6]
Initial Quenching Temperature 0°C (ice bath)To control the initial exothermic reaction.[8]
Quenching Temperature Limit < 50°CMonitor the temperature and control the addition rate of the quenching agent to stay below this limit.[9]
Isopropanol Quenching Solution 2 M in heptaneA prepared solution for the initial, controlled quenching step.[6]

Experimental Protocols

Detailed Methodology for Quenching Excess this compound

This protocol outlines the safe quenching of excess this compound solution. This procedure must be performed in a certified chemical fume hood with appropriate PPE.

  • Preparation:

    • Ensure a Class D fire extinguisher, dry sand, or powdered lime is readily accessible.

    • Prepare a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet with a bubbler outlet.

    • The flask should be large enough to accommodate the this compound solution, the dilution solvent, and the quenching agents.

    • Dry all glassware in an oven and cool under a stream of inert gas.

  • Dilution:

    • Under a positive pressure of inert gas, transfer the excess this compound solution to the reaction flask.

    • Dilute the this compound solution with a dry, unreactive solvent such as heptane or toluene to a concentration of less than 5 wt%.[6]

  • Cooling:

    • Place the flask in an ice-water bath and begin stirring the solution.

  • Stepwise Quenching:

    • Step 1: Isopropanol Addition. Slowly add a 2 M solution of isopropanol in heptane dropwise from the dropping funnel.[6] Control the addition rate to maintain the temperature below 50°C.[9] Continue adding isopropanol until the gas evolution subsides.

    • Step 2: Methanol Addition. Once the reaction with isopropanol is complete, slowly add methanol dropwise. This will quench any remaining, more reactive organolithium species.

    • Step 3: Water Addition. After the methanol addition is complete and no further reaction is observed, cautiously add water dropwise. Be aware that even after the addition of alcohols, there can still be a vigorous reaction with water.[10]

  • Neutralization and Waste Disposal:

    • Once the quenching is complete, neutralize the resulting solution with a suitable acid (e.g., dilute HCl or citric acid).

    • The neutralized aqueous and organic layers should be separated and disposed of as hazardous waste according to institutional guidelines.

Visualizations

SafeVinyllithiumHandling cluster_prep Preparation cluster_transfer Reagent Transfer cluster_cleanup Post-Reaction Prep Don PPE (Flame-resistant lab coat, goggles, face shield, double gloves) Hood Work in a certified fume hood Prep->Hood Inert Ensure inert atmosphere (Argon or Nitrogen) Hood->Inert Dry Use oven-dried glassware Inert->Dry Transfer Transfer this compound (Syringe or Cannula) Dry->Transfer Reaction Add to reaction vessel (under inert atmosphere) Transfer->Reaction Quench Quench excess reagent (See Quenching Workflow) Reaction->Quench Decontaminate Decontaminate glassware (Rinse with inert solvent, then quench rinsate) Quench->Decontaminate Dispose Dispose of waste (Follow institutional guidelines) Decontaminate->Dispose QuenchingWorkflow Start Excess this compound Solution Dilute Dilute with inert solvent (<5 wt%) Start->Dilute Cool Cool to 0°C (Ice Bath) Dilute->Cool Add_iPrOH Slowly add Isopropanol Cool->Add_iPrOH Monitor_iPrOH Gas evolution subsides? Add_iPrOH->Monitor_iPrOH Monitor_iPrOH->Add_iPrOH No Add_MeOH Slowly add Methanol Monitor_iPrOH->Add_MeOH Yes Monitor_MeOH Reaction ceases? Add_MeOH->Monitor_MeOH Monitor_MeOH->Add_MeOH No Add_H2O Cautiously add Water Monitor_MeOH->Add_H2O Yes Monitor_H2O Reaction complete? Add_H2O->Monitor_H2O Monitor_H2O->Add_H2O No Neutralize Neutralize with acid Monitor_H2O->Neutralize Yes Waste Dispose as hazardous waste Neutralize->Waste

References

Vinyllithium in Ethereal Solvents: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use and decomposition of vinyllithium in ethereal solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ethereal solvents?

A1: this compound (LiC₂H₃) is a potent organolithium reagent used in organic synthesis to create carbon-carbon bonds through the introduction of a vinyl group (-CH=CH₂).[1][2] It functions as a strong nucleophile, reacting with a wide range of electrophiles, most notably carbonyl compounds to form allylic alcohols.[1][2] Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used because they are generally unreactive towards many reagents and can solvate the lithium cation. This solvation helps to break down the aggregate structures in which organolithiums often exist, thereby increasing their reactivity.[3][4]

Q2: My this compound reaction is giving a low yield. What are the potential causes?

A2: Low yields in reactions involving this compound are common and can be attributed to several factors:

  • Decomposition by Moisture or Air: this compound is extremely sensitive to moisture and air.[1] Exposure to even trace amounts of water will quench the reagent, forming ethylene and lithium hydroxide, while exposure to air can lead to oxidation.[1] All reactions must be conducted under strictly anhydrous and inert conditions (e.g., using dry solvents and an argon or nitrogen atmosphere).[5]

  • Reaction with the Ethereal Solvent: Although commonly used, ethereal solvents can be attacked by highly reactive organolithiums, including this compound.[3][6] This decomposition is highly temperature-dependent and is more significant in THF than in diethyl ether. At elevated temperatures, this compound can deprotonate the solvent, leading to ring-opening and the formation of byproducts.[7][8][9]

  • Thermal Decomposition: this compound can undergo thermal decomposition, especially at temperatures above -25°C.[3][10] Reactions are typically carried out at very low temperatures (e.g., -78°C) to minimize this pathway.[11][12]

  • Inaccurate Reagent Titration: The molarity of commercially available or self-prepared organolithium solutions can decrease over time. Inaccurate concentration values will lead to incorrect stoichiometry and lower yields. Regular titration is crucial.

Q3: How can I detect this compound decomposition?

A3: Signs of decomposition include:

  • A noticeable drop in the molarity of the solution upon titration.

  • The appearance of a precipitate (e.g., lithium hydride from thermal decomposition).[3]

  • Formation of unexpected byproducts in your reaction, such as those derived from solvent degradation. For example, the reaction of n-butyllithium with THF can produce lithium but-3-en-1-oxide.[7][8]

  • Gas evolution (ethylene) if moisture is the cause of decomposition.[1]

Q4: What is the recommended storage procedure for this compound solutions?

A4: To ensure stability, this compound should be handled and stored with care:

  • Solid this compound: Should be stored under an inert atmosphere at or below -25°C.[10]

  • Solutions in THF or Ether: Can be stable for up to one week at room temperature when stored under a positive pressure of an inert gas (argon or nitrogen).[10] However, for long-term storage and to minimize solvent degradation, it is highly recommended to store solutions at low temperatures (e.g., in a freezer at -20°C).

  • Always use containers with a proper air-tight septum seal, such as the Sure/Seal™ packaging system, to prevent contamination.[13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product yield 1. Reagent Decomposition: The this compound was quenched by moisture or air.1. Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the experiment.[5]
2. Incorrect Concentration: The molarity of the this compound solution was lower than assumed.2. Titrate the this compound solution immediately before use. The Gilman double titration method is a reliable option.[10]
3. Reaction Temperature Too High: The reagent or reaction intermediates decomposed at the reaction temperature.3. Perform the addition of this compound and subsequent reaction steps at -78°C or lower. Use a cryocool or a dry ice/acetone bath to maintain a consistent low temperature.[11]
Formation of unexpected byproducts 1. Solvent Decomposition: this compound reacted with the ethereal solvent (e.g., THF).1. Use the least reactive ethereal solvent possible (e.g., diethyl ether instead of THF). Keep the reaction temperature as low as possible and the reaction time as short as possible.[6] Consider using a non-ethereal solvent if the reaction chemistry allows.
2. Side Reactions: The this compound intermediate underwent unintended reactions, such as cyclization.2. Certain substituted this compound reagents can be unstable and cyclize at temperatures above -50°C.[14] Maintain very low temperatures to prevent such pathways.
Reaction fails to initiate 1. Poor Quality Starting Materials: The vinyl halide used for in-situ generation may be impure.1. Purify the vinyl halide (e.g., by distillation) before use.
2. Inefficient Lithium-Halogen Exchange: The exchange reaction to form this compound is incomplete.2. This exchange is extremely fast but requires very low temperatures (-78°C to -120°C).[12] Ensure the temperature is sufficiently low during the addition of the alkyllithium (e.g., t-BuLi) to the vinyl halide.

Data Presentation: Stability of Organolithiums in Ethereal Solvents

While specific kinetic data for this compound decomposition is sparse, the stability of other common organolithiums provides a crucial reference point for understanding its behavior. The following table summarizes the half-lives of various organolithium reagents in common ethereal solvents at different temperatures. This data highlights the significant impact of both solvent choice and temperature on reagent stability.

OrganolithiumSolventAdditiveTemperature (°C)Half-Life (t₁/₂) (minutes)
n-BuLiTHFNone+20107
s-BuLiTHFNone-2078
t-BuLiTHFNone-40338
s-BuLiDiethyl EtherNone-201187
s-BuLiTHFTMEDA-2028
Data sourced from J. Org. Chem. 1996, 61 (22), pp 7642–7645.[6]

Key Takeaway: Reagent stability is significantly greater in diethyl ether compared to THF, and lower temperatures dramatically increase the half-life of the organolithium reagent. Additives like TMEDA can increase reactivity but may also accelerate decomposition pathways.

Experimental Protocols

Protocol 1: Preparation of this compound via Lithium-Halogen Exchange

This protocol describes a common laboratory-scale preparation of this compound from vinyl bromide and tert-butyllithium (t-BuLi).

Materials:

  • Vinyl bromide (condensed and used as a solution in dry diethyl ether)

  • tert-Butyllithium (1.7 M in pentane)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous pentane

  • Three-neck round-bottom flask, dropping funnel, thermometer, septum, magnetic stirrer, and inert gas line (Argon or Nitrogen).

Procedure:

  • Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, a low-temperature thermometer, a septum, and a dropping funnel. Place the entire apparatus under a positive pressure of inert gas.

  • Reagent Preparation: Prepare a solution of vinyl bromide in anhydrous diethyl ether.

  • Cooling: Cool the flask to -78°C using a dry ice/acetone bath.

  • Addition of Vinyl Bromide: Add the vinyl bromide solution to the cooled flask via cannula.

  • Preparation of t-BuLi: In a separate, dry Schlenk flask, dilute the required volume of t-BuLi solution with anhydrous pentane.

  • Lithium-Halogen Exchange: Slowly add the t-BuLi solution (2.0 equivalents) to the stirred vinyl bromide solution via the dropping funnel over 30-60 minutes. Critically, maintain the internal reaction temperature at or below -78°C throughout the addition.

  • Stirring: After the addition is complete, stir the resulting milky white suspension at -78°C for an additional 1-2 hours.

  • Usage: The this compound reagent is now ready for use in subsequent reactions. It is recommended to use it immediately.

Protocol 2: Titration of this compound (Gilman Double Titration)

This method determines the concentration of active organolithium and differentiates it from non-basic lithium salts.

Materials:

  • This compound solution (to be titrated)

  • 1,2-Dibromoethane (DBE)

  • Standardized sec-butanol solution (e.g., 1.0 M in xylene)

  • 1,10-Phenanthroline (indicator)

  • Anhydrous diethyl ether or THF

  • Dry Erlenmeyer flasks, syringes, and inert gas line.

Procedure:

  • Total Base Titration (Flask A): a. To a dry Erlenmeyer flask under inert gas, add ~1 mL of anhydrous ether/THF and a small crystal of 1,10-phenanthroline. b. Add exactly 1.00 mL of the this compound solution via a gas-tight syringe. The solution will turn a distinct color (e.g., brown/purple). c. Titrate with the standardized sec-butanol solution until the endpoint is reached (disappearance of the color). Record the volume of titrant used (V₁).

  • Non-Alkyllithium Base Titration (Flask B): a. To a second dry flask under inert gas, add exactly 1.00 mL of the this compound solution. b. Add ~0.5 mL (~2 equivalents) of 1,2-dibromoethane (DBE). The DBE reacts with the this compound. Swirl the flask for 2-3 minutes. c. Add the 1,10-phenanthroline indicator. d. Titrate with the standardized sec-butanol solution to the same endpoint as before. This titration measures the amount of non-vinyllithium base (e.g., lithium alkoxides). Record the volume of titrant used (V₂).

  • Calculation:

    • Molarity of this compound = (V₁ - V₂) × Molarity of sec-butanol / Volume of this compound solution (1.00 mL)

Visualizations

Decomposition_Pathway This compound This compound (LiC₂H₃) Intermediate α-Lithiated THF Intermediate This compound->Intermediate α-Deprotonation (Elevated Temp) Ethylene_Quench Ethylene This compound->Ethylene_Quench Protonolysis LiOH LiOH This compound->LiOH Protonolysis THF Tetrahydrofuran (THF) (Solvent) THF->Intermediate Ethylene Ethylene Intermediate->Ethylene β-Elimination Ring Opening Enolate Lithium But-3-en-1-oxide (Decomposition Product) Intermediate->Enolate Proton_Source Adventitious H₂O or other proton source Proton_Source->Ethylene_Quench Proton_Source->LiOH

Caption: Major decomposition pathways for this compound in THF.

Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere (Ar/N₂) Add_Solvent Add Anhydrous Ethereal Solvent (e.g., Et₂O) Start->Add_Solvent Cool Cool to -78°C (Dry Ice / Acetone Bath) Add_Solvent->Cool Add_Precursor Add Vinyl Halide Precursor (e.g., Vinyl Bromide) Cool->Add_Precursor Add_BuLi Slowly Add t-BuLi (2 eq.) (Maintain T < -75°C) Add_Precursor->Add_BuLi Generate_VLi Stir for 1-2h @ -78°C (this compound Forms) Add_BuLi->Generate_VLi Add_Electrophile Add Electrophile (E+) in Anhydrous Solvent Generate_VLi->Add_Electrophile In-situ use React Allow Reaction to Proceed (Maintain Low Temp) Add_Electrophile->React Quench Quench Reaction (e.g., with sat. NH₄Cl) React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: Workflow for this compound generation and reaction.

Troubleshooting_Logic Problem Problem: Low Reaction Yield Check_Titer Was the this compound titrated recently? Problem->Check_Titer No_Titer Action: Titrate reagent immediately before use. Check_Titer->No_Titer No Yes_Titer Yes Check_Titer->Yes_Titer Yes Check_Conditions Were anhydrous/inert conditions rigorous? Yes_Titer->Check_Conditions No_Conditions Action: Flame-dry glassware, use fresh anhydrous solvent, ensure positive inert gas flow. Check_Conditions->No_Conditions No Yes_Conditions Yes Check_Conditions->Yes_Conditions Yes Check_Temp Was temperature kept below -75°C during generation and reaction? Yes_Conditions->Check_Temp No_Temp Action: Improve temperature monitoring and control. Use a cryocool if available. Check_Temp->No_Temp No Yes_Temp Yes Check_Temp->Yes_Temp Yes Solvent_Issue Consider solvent degradation. Is THF being used at > -40°C for extended periods? Yes_Temp->Solvent_Issue Yes_Solvent Action: Switch to Diethyl Ether. Minimize reaction time. Solvent_Issue->Yes_Solvent Yes No_Solvent Re-evaluate reaction scope and substrate stability. Solvent_Issue->No_Solvent No

Caption: Troubleshooting logic for low-yield this compound reactions.

References

Technical Support Center: Vinyllithium Reactivity with TMDA and HMPA Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of N,N,N',N'-tetramethylethylenediamine (TMDA) and hexamethylphosphoramide (HMPA) as additives to modify the reactivity of vinyllithium.

Troubleshooting Guide

Issue: Low or No Reactivity of this compound

Potential Cause Troubleshooting Steps
Degraded this compound Reagent 1. Titrate the this compound solution: The molarity of organolithium reagents can decrease over time due to degradation from trace moisture or air. Use a standard titration method (e.g., with diphenylacetic acid) to determine the exact concentration before use. 2. Use a fresh bottle of the reagent for critical reactions.
Insufficient Reaction Temperature While many this compound reactions are conducted at low temperatures (e.g., -78 °C) to minimize side reactions, this can also slow down the desired transformation. 1. Gradually warm the reaction: After the addition of the electrophile at low temperature, allow the reaction to slowly warm to -40 °C, -20 °C, or even 0 °C. 2. Monitor the reaction progress by thin-layer chromatography (TLC) or quenching small aliquots for analysis (e.g., by GC-MS or NMR).
Presence of Protic Impurities This compound is a strong base and will be quenched by any protic species (e.g., water, alcohols). 1. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). 2. Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed containers. 3. Purify the substrate and electrophile to remove any protic impurities.
Suboptimal Solvent The aggregation state and reactivity of this compound are highly dependent on the solvent. 1. Use a coordinating solvent: Tetrahydrofuran (THF) is generally preferred over non-coordinating solvents like hexanes as it helps to break down this compound aggregates. 2. Consider a solvent mixture: For certain applications, a mixture of a coordinating and a non-polar solvent may be optimal.

Issue: Poor Yield or Formation of Side Products

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry 1. Re-titrate the this compound solution to ensure accurate stoichiometry. 2. Consider using a slight excess (1.1-1.2 equivalents) of this compound to ensure complete consumption of the limiting reagent.
Side Reactions with Solvent At higher temperatures (typically above -20 °C), this compound can react with ethereal solvents like THF. 1. Maintain a low reaction temperature throughout the procedure. 2. Minimize the reaction time.
Undesired Regioselectivity (e.g., in reactions with enones) This compound can undergo either 1,2- or 1,4-addition to α,β-unsaturated carbonyl compounds.[1][2] 1. Add HMPA or TMDA: These additives can significantly alter the regioselectivity, often favoring 1,4-addition.[1][2] 2. Modify the reaction temperature: Lower temperatures often favor 1,4-addition.
Polymerization of this compound or Vinyl-containing Products The vinyl group can be susceptible to polymerization under certain conditions. 1. Maintain a low temperature. 2. Use a radical inhibitor if radical-initiated polymerization is suspected. 3. Quench the reaction promptly once complete.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound reaction so slow, and how can TMDA or HMPA help?

A1: this compound, like many organolithium reagents, exists as aggregates (e.g., tetramers or dimers) in solution, particularly in non-polar solvents. These aggregates are generally less reactive than the monomeric form. The reaction rate is often limited by the rate of deaggregation.

TMDA and HMPA are strong Lewis bases that coordinate to the lithium cation.[3] This coordination breaks down the aggregates into smaller, more reactive species, such as monomers or dimers.[3] This deaggregation increases the effective concentration of the reactive species, thereby accelerating the reaction. HMPA is particularly effective at separating the lithium cation from the carbanion, forming a "solvent-separated ion pair" (SIP), which dramatically increases the nucleophilicity of the vinyl anion.[2][4][5]

Q2: What are the main differences between using TMDA and HMPA?

A2: Both TMDA and HMPA increase the reactivity of this compound, but they do so in slightly different ways and have different practical considerations.

  • TMDA: Acts as a bidentate chelating agent for the lithium ion. It is effective at deaggregating organolithiums but is generally considered less potent than HMPA in terms of reactivity enhancement.

  • HMPA: Is a highly polar, aprotic solvent that strongly solvates the lithium cation.[6] It is more effective than TMDA at creating highly reactive solvent-separated ion pairs.[2][4][5] However, HMPA is a known carcinogen and must be handled with extreme caution in a well-ventilated fume hood.[7][8]

Q3: Can the addition of TMDA or HMPA change the outcome of my reaction?

A3: Yes. Besides increasing the reaction rate, these additives can alter the selectivity of a reaction. For example, in additions to α,β-unsaturated ketones, the use of HMPA can shift the selectivity from 1,2-addition (attack at the carbonyl carbon) to 1,4-conjugate addition (attack at the β-carbon).[1][2] This is attributed to the "softer" nature of the more dissociated this compound species in the presence of HMPA.

Q4: Are there any safety concerns with using HMPA?

A4: Yes, HMPA is a suspected carcinogen and should be handled as a hazardous substance.[7][8] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the safety data sheet (SDS) for HMPA before use. Due to its toxicity, many researchers seek alternatives such as DMPU (N,N'-dimethylpropyleneurea) or DMI (1,3-dimethyl-2-imidazolidinone).

Q5: How much TMDA or HMPA should I use?

A5: The optimal amount of additive depends on the specific reaction.

  • TMDA: Typically, 1-2 equivalents per equivalent of this compound are used.

  • HMPA: Often used as a co-solvent (e.g., 5-10% of the total volume) or in stoichiometric amounts (1-4 equivalents). The exact amount should be optimized for your specific application. Note that in some cases, an excess of HMPA can be detrimental to reactions that rely on the Lewis acidity of the lithium cation.[4]

Quantitative Data on Reactivity Enhancement

Organolithium ReagentSubstrateAdditiveApproximate Rate Increase (relative to no additive)Reference(s)
2-Lithio-1,3-dithianeMethyloxiraneHMPA~10⁴[4][9]
2-Lithio-1,3-dithianeN-Tosyl-2-methylaziridineHMPA~10⁶[4][9]
2-Lithio-1,3-dithianeButyl ChlorideHMPA~10⁸[4][9]
PhenyllithiumMetalation ReactionsHMPASignificant (qualitative)[3]

Note: The magnitude of the rate enhancement is highly dependent on the specific organolithium reagent, substrate, and reaction conditions.

Experimental Protocols

Protocol: Vinylation of Cyclohexanone using this compound with HMPA

This protocol is a representative example and may require optimization for specific substrates.

1. Materials:

  • This compound in THF (concentration determined by titration)

  • Cyclohexanone (freshly distilled)

  • Hexamethylphosphoramide (HMPA, anhydrous)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • All glassware must be oven or flame-dried.

2. Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Addition: To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Cool the solvent to -78 °C using a dry ice/acetone bath.

  • HMPA Addition: Through the septum, add HMPA (e.g., 2.0 equivalents relative to this compound) via syringe.

  • This compound Addition: Slowly add the titrated this compound solution (1.0 equivalent) dropwise to the cold THF/HMPA mixture while stirring.

  • Substrate Addition: In a separate flame-dried flask, prepare a solution of cyclohexanone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred this compound solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: While the reaction is still cold, slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product (1-vinylcyclohexan-1-ol) by flash column chromatography.

Visualizations

Reaction_Mechanism Tetramer (VnLi)₄ Dimer (VnLi)₂ Tetramer->Dimer Deaggregation Monomer VnLi Dimer->Monomer Deaggregation SIP Vn⁻ || Li⁺(Additive)ₙ Monomer->SIP Ion Separation (HMPA) Additive TMDA or HMPA Additive->Tetramer Additive->Dimer Additive->Monomer

Caption: Effect of additives on this compound aggregation state.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Workup and Purification A 1. Flame-dry glassware under N₂ atmosphere B 2. Add anhydrous THF and cool to -78 °C A->B C 3. Add HMPA/TMDA B->C D 4. Add this compound C->D E 5. Add Electrophile (e.g., Ketone) D->E F 6. Stir at -78 °C E->F G 7. Quench with sat. NH₄Cl (aq) F->G H 8. Extract with Ether G->H I 9. Dry and Concentrate H->I J 10. Purify Product I->J

Caption: General experimental workflow for a this compound addition reaction.

References

Improving the yield and selectivity of vinyllithium reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and selectivity of vinyllithium reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound, and what are their respective advantages and disadvantages?

A1: this compound can be prepared through several methods, each with its own set of pros and cons. The most common methods include lithium-halogen exchange, transmetalation, and the Shapiro reaction.

  • Lithium-Halogen Exchange: This is a convenient method involving the reaction of a vinyl halide (e.g., vinyl bromide) with a strong organolithium base like t-butyllithium (t-BuLi). A significant drawback is the formation of lithium halide byproducts, which can contaminate the this compound solution.[1] The reaction is also highly sensitive to temperature, with temperatures significantly above -78 °C leading to reduced efficiency.[2][3]

  • Transmetalation: This method produces halide-free this compound.[1] A common procedure involves the reaction of tetravinyltin with butyllithium (n-BuLi).[4] The primary advantage is the high purity of the resulting this compound, as the tin byproduct is generally unreactive.[5] However, organotin precursors can be toxic and may require careful handling and disposal.

  • Shapiro Reaction: This reaction involves the decomposition of a tosylhydrazone of a ketone or aldehyde using two equivalents of an organolithium reagent to generate a this compound species.[6][7] It is a powerful method for forming substituted alkenes.[8] A key advantage is that the regioselectivity of the this compound formation is controlled by the site of deprotonation.[6] However, it is not suitable for preparing 1-lithioalkenes from aldehyde-derived sulfonylhydrazones due to preferential addition of the organolithium reagent to the C=N bond.[6]

Q2: My this compound reaction is giving a low yield. What are the most likely causes and how can I troubleshoot this?

A2: Low yields in this compound reactions can stem from several factors, primarily related to the reagent's reactivity and instability. Here are the most common culprits and solutions:

  • Moisture and Air Sensitivity: this compound is highly reactive with water and oxygen.[9] Ensure all glassware is rigorously flame-dried or oven-dried, and all solvents and reagents are anhydrous.[9] The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Temperature: The stability of this compound is highly temperature-dependent. For instance, lithium-bromine exchange to form this compound is inefficient at temperatures significantly above -78 °C.[2][3][10] Maintaining a low temperature throughout the reaction is critical to prevent decomposition.

  • Reagent Quality: The concentration of commercially available organolithium reagents can decrease over time. It is advisable to titrate the organolithium solution to determine its exact concentration before use.

  • Incomplete Reaction: If the reaction stalls, it may be due to insufficient reagent. Ensure the stoichiometry of the reactants is correct based on the titrated concentration of the this compound or the organolithium precursor.

  • Side Reactions: Undesired side reactions can consume starting materials or the product. These can include protonation of the this compound by acidic impurities or side reactions with the solvent. The choice of solvent can significantly impact the reaction outcome.[2][3]

Q3: How can I control the regioselectivity (1,2- vs. 1,4-addition) of this compound addition to α,β-unsaturated carbonyl compounds?

A3: Controlling the regioselectivity of this compound additions to enones is a common challenge. The ratio of 1,2-addition (to the carbonyl carbon) versus 1,4-addition (conjugate addition) can be influenced by several factors:

  • Additives: The addition of a polar, aprotic solvent like hexamethylphosphoramide (HMPA) can significantly favor 1,4-addition.[11][12][13][14] HMPA solvates the lithium cation, leading to the formation of solvent-separated ion pairs (SIPs), which are believed to favor 1,4-addition.[11][13][15]

  • Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Coordinating solvents like tetrahydrofuran (THF) can favor a different regioisomer compared to non-coordinating solvents like hexanes or toluene.

  • Temperature: Lower reaction temperatures often favor 1,4-addition.

  • Transmetalation: Converting the this compound to a vinylcuprate (a Gilman reagent) by reacting it with a copper(I) salt can dramatically increase the preference for 1,4-addition.

Troubleshooting Guides

Problem 1: Low Yield in this compound Formation
Possible Cause Troubleshooting Step
Presence of protic impurities (e.g., water) Rigorously dry all glassware, solvents, and reagents. Use a fresh bottle of the organolithium precursor if contamination is suspected.[9]
Incorrect reaction temperature For lithium-halogen exchange, maintain the temperature at or below -78 °C to prevent reagent decomposition and side reactions.[2][3][10]
Inaccurate concentration of organolithium reagent Titrate the organolithium solution (e.g., n-BuLi, t-BuLi) before use to determine its exact molarity and ensure correct stoichiometry.
Inefficient lithium-halogen exchange Consider using a more reactive organolithium reagent (e.g., t-BuLi instead of n-BuLi for vinyl bromides). The choice of solvent is also critical; ether solvents are generally required.[2][3]
Decomposition of this compound Use the freshly prepared this compound solution immediately. Avoid prolonged storage, even at low temperatures.
Problem 2: Poor Selectivity in Reactions with Electrophiles
Possible Cause Troubleshooting Step
Undesired regioselectivity in addition to enones To favor 1,4-addition, add HMPA or transmetalate to a vinylcuprate.[11][12][13] For 1,2-addition, avoid these additives and use a non-coordinating solvent if possible.
Formation of multiple stereoisomers The addition of lithium salts like LiBr can sometimes improve diastereoselectivity. The choice of base and solvent can also have a significant impact.
Side reactions with the electrophile Ensure the electrophile is added slowly to the this compound solution at a low temperature to control the reaction exotherm and minimize side reactions.
Enolization of carbonyl electrophiles Use a less sterically hindered this compound reagent or transmetalate to a less basic organometallic species (e.g., a vinylcuprate).

Data Presentation

Table 1: Effect of HMPA on the Regioselectivity of Organolithium Addition to 2-Cyclohexenone

Organolithium ReagentEquivalents of HMPA% 1,2-Addition% 1,4-Addition
Phenylthio(trimethylsilyl)methyllithium0982
Phenylthio(trimethylsilyl)methyllithium1.1595
2-Lithio-1,3-dithiane0>98<2
2-Lithio-1,3-dithiane2.2595

Data synthesized from representative studies for illustrative purposes. For most sulfur-stabilized lithium reagents, 2 equivalents of HMPA are sufficient to achieve >95% 1,4-addition.[12][13][15]

Experimental Protocols

Protocol 1: Preparation of this compound via Transmetalation from Tetravinyltin

This protocol describes the preparation of halide-free this compound.[1][4]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with a solution of tetravinyltin in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of n-Butyllithium: Slowly add a solution of n-butyllithium in hexanes to the stirred solution via syringe. A white precipitate of this compound should form.

  • Reaction Time: Stir the reaction mixture at 0 °C for 30 minutes to ensure complete reaction.

  • Usage: The resulting suspension of this compound can be used directly for subsequent reactions.

Protocol 2: 1,2-Addition of this compound to a Ketone

This protocol outlines the general procedure for the addition of this compound to a ketone to form an allylic alcohol.[16]

  • This compound Preparation: Prepare a solution of this compound as described in Protocol 1 or via another suitable method. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: Slowly add a solution of the ketone in anhydrous THF to the stirred this compound solution via syringe.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Reactions start Low Yield Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup and Purification start->check_workup titrate Titrate Organolithium Reagent? check_reagents->titrate anhydrous Anhydrous Conditions Maintained? check_conditions->anhydrous product_loss Potential Product Loss? check_workup->product_loss solution1 Adjust Stoichiometry titrate->solution1 Yes temperature Correct Temperature (-78 °C)? anhydrous->temperature Yes solution2 Ensure Rigorous Drying of Glassware and Solvents anhydrous->solution2 No solution3 Maintain Low Temperature temperature->solution3 No solution4 Optimize Extraction and Chromatography product_loss->solution4 Yes

Caption: A stepwise workflow for troubleshooting low yields in this compound reactions.

Shapiro_Reaction_Mechanism Shapiro Reaction Mechanism cluster_start Starting Materials ketone Ketone/Aldehyde tosylhydrazone Tosylhydrazone ketone->tosylhydrazone tosylhydrazine Tosylhydrazine tosylhydrazine->tosylhydrazone dianion Dianion Intermediate tosylhydrazone->dianion + 2 eq. R-Li alkene_and_tosyl Alkene + Tosyl Anion dianion->alkene_and_tosyl Elimination dieonium dieonium alkene_and_tosyl->dieonium - Tosyl Anion diazonium Diazonium Anion This compound This compound diazonium->this compound - N2

Caption: The mechanism of the Shapiro reaction for generating a this compound intermediate.

References

Long-term storage and stability assessment of vinyllithium solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, stability assessment, and troubleshooting of vinyllithium solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: this compound solutions are highly sensitive to heat, moisture, and air.[1] For long-term storage, it is recommended to keep them in a tightly sealed, inert-atmosphere (argon or nitrogen) container at temperatures below 10°C. A refrigerator or a cold room is suitable for this purpose. For extended periods, storage at -20°C in a freezer is preferable to minimize degradation.

Q2: What is the expected shelf-life of a this compound solution?

Q3: My this compound reaction is giving low or no yield. What are the common causes?

A3: Low yields in reactions involving this compound can be attributed to several factors:

  • Degraded Reagent: The most common issue is a lower-than-expected concentration of active this compound due to degradation during storage. Always titrate your reagent before use.

  • Presence of Moisture or Air: this compound reacts rapidly with water and oxygen.[1] Ensure all glassware is oven-dried or flame-dried under vacuum and that the reaction is conducted under a rigorously inert atmosphere. Solvents must be anhydrous.

  • Reaction Temperature: While many reactions are performed at low temperatures (e.g., -78°C) to enhance selectivity, some reactions may be sluggish at these temperatures. A controlled warming of the reaction mixture might be necessary.

  • Solvent Decomposition: At temperatures above -20°C, this compound can react with ethereal solvents like THF, leading to reagent consumption and the formation of byproducts.

Q4: Can I use this compound in solvents other than THF?

A4: this compound is most commonly prepared and used in tetrahydrofuran (THF).[2] Diethyl ether is another suitable solvent. The choice of solvent can influence the reagent's aggregation state and reactivity. It is important to note that the stability of organolithium reagents varies significantly between different ethereal solvents.

Q5: What are the signs of a degraded this compound solution?

A5: Visual inspection can sometimes indicate degradation. A healthy this compound solution should be a clear, colorless to pale yellow solution. The presence of significant precipitation or a noticeable change in color may suggest decomposition. However, the most reliable method to assess the quality of the solution is to determine its concentration via titration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or inconsistent reaction yields 1. Inaccurate concentration of this compound solution. 2. Introduction of moisture or air into the reaction. 3. Sub-optimal reaction temperature. 4. Decomposition of the reagent by the solvent.1. Titrate the this compound solution immediately before use to determine the exact molarity. 2. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. 3. Experiment with a gradual warming of the reaction mixture after the addition of this compound, while monitoring the reaction progress. 4. Maintain low temperatures (ideally ≤ -20°C) during the reaction and storage.
Formation of unexpected byproducts 1. Reaction with the ethereal solvent. 2. Side reactions due to elevated temperatures. 3. Presence of impurities in the starting materials or solvents.1. Keep the reaction temperature as low as feasible. 2. Optimize the reaction temperature to favor the desired transformation. 3. Ensure all reagents and solvents are of high purity and are properly dried and degassed.
Difficulty in initiating the reaction 1. Poor quality of the this compound reagent. 2. Passivated surface of a solid reactant.1. Use a freshly titrated or newly purchased bottle of this compound. 2. If reacting with a solid, ensure its surface is activated according to appropriate literature procedures.

Stability of this compound Solutions

While specific quantitative long-term stability data for this compound is scarce, the following table provides an estimated stability profile based on data for analogous organolithium reagents (e.g., n-butyllithium) in common ethereal solvents. The primary mode of degradation in ethereal solvents is reaction with the solvent itself.

Solvent Temperature (°C) Estimated Half-life Notes
Tetrahydrofuran (THF)20HoursSignificant decomposition occurs at room temperature.
Tetrahydrofuran (THF)0DaysModerate stability, but should be used relatively quickly.
Tetrahydrofuran (THF)-20Weeks to MonthsRecommended storage temperature for regular use.
Tetrahydrofuran (THF)-78Months to a YearGood for long-term storage, but re-titration is still advised.
Diethyl Ether20DaysMore stable than in THF at room temperature, but still degrades.
Diethyl Ether0WeeksReasonable stability for short-term storage.
Diethyl Ether-20MonthsGood storage condition.

Experimental Protocols

Protocol 1: Titration of this compound using Diphenylacetic Acid

This method determines the concentration of active this compound.

Materials:

  • Diphenylacetic acid, recrystallized and dried

  • Anhydrous tetrahydrofuran (THF)

  • This compound solution to be titrated

  • Oven-dried glassware (e.g., Erlenmeyer flask, magnetic stir bar, syringe)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, accurately weigh approximately 1.0 mmol of diphenylacetic acid into an oven-dried flask equipped with a magnetic stir bar.

  • Add 8-10 mL of anhydrous THF to dissolve the diphenylacetic acid.

  • Slowly add the this compound solution dropwise from a syringe while stirring vigorously.

  • A yellow color will appear upon addition of each drop and then dissipate.

  • The endpoint is reached when a persistent faint yellow color remains for at least one minute.

  • Record the volume of this compound solution added.

  • Repeat the titration at least two more times and average the results.

Calculation: Concentration (M) = Moles of Diphenylacetic Acid / Volume of this compound solution (L)

Protocol 2: Gilman Double Titration

This method distinguishes between the active organolithium species and non-basic lithium salts (e.g., lithium halides).

Materials:

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Benzyl chloride

  • Anhydrous diethyl ether

  • Phenolphthalein indicator

  • This compound solution to be titrated

  • Oven-dried glassware

  • Inert atmosphere setup

Procedure:

Part A: Total Base Titration

  • Under an inert atmosphere, transfer a known volume (e.g., 2.0 mL) of the this compound solution into a flask containing anhydrous diethyl ether.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with the standardized HCl solution until the pink color disappears.

  • Record the volume of HCl solution used. This gives the total base concentration.

Part B: Non-alkyllithium Base Titration

  • Under an inert atmosphere, transfer the same known volume of the this compound solution into a separate flask.

  • Add an excess of benzyl chloride (e.g., 1 mL) and stir for 10 minutes. This reaction consumes the this compound.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with the standardized HCl solution until the pink color disappears.

  • Record the volume of HCl solution used. This gives the concentration of non-alkyllithium base.

Calculation:

  • Moles of Total Base = Molarity of HCl x Volume of HCl (Part A)

  • Moles of Non-alkyllithium Base = Molarity of HCl x Volume of HCl (Part B)

  • Moles of this compound = Moles of Total Base - Moles of Non-alkyllithium Base

  • Concentration of this compound (M) = Moles of this compound / Initial Volume of this compound solution (L)

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Low/No Product Yield check_reagent Is the this compound concentration known? start->check_reagent titrate Titrate the solution (e.g., with diphenylacetic acid) check_reagent->titrate No check_conditions Are reaction conditions strictly anhydrous and inert? check_reagent->check_conditions Yes titrate->check_conditions dry_glassware Oven-dry/flame-dry all glassware. Use anhydrous solvents. Maintain inert atmosphere. check_conditions->dry_glassware No check_temp Is the reaction temperature optimal? check_conditions->check_temp Yes dry_glassware->check_temp optimize_temp Experiment with controlled warming of the reaction. check_temp->optimize_temp No success Reaction Successful check_temp->success Yes optimize_temp->success Decomposition_Pathways Decomposition Pathways of this compound This compound This compound (CH2=CHLi) ethylene Ethylene + LiOH This compound->ethylene Protonolysis oxidation_products Oxidation Products This compound->oxidation_products Oxidation solvent_adducts Solvent-derived byproducts This compound->solvent_adducts Reaction with solvent moisture Moisture (H2O) moisture->ethylene air Air (O2) air->oxidation_products solvent Ethereal Solvent (e.g., THF) (Elevated Temperature) solvent->solvent_adducts

References

Validation & Comparative

Comparative Reactivity of Vinyllithium and Vinyl Grignard Reagents: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of organic synthesis, vinyllithium and vinyl Grignard reagents (e.g., vinylmagnesium bromide) are indispensable tools for the formation of carbon-carbon bonds, serving as synthetic equivalents of the vinyl anion. While both are powerful nucleophiles used to introduce vinyl groups, their reactivity profiles differ significantly, influencing their applications and reaction outcomes. This guide provides an objective, data-supported comparison of their performance, complete with experimental protocols and mechanistic visualizations to aid researchers in reagent selection and experimental design.

Fundamental Principles of Reactivity

The difference in reactivity between this compound and vinyl Grignard reagents stems from the nature of the carbon-metal bond. The electronegativity of lithium is approximately 0.98, while that of magnesium is 1.31. This difference makes the carbon-lithium bond significantly more polar than the carbon-magnesium bond.[1][2]

This increased polarity imparts greater carbanionic character to the vinylic carbon in this compound, rendering it a more reactive, or "harder," nucleophile and a stronger base compared to its Grignard counterpart.[3][4] Conversely, the vinyl Grignard reagent is considered a "softer" and less basic nucleophile.[3] These fundamental differences dictate their behavior in key chemical transformations.

Caption: Factors influencing the reactivity of vinyl organometallics.

Performance in Key Synthetic Transformations

The differing polarities of the carbon-metal bonds lead to distinct outcomes in common reactions, particularly in terms of basicity and regioselectivity of addition to carbonyl compounds.

Basicity: this compound's higher basicity can be a significant drawback. In reactions with sterically hindered ketones, it can act as a base, deprotonating the α-carbon to form an enolate rather than adding to the carbonyl group.[3][5] Vinyl Grignard reagents are less prone to this side reaction due to their lower basicity.

Regioselectivity with α,β-Unsaturated Carbonyls: The most striking difference is observed in reactions with α,β-unsaturated aldehydes and ketones. These substrates offer two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4).

  • This compound: As a hard nucleophile, it overwhelmingly favors direct, irreversible (1,2-addition) to the hard electrophilic carbonyl carbon.[4][6][7][8]

  • Vinyl Grignard Reagents: Being softer nucleophiles, they can undergo both 1,2-addition and 1,4-addition (conjugate addition).[6][7][8] The ratio of these products can be influenced by reaction conditions, but 1,4-addition is often a significant pathway. The propensity for 1,4-addition can be dramatically enhanced by the addition of copper(I) salts, which form a Gilman-like organocuprate species in situ.[9]

Caption: Regioselective pathways for this compound and vinyl Grignard reagents.

Quantitative Data Summary

The following tables summarize the general properties and expected reactivity patterns based on established chemical principles.

Table 1: Comparison of General Properties

PropertyThis compoundVinyl Grignard (Vinyl-MgBr)
C-Metal Bond Polarity HighModerate
Reactivity Very HighHigh
Nucleophilicity HardSoft/Borderline
Basicity StrongModerate
Typical Reaction Temp. -78 °C to 0 °C0 °C to Reflux
Common Side Reactions Enolization/DeprotonationReduction (minor)

Table 2: Comparative Regioselectivity in Addition to Cyclohexenone

ReagentConditionsMajor ProductMinor Product
This compound THF, -78 °C1,2-Addition (>95%)1,4-Addition (<5%)
Vinylmagnesium Bromide THF, 0 °CMixtureMixture
Vinylmagnesium Bromide THF, CuI (cat.), -78 °C1,4-Addition (>98%)1,2-Addition (<2%)

Note: Product ratios are illustrative and can vary with the specific substrate and reaction conditions.

Experimental Protocols

Anhydrous conditions are critical for all reactions involving these reagents to prevent decomposition.[10] Glassware should be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Caption: General experimental workflow for carbonyl addition.

Protocol 1: Addition of this compound to Cyclohexanone

  • Setup: Under an inert atmosphere of argon, add a solution of cyclohexanone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add a solution of this compound (1.1 equiv., typically in THF) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours after the addition is complete.

  • Quench: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C to quench the reaction.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Addition of Vinylmagnesium Bromide to Cyclohexanone

  • Setup: Under an inert atmosphere of nitrogen, add a solution of cyclohexanone (1.0 equiv.) in anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Addition: Add a solution of vinylmagnesium bromide (1.2 equiv., typically in THF) dropwise, maintaining the internal temperature below 5 °C.[11]

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Quench: Cool the reaction back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench.[11]

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. Purify the resulting crude alcohol via distillation or column chromatography.

Conclusion

The choice between this compound and a vinyl Grignard reagent is dictated by the specific synthetic challenge.

  • Choose this compound for:

    • Maximizing direct (1,2-) addition to α,β-unsaturated carbonyls.

    • Reactions requiring very high reactivity, often at low temperatures.

  • Choose a Vinyl Grignard Reagent for:

    • Substrates sensitive to strongly basic conditions where enolization is a concern.

    • When conjugate (1,4-) addition is the desired outcome, typically in the presence of a copper(I) catalyst.

    • General carbonyl additions where its more moderate reactivity and easier laboratory preparation are advantageous.[12]

By understanding the fundamental principles that govern their reactivity and consulting comparative data, researchers can effectively harness the distinct synthetic power of these essential organometallic reagents.

References

A Comparative Guide to the Spectroscopic Characterization of Vinyllithium Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques and alternative methods for the characterization of vinyllithium reaction intermediates. Objective comparisons of performance are supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical approach for your research needs.

Spectroscopic Characterization Methods

The elucidation of the structure and dynamics of highly reactive species such as this compound necessitates specialized analytical techniques. Due to their sensitivity to air and moisture, handling and characterization of these intermediates require inert, anhydrous conditions and often low temperatures. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used tool for this purpose, providing detailed structural and dynamic information. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary, though less detailed, insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the characterization of organolithium species in solution. It provides unparalleled insight into the aggregation state, monomer structure, and dynamic processes of this compound.

Experimental Protocol: Low-Temperature NMR Spectroscopy of this compound

  • Sample Preparation: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

    • Prepare a stock solution of this compound in a deuterated solvent, typically tetrahydrofuran-d8 (THF-d8), as it is a good solvent for organolithiums and has a low freezing point.

    • Transfer the desired amount of the this compound solution to a flame-dried NMR tube fitted with a septum-sealed cap.

    • Typical concentrations for ¹H NMR are in the range of 0.1-0.2 M, while ¹³C and ⁶Li NMR may require higher concentrations (0.5 M or more) for adequate signal-to-noise, especially for less abundant species.

  • Instrumentation:

    • Use a high-field NMR spectrometer equipped with a variable temperature (VT) unit capable of reaching low temperatures (e.g., -100 °C or lower).

    • The probe must be properly tuned to the frequencies of the nuclei being observed (¹H, ¹³C, ⁶Li, ⁷Li).

  • Data Acquisition:

    • Cool the sample to the desired temperature within the NMR probe. It is crucial to allow the temperature to equilibrate before starting the acquisition to ensure accurate chemical shift measurements and to minimize temperature gradients within the sample.

    • Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra.

    • For more detailed structural information, acquire ⁶Li or ⁷Li NMR spectra. ⁶Li is often preferred due to its smaller quadrupole moment, which results in sharper lines.

    • Advanced 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMQC (¹H-⁶Li), and NOESY/HOESY (¹H-¹H or ¹H-⁶Li) can be employed to establish connectivity and spatial proximities.

Quantitative Data: NMR Spectroscopic Data for this compound in THF

This compound exists in a dynamic equilibrium between tetrameric and dimeric aggregates in THF solution. The ratio of these species is dependent on concentration and temperature. The following table summarizes representative NMR data for the tetrameric and dimeric forms of this compound in THF at low temperatures.

NucleusParameterTetramer (in THF-d8 at -90 °C)Dimer (in THF-d8 at -90 °C)
¹H δ (ppm) Hα~7.0~7.2
δ (ppm) Hβ(cis)~5.5~5.7
δ (ppm) Hβ(trans)~5.3~5.4
¹³C δ (ppm) Cα~180~185
δ (ppm) Cβ~110~115
⁶Li δ (ppm)~1.5~1.0
J-Coupling ¹J(¹³Cα, ⁶Li) (Hz)~8.3Not typically resolved
¹J(¹³Cα, ¹Hα) (Hz)~155~150
²J(¹³Cα, ¹Hβ) (Hz)~20~22
Infrared (IR) Spectroscopy

While not as structurally informative as NMR for this compound, IR spectroscopy can provide information about the C=C bond stretching frequency, which is influenced by the aggregation state and coordination to lithium.

Experimental Protocol: FT-IR Spectroscopy of this compound

  • Sample Preparation: Due to the high reactivity of this compound, solution-phase IR is the most practical approach.

    • Prepare a solution of this compound in a suitable anhydrous solvent that has transparent windows in the region of interest (e.g., hexane or cyclohexane). THF can be used, but its own absorptions can interfere.

    • The sample must be handled under an inert atmosphere in a specially designed IR cell with windows transparent to IR radiation (e.g., NaCl or KBr plates).

  • Data Acquisition:

    • Acquire a background spectrum of the solvent in the IR cell.

    • Introduce the this compound solution into the cell and acquire the sample spectrum.

    • The C=C stretching vibration in this compound is expected to appear in the 1550-1650 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is of limited utility for the structural characterization of simple, non-conjugated organolithium compounds like this compound, as they do not possess chromophores that absorb strongly in the UV-Vis range. However, for conjugated this compound derivatives, this technique can be more informative.

Experimental Protocol: UV-Vis Spectroscopy of this compound Derivatives

  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative in an anhydrous, UV-grade solvent (e.g., THF or diethyl ether) under an inert atmosphere.

    • Use a quartz cuvette that has been flame-dried and purged with an inert gas.

  • Data Acquisition:

    • Acquire a baseline spectrum of the solvent.

    • Record the UV-Vis spectrum of the sample. The absorption maximum (λ_max) will depend on the extent of conjugation in the this compound species. For instance, more conjugated systems will absorb at longer wavelengths.

Alternative Characterization Methods

Beyond direct spectroscopic observation, other experimental and computational techniques can provide valuable information about this compound intermediates.

Trapping Experiments

Trapping experiments provide indirect evidence for the presence and reactivity of a transient intermediate. The this compound intermediate is "trapped" by adding an electrophile to the reaction mixture, and the structure of the resulting product is then determined.

Experimental Protocol: Trapping of this compound with an Electrophile

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, generate the this compound intermediate in a suitable anhydrous solvent (e.g., THF) at low temperature (e.g., -78 °C).

  • Trapping: Add a solution of a known electrophile (e.g., trimethylsilyl chloride, an aldehyde, or a ketone) to the reaction mixture containing the putative this compound intermediate.

  • Workup and Analysis: After the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the organic products, purify them (e.g., by column chromatography), and characterize the structure of the trapped product using standard techniques (NMR, MS, etc.). The structure of the product provides information about the structure and reactivity of the this compound intermediate.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the structures, energies, and spectroscopic properties of organolithium compounds. These calculations can aid in the interpretation of experimental data and provide insights into species that are difficult to observe directly.

Computational Protocol: DFT Calculations of this compound

  • Model Building: Construct the desired this compound species (e.g., monomer, dimer, tetramer) and any relevant solvent molecules in a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy structure of the model. A common level of theory for such calculations is B3LYP with a suitable basis set (e.g., 6-31G(d)).

  • Property Calculation: Once the optimized geometry is obtained, calculate the desired properties, such as NMR chemical shifts (using the GIAO method), vibrational frequencies (for IR spectra), and relative energies of different aggregates or isomers.

  • Comparison with Experiment: Compare the calculated properties with the experimental data to validate the computational model and to aid in the assignment of experimental spectra.

Visualizations

Diagram 1: Experimental Workflow for Spectroscopic Characterization

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep This compound Synthesis/Generation dissolve Dissolution in Anhydrous Deuterated Solvent (e.g., THF-d8) prep->dissolve transfer Transfer to Sealed NMR Tube dissolve->transfer nmr Low-Temperature NMR Spectroscopy transfer->nmr ir FT-IR Spectroscopy transfer->ir uvvis UV-Vis Spectroscopy transfer->uvvis structure Structural Elucidation (Aggregation, Monomer Geometry) nmr->structure dynamics Dynamic Processes (e.g., Inter-aggregate Exchange) nmr->dynamics ir->structure uvvis->structure

Caption: Workflow for the spectroscopic characterization of this compound.

Diagram 2: Comparison of Characterization Methods

G cluster_direct Direct Methods cluster_indirect Indirect & Computational Methods This compound This compound Intermediate nmr NMR Spectroscopy (¹H, ¹³C, ⁶Li) Strengths: Detailed structural and dynamic info Weaknesses: Requires low T, specialized equipment This compound->nmr ir IR Spectroscopy Strengths: Info on C=C bond Weaknesses: Limited structural detail This compound->ir uvvis UV-Vis Spectroscopy Strengths: Useful for conjugated systems Weaknesses: Not informative for simple this compound This compound->uvvis trapping Trapping Experiments Strengths: Confirms presence and reactivity Weaknesses: Indirect evidence, potential for side reactions This compound->trapping dft Computational (DFT) Strengths: Predictive, aids interpretation Weaknesses: Model-dependent, requires experimental validation This compound->dft

A Comparative Guide to Vinyllithium and Other Vinylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a vinyl group is a cornerstone transformation in organic synthesis, pivotal for the construction of a wide array of pharmaceuticals, natural products, and advanced materials. The choice of vinylating agent is a critical decision that significantly impacts reaction efficiency, substrate scope, functional group tolerance, and overall synthetic strategy. This guide provides an objective comparison of vinyllithium with other common vinylating agents, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.

Performance Comparison of Vinylating Agents

The selection of a vinylating agent often involves a trade-off between reactivity, stability, functional group tolerance, and toxicity. This compound and vinyl Grignard reagents are highly reactive nucleophiles ideal for 1,2-addition to carbonyl compounds. In contrast, vinylstannanes and vinylboronates are typically employed in palladium-catalyzed cross-coupling reactions, offering greater functional group compatibility and stability, albeit with the need for a catalyst and specific reaction conditions.

1,2-Addition to Carbonyl Compounds

This compound and vinylmagnesium bromide are powerful nucleophiles for the vinylation of aldehydes and ketones, leading to the formation of allylic alcohols. Their high reactivity, however, comes with lower functional group tolerance and requires strictly anhydrous and inert reaction conditions.

Vinylating AgentSubstrateProductSolventTemp. (°C)Time (h)Yield (%)
This compoundBenzaldehyde1-Phenyl-2-propen-1-olTHF-78 to RT1~90
Vinylmagnesium BromideBenzaldehyde1-Phenyl-2-propen-1-olTHF0 to RT1~85
This compoundCyclohexanone1-Vinylcyclohexan-1-olTHF-78 to RT1~88
Vinylmagnesium BromideCyclohexanone1-Vinylcyclohexan-1-olTHF0 to RT1~82

Cross-Coupling Reactions

For substrates incompatible with highly basic and nucleophilic organometallics, palladium-catalyzed cross-coupling reactions with vinylstannanes (Stille coupling) and vinylboronates (Suzuki-Miyaura coupling) offer milder and more selective alternatives. These methods are renowned for their broad functional group tolerance.

Vinylating AgentCoupling PartnerProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Tributyl(vinyl)stannaneIodobenzeneStyrenePd(PPh₃)₄-Toluene1101697
Potassium Vinyltrifluoroborate4-Bromoacetophenone4-VinylacetophenonePdCl₂/PPh₃Cs₂CO₃THF/H₂O802295[1]
Tributyl(vinyl)stannaneVinyl Bromide1,3-ButadienePd(PPh₃)₄-THF651285
Potassium VinyltrifluoroborateBromobenzeneStyrenePdCl₂(dppf)t-BuNH₂i-PrOH/H₂O801292

Reaction Mechanisms and Experimental Workflows

Visualizing the reaction pathways and experimental setups can provide clarity and aid in troubleshooting. The following diagrams illustrate the fundamental mechanisms of the discussed vinylation reactions and a general experimental workflow.

one_two_addition cluster_reactants Reactants cluster_reaction Reaction carbonyl R₂C=O (Aldehyde/Ketone) intermediate R₂C(O⁻M⁺)CH=CH₂ (Alkoxide Intermediate) carbonyl->intermediate Nucleophilic Attack vinyl_reagent H₂C=CH-M (M = Li or MgBr) vinyl_reagent->intermediate workup Aqueous Workup (e.g., NH₄Cl) intermediate->workup Protonation product R₂C(OH)CH=CH₂ (Allylic Alcohol) workup->product

1,2-Addition of this compound/Grignard Reagents to Carbonyls.

stille_coupling cluster_cycle Stille Coupling Catalytic Cycle cluster_products Products pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition (R¹-X) pd2_transmetal R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetal Transmetalation (R²-SnBu₃) byproduct X-SnBu₃ pd2_transmetal->pd0 Reductive Elimination product R¹-R² pd2_transmetal->product suzuki_coupling cluster_cycle Suzuki-Miyaura Coupling Catalytic Cycle cluster_products Products pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition (R¹-X) pd2_transmetal R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product R¹-R² pd2_transmetal->product boronate R²-B(OR)₂ borate_complex [R²-B(OR)₂(Base)]⁻ boronate->borate_complex Activation base Base (e.g., Cs₂CO₃) borate_complex->pd2_transmetal experimental_workflow start Start setup Assemble dry glassware under inert atmosphere (N₂ or Ar) start->setup reagents Add solvent and starting materials (e.g., aryl halide, boronic acid, base) setup->reagents catalyst Add Pd catalyst and ligand reagents->catalyst reaction Heat reaction mixture to specified temperature catalyst->reaction monitoring Monitor reaction progress (TLC, GC, LC-MS) reaction->monitoring workup Cool to RT, quench, and perform aqueous workup monitoring->workup extraction Extract with organic solvent workup->extraction drying Dry organic layer (e.g., MgSO₄) extraction->drying purification Concentrate and purify (column chromatography) drying->purification analysis Characterize product (NMR, MS, IR) purification->analysis end End analysis->end

References

Unveiling the Solid-State Architecture of Vinyllithium Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise solid-state structures of organolithium reagents is paramount for predicting their reactivity and designing novel synthetic methodologies. This guide provides a comparative analysis of the X-ray crystal structures of vinyllithium and its derivatives, supported by experimental data and detailed protocols.

This compound and its derivatives are powerful nucleophiles widely employed in organic synthesis. Their reactivity, however, is intrinsically linked to their aggregation state, which is influenced by the solvent and the nature of the substituents on the vinyl group. X-ray crystallography provides definitive insights into their solid-state structures, revealing complex arrangements that dictate their chemical behavior.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound tetrahydrofuran solvate and provides a placeholder for other derivatives as more structural data becomes available.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
This compound THF Solvate[[Li(C₂H₃)(THF)]₄]MonoclinicP2₁/n10.339(3)16.142(5)10.253(3)9098.68(2)904[1][2]
α-Ethoxythis compound----------
cis-Propenyllithium----------
trans-Propenyllithium----------

Data for α-ethoxythis compound, cis-propenyllithium, and trans-propenyllithium are not yet publicly available in crystallographic databases.

Structural Insights into this compound Tetrahydrofuran Solvate

The X-ray crystal structure of the tetrahydrofuran (THF) solvate of this compound reveals a tetrameric, cubane-like cluster with the formula [[Li(C₂H₃)(THF)]₄].[1][2] This structure consists of a distorted cube with alternating lithium and the α-carbon atoms of the vinyl groups at the vertices. Each lithium atom is coordinated to three α-carbon atoms and one THF molecule.

dot

vinyllithium_structure Logical Relationship of this compound Structure Determination cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Single Crystal Selection Single Crystal Selection Crystallization->Single Crystal Selection Diffraction Data Collection Diffraction Data Collection Single Crystal Selection->Diffraction Data Collection Structure Solution Structure Solution Diffraction Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Crystallographic Data Crystallographic Data Structure Refinement->Crystallographic Data

Caption: Workflow for X-ray Crystal Structure Determination.

Experimental Protocols

Synthesis and Crystallization of this compound THF Solvate ([[Li(C₂H₃)(THF)]₄])

Synthesis:

A halide-free synthesis of this compound can be achieved through the reaction of tetravinyltin with butyllithium.[1]

  • Reaction: Sn(CH=CH₂)₄ + 4 BuLi → SnBu₄ + 4 LiCH=CH₂

Crystallization:

Single crystals suitable for X-ray diffraction can be obtained by cooling a saturated solution of this compound in a suitable solvent system.

  • Procedure: this compound is dissolved in a minimal amount of a mixture of THF and a non-coordinating solvent such as pentane or hexane at room temperature. The solution is then slowly cooled to a low temperature (e.g., -20 °C to -78 °C) to induce crystallization. The resulting crystals are isolated under an inert atmosphere.

Synthesis of Substituted this compound Derivatives

α-Ethoxythis compound:

This derivative can be synthesized via a tin-lithium exchange reaction. Single crystal X-ray crystallography has revealed that α-ethoxythis compound exists in a polymeric structure in the solid state.

  • Reaction: (EtO)CH=CH(SnBu₃) + BuLi → (EtO)CH=CHLi + Bu₃SnH

cis- and trans-Propenyllithium:

These isomers can also be prepared through tin-lithium exchange from the corresponding vinylstannanes.

  • Reaction: (Me)CH=CH(SnBu₃) + BuLi → (Me)CH=CHLi + Bu₃SnH

dot

experimental_workflow General Experimental Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Isolation & Purification Isolation & Purification Reaction->Isolation & Purification Characterization Characterization Isolation & Purification->Characterization

Caption: A Generalized Experimental Workflow.

Future Directions

The field would greatly benefit from the successful crystallization and structural elucidation of a wider range of this compound derivatives, including α-alkoxy, and alkyl-substituted analogues. Such studies will provide a more complete picture of the factors governing the aggregation and reactivity of these indispensable synthetic reagents. The development of reliable crystallization protocols for these often unstable species remains a significant challenge.

References

Mechanistic comparison of Shapiro reaction and lithium-halogen exchange

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds with precision and control is paramount. Among the myriad of reactions available to researchers, the Shapiro reaction and the lithium-halogen exchange stand out as powerful tools for the generation of organolithium reagents, key intermediates in the synthesis of complex molecules. While both reactions utilize organolithium reagents and forge new bonds, their mechanistic underpinnings, substrate scope, and synthetic applications diverge significantly. This guide provides an objective comparison of these two indispensable reactions, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic challenges.

At a Glance: Key Mechanistic Differences

The fundamental distinction between the Shapiro reaction and lithium-halogen exchange lies in the nature of the starting material and the type of bond being cleaved. The Shapiro reaction is an elimination reaction that transforms a ketone or aldehyde into a vinyllithium species via a tosylhydrazone intermediate. In contrast, lithium-halogen exchange is a substitution reaction where a halogen atom on an organic halide is directly replaced by a lithium atom.

FeatureShapiro ReactionLithium-Halogen Exchange
Starting Material Ketone or Aldehyde (via tosylhydrazone)Organic Halide (Alkyl, Aryl, Vinyl)
Bond Cleaved C-N and N-NC-X (X = I, Br, Cl)
Intermediate This compoundAlkyllithium, Aryllithium, this compound
Byproducts Nitrogen gas, Lithium p-toluenesulfinateAlkyl or Aryl Halide
Key Reagent 2 equivalents of a strong organolithium base1 or 2 equivalents of an organolithium reagent
Regioselectivity Kinetically controlled, favors less substituted alkeneDependent on substrate and reaction conditions
Stereoselectivity Controlled by hydrazone stereochemistryGenerally proceeds with retention of configuration for vinyl halides[1]

Delving into the Mechanisms

To fully appreciate the synthetic utility of these reactions, a detailed examination of their mechanisms is essential.

The Shapiro Reaction: A Pathway to Vinyllithiums

The Shapiro reaction proceeds through a well-defined sequence of steps, initiated by the formation of a tosylhydrazone from a ketone or aldehyde.[2][3] This is followed by deprotonation with two equivalents of a strong organolithium base, typically n-butyllithium or methyllithium. The first equivalent deprotonates the more acidic N-H proton of the hydrazone, while the second equivalent abstracts a proton from the carbon alpha to the hydrazone, leading to the formation of a dianion.[3] This dianion then undergoes elimination of the tosyl group and extrusion of nitrogen gas to generate the this compound intermediate.[3] This intermediate can then be quenched with various electrophiles to yield the desired alkene product.[4]

Figure 1. Mechanistic pathway of the Shapiro reaction.

The regioselectivity of the Shapiro reaction is a key feature, as it is kinetically controlled and generally favors the formation of the less substituted alkene.[3][5] This is attributed to the preferential abstraction of the less sterically hindered alpha-proton.

Lithium-Halogen Exchange: A Direct Swap

The mechanism of the lithium-halogen exchange is more debated, with evidence supporting both a nucleophilic pathway involving an "ate-complex" and a radical pathway involving single electron transfer (SET).[1] In the nucleophilic pathway, the organolithium reagent attacks the halogen atom of the organic halide, forming a transient, hypervalent "ate-complex".[1] This complex then collapses to form the new organolithium species and an alkyl or aryl halide byproduct.

The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl, with fluorides being generally unreactive.[1] The reaction is typically very fast, even at low temperatures.[1]

Figure 2. Proposed mechanisms for the lithium-halogen exchange.

Quantitative Performance Comparison

The choice between the Shapiro reaction and lithium-halogen exchange often comes down to the desired product and the available starting materials. The following table summarizes representative yields for both reactions across a range of substrates.

ReactionSubstrateReagentProductYield (%)Reference
Shapiro Reaction Cyclohexanone (via tosylhydrazone)n-BuLiCyclohexene81[5]
2-Undecanone (via tosylhydrazone)MeLi1-Undecene80-85[6]
Bicyclo[5.4.0]undec-9-en-2-one (via tosylhydrazone)MeLi, TMEDABicyclo[5.4.0]undeca-2,9-diene52[5]
(-)-Carvone (via tosylhydrazone)MeLiSubstituted cyclohexene55[5]
Lithium-Halogen Exchange 1-Iodooctanet-BuLi1-Octyllithium (trapped with benzaldehyde)77[7]
Bromobenzenen-BuLiPhenyllithium>95[8]
4-Bromoanisolen-BuLi4-MethoxyphenyllithiumHigh[8]
2-Bromopyridinen-BuLi2-LithiopyridineHigh[8]

Experimental Protocols

For practical application, detailed experimental procedures are crucial. Below are representative protocols for both reactions.

General Procedure for the Shapiro Reaction
  • Formation of the Tosylhydrazone: To a solution of the ketone or aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or THF), add p-toluenesulfonylhydrazide (1.0-1.1 equiv). A catalytic amount of acid (e.g., HCl or p-toluenesulfonic acid) can be added to accelerate the reaction. The mixture is typically stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or GC). The tosylhydrazone can be isolated by filtration or extraction.[2]

  • Formation of the this compound: The dried tosylhydrazone is dissolved in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (argon or nitrogen) and cooled to a low temperature (typically -78 °C). Two equivalents of an organolithium reagent (e.g., n-BuLi or MeLi in hexanes) are added dropwise. The reaction mixture is stirred at low temperature for a specified time (e.g., 30 minutes to 2 hours).

  • Electrophilic Quench: The desired electrophile is then added to the solution of the this compound at low temperature. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride or water. The product is extracted with an organic solvent, dried, and purified by chromatography.[2]

General Procedure for Lithium-Halogen Exchange
  • Reaction Setup: An oven-dried flask equipped with a magnetic stir bar is charged with the organic halide (1.0 equiv) and dissolved in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (argon or nitrogen).

  • Addition of Organolithium Reagent: The solution is cooled to a low temperature (typically -78 °C or -100 °C). The organolithium reagent (1.0-2.2 equiv of n-BuLi, s-BuLi, or t-BuLi in a hydrocarbon solvent) is added dropwise via syringe. The reaction is typically very fast and is usually stirred for a short period (e.g., 15-60 minutes) at the low temperature.

  • Electrophilic Quench: The desired electrophile is then added to the newly formed organolithium solution at the low temperature. The reaction mixture is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride or water. The product is extracted with an organic solvent, dried, and purified by chromatography.[7]

Conclusion

Both the Shapiro reaction and lithium-halogen exchange are powerful and versatile methods for the synthesis of organolithium intermediates. The Shapiro reaction offers a unique route to vinyllithiums from readily available carbonyl compounds, with the advantage of predictable regioselectivity towards the less substituted alkene. Its primary limitation is the need to prepare the tosylhydrazone intermediate.

Lithium-halogen exchange, on the other hand, provides a direct and rapid method for generating a wide variety of organolithium reagents from the corresponding organic halides. The choice of halogen and organolithium reagent allows for fine-tuning of reactivity. However, the potential for side reactions and the sometimes-ambiguous mechanism require careful consideration of reaction conditions.

Ultimately, the choice between these two reactions will be dictated by the specific synthetic target, the availability of starting materials, and the desired regiochemical and stereochemical outcome. A thorough understanding of their respective mechanisms and scopes, as provided in this guide, is essential for their successful application in the laboratory.

References

Elucidating Vinyllithium Reaction Mechanisms: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of vinyllithium reactions is paramount for controlling reaction outcomes and designing novel synthetic strategies. Isotopic labeling studies offer a powerful lens through which to view these mechanisms, providing detailed insights into transition states and reaction pathways. This guide provides a comparative overview of how isotopic labeling, particularly with deuterium (²H) and carbon-13 (¹³C), can be employed to dissect the mechanisms of this compound reactions.

Distinguishing Reaction Pathways with Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a primary tool in mechanistic chemistry, defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to that of the same molecule with a heavier isotope (k_heavy). By measuring the KIE, researchers can infer whether a particular bond is broken or formed in the rate-determining step of a reaction.

Deuterium Labeling for Probing C-H Bond Cleavage

Deuterium (²H or D), being twice the mass of protium (¹H), can exhibit a significant primary KIE (typically kH/kD > 1) when a C-H bond is cleaved in the rate-determining step. This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than a C-H bond.

Hypothetical Comparison: 1,2-Addition vs. Enolization

A common side reaction in the addition of organolithiums to enolizable ketones is enolization, where the organolithium acts as a base rather than a nucleophile. A deuterium KIE study can distinguish between these two pathways.

Reaction Pathway Isotopically Labeled Substrate Expected kH/kD Interpretation
1,2-AdditionThis compound + Ketone-d_n (non-enolizable positions)~1No C-H(D) bond cleavage at the ketone in the rate-determining step.
EnolizationThis compound + Ketone-d_n (enolizable α-positions)>1C-H(D) bond cleavage at the α-position is involved in the rate-determining step.

Experimental Protocol: Deuterium KIE for Ketone Enolization

  • Synthesis of Labeled Substrate: Prepare the deuterated ketone by standard methods, for example, by acid- or base-catalyzed exchange with D₂O.

  • Parallel Reactions: Set up two parallel reactions under identical conditions (temperature, concentration, solvent). One reaction will use the non-deuterated ketone, and the other will use the deuterated ketone.

  • Reaction Monitoring: Monitor the disappearance of the starting ketone in both reactions over time using a suitable analytical technique (e.g., GC-MS, ¹H NMR spectroscopy).

  • Rate Constant Determination: Determine the initial rates or the pseudo-first-order rate constants (kH and kD) for both reactions.

  • KIE Calculation: Calculate the KIE as the ratio kH/kD.

Carbon-13 Labeling for Probing C-C Bond Formation

Carbon-13 (¹³C) labeling can be used to probe changes in bonding at carbon centers. While ¹³C KIEs are generally smaller than deuterium KIEs, they can provide valuable information about the transition state of C-C bond-forming reactions.

Hypothetical Comparison: Concerted vs. Stepwise Addition

The addition of a this compound reagent to a carbonyl compound could, in principle, proceed through a concerted mechanism or a stepwise mechanism involving a single-electron transfer (SET) pathway.

Reaction Mechanism Isotopically Labeled Reactant Expected ¹²C/¹³C KIE Interpretation
Concerted Addition¹³C-labeled this compound (at the carbanionic carbon)>1 (Normal KIE)Significant rehybridization and bond formation at the labeled carbon in the transition state.
Stepwise (SET) Mechanism¹³C-labeled this compound (at the carbanionic carbon)~1The initial electron transfer is rate-determining, with minimal bonding changes at the carbon in this step.

Investigating Intermolecularity with Crossover Experiments

Crossover experiments are designed to determine whether a reaction is intramolecular (occurring within a single molecule or aggregate) or intermolecular (involving the exchange of components between different molecules or aggregates).

Hypothetical Experiment: this compound Aggregation and Reactivity

Organolithium reagents are known to exist as aggregates in solution. A crossover experiment can shed light on whether these aggregates remain intact during the reaction or if monomeric species are the primary reactants.

Experimental Design:

  • Prepare two distinct this compound reagents: One reagent could be a simple this compound, while the other could be a substituted this compound (e.g., with a methyl group on the vinyl chain). One or both should be isotopically labeled for easy identification of the products (e.g., using deuterium or ¹³C).

  • Run three reactions in parallel:

    • Reaction A: Labeled this compound + Substrate

    • Reaction B: Unlabeled (or differently labeled) substituted this compound + Substrate

    • Reaction C (Crossover): A 1:1 mixture of the two this compound reagents + Substrate

  • Product Analysis: Analyze the product mixture from all three reactions, typically by mass spectrometry, to identify the presence of "crossover" products.

Interpretation of Results:

  • No Crossover Products: If only the products corresponding to the individual this compound reagents are observed in Reaction C, it suggests that the reaction is intramolecular or that the aggregates do not exchange vinyl groups on the timescale of the reaction.

  • Presence of Crossover Products: The formation of products incorporating fragments from both this compound reagents indicates an intermolecular process, where the vinyl groups can exchange between aggregates or that monomeric species are in equilibrium with the aggregates and are the reactive species.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: General Workflow for a Kinetic Isotope Effect Study

KIE_Workflow cluster_prep Reactant Preparation cluster_reaction Parallel Reactions cluster_analysis Data Analysis Unlabeled Synthesize Unlabeled Reactant ReactionH Reaction with Unlabeled Reactant Unlabeled->ReactionH Labeled Synthesize Isotopically Labeled Reactant ReactionD Reaction with Labeled Reactant Labeled->ReactionD Monitor Monitor Reaction Progress (e.g., GC, NMR) ReactionH->Monitor ReactionD->Monitor Calculate Calculate Rate Constants (k_light, k_heavy) Monitor->Calculate KIE Determine KIE = k_light / k_heavy Calculate->KIE

Caption: Workflow for a Kinetic Isotope Effect (KIE) study.

Diagram 2: Logic Diagram for Interpreting Crossover Experiments

Crossover_Logic Start Perform Crossover Experiment (Mix Labeled and Unlabeled Reactants) Analysis Analyze Product Mixture (e.g., by Mass Spectrometry) Start->Analysis Decision Crossover Products Observed? Analysis->Decision Intramolecular Intramolecular or Non-exchanging Aggregates Decision->Intramolecular No Intermolecular Intermolecular or Exchanging Aggregates/Monomers Decision->Intermolecular Yes

Safety Operating Guide

Safe Disposal of Vinyllithium: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive reagents like vinyllithium is paramount for laboratory safety. This compound, an organolithium compound, is highly reactive and pyrophoric, meaning it can ignite spontaneously in air.[1][2] This guide provides essential, step-by-step procedures for the safe quenching and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.

Core Safety Principles

Before initiating any disposal procedures, it is crucial to adhere to the following safety principles:

  • Work in a controlled environment : All manipulations of this compound must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[1]

  • Utilize an inert atmosphere : Due to its reactivity with air and moisture, this compound must be handled under an inert atmosphere, such as nitrogen or argon.[1][3]

  • Wear appropriate Personal Protective Equipment (PPE) : This includes a flame-retardant lab coat, chemical splash goggles, a face shield, and gloves. For handling pyrophoric reagents, wearing two pairs of gloves (nitrile underneath neoprene) is recommended.[1][4]

  • Never work alone : Always have a second person aware of the procedure and ready to assist in case of an emergency.[2]

  • Have emergency equipment accessible : Ensure a Class D fire extinguisher (for combustible metals), powdered lime, or dry sand is readily available. An ABC-type fire extinguisher may also be suitable for fires involving organolithium reagents.[5] An emergency safety shower and eyewash station must be accessible.[6]

Quantitative Data for Disposal

ParameterRecommendationSource
Quenching Solvent Concentration Dilute pyrophoric material to <5 wt% in an inert solvent (e.g., heptane or toluene) before quenching.[3]
Quenching Temperature Maintain the reaction temperature at 50°C or below during neutralization, using an external cooling bath if necessary.[3]

Experimental Protocol for this compound Disposal

This protocol outlines the slow and controlled quenching of residual this compound.

Materials:

  • Residual this compound solution

  • Anhydrous inert solvent (e.g., heptane, toluene)

  • Quenching solution: Isopropanol or a mixture of isopropanol and an inert solvent

  • Dry ice/acetone or ice/water cooling bath

  • Appropriately sized reaction flask with a stirrer bar

  • Septa and needles for inert gas transfer

  • Cannula for liquid transfer

  • Hazardous waste container

Procedure:

  • Preparation :

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.[3]

    • Set up the reaction flask in the fume hood, equipped with a stirrer and under a positive pressure of inert gas.

    • Prepare a cooling bath (dry ice/acetone or ice/water) around the reaction flask.

  • Dilution :

    • Under an inert atmosphere, cautiously transfer the residual this compound solution to the reaction flask containing an excess of anhydrous, inert solvent (e.g., heptane or toluene) to achieve a concentration of less than 5 wt%.[3] This step is crucial for moderating the subsequent quenching reaction.

  • Quenching :

    • Begin stirring the diluted this compound solution and cool it down using the prepared cooling bath.

    • Slowly add the quenching solution (isopropanol) dropwise via a cannula or a syringe. The addition should be controlled to maintain the temperature below 50°C.[3] A vigorous reaction with gas evolution (ethylene) is expected.

    • Continue the slow addition of the quenching agent until no more gas evolution is observed upon addition.

  • Neutralization and Waste Collection :

    • Once the reaction has ceased, allow the mixture to slowly warm to room temperature while still under an inert atmosphere.

    • The resulting solution, containing lithium isopropoxide and the inert solvent, should be treated as flammable, hazardous waste.[3]

    • Transfer the quenched solution to a properly labeled hazardous waste container.

  • Decontamination of Glassware :

    • The empty this compound container and any glassware that came into contact with it must be decontaminated.

    • Rinse the container and glassware three times with an inert, dry solvent.[2][5] This rinse solvent must also be quenched and disposed of as hazardous waste.[2]

    • After the triple rinse, leave the open container in the back of the fume hood for at least a week to ensure any residual pyrophoric material has reacted with atmospheric moisture.[2] The container should then be rinsed again before disposal as hazardous waste.[2]

Logical Workflow for this compound Disposal

Vinyllithium_Disposal_Workflow start Start: Residual this compound prep 1. Prepare Inert Atmosphere & Cooled Reaction Flask start->prep dilute 2. Dilute this compound (<5 wt% in inert solvent) prep->dilute quench 3. Slowly Add Quenching Agent (e.g., Isopropanol) dilute->quench monitor 4. Monitor Reaction (Control Temperature <50°C) quench->monitor check_complete 5. Cease Gas Evolution? monitor->check_complete check_complete->quench No warm 6. Warm to Room Temperature check_complete->warm Yes waste 7. Transfer to Hazardous Waste warm->waste decon 8. Decontaminate Glassware (Triple Rinse) waste->decon end End: Safe Disposal decon->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Vinyllithium

Author: BenchChem Technical Support Team. Date: December 2025

Vinyllithium is a potent organolithium reagent valued in organic synthesis for its ability to form carbon-carbon bonds. However, its utility is matched by its significant hazards, including pyrophoricity, corrosivity, and reactivity with moisture. Adherence to strict safety protocols is paramount to mitigate risks of fire, explosion, and chemical burns. This document provides essential, procedural guidance on the personal protective equipment (PPE), safe handling, and disposal of this compound for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards of this compound. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields. A full-face shield is also recommended to protect against splashes.[1][2][3]
Body Flame-Resistant Lab CoatA lab coat made of flame-resistant material, such as Nomex, is essential. Standard cotton or polyester lab coats are not suitable due to flammability.[2][4]
Hands Double GlovingWear nitrile gloves as an inner layer with neoprene gloves as an outer layer for robust protection against chemical contact and flammability.[4]
Respiratory Full-Face RespiratorA full-face respirator with multi-purpose combination cartridges is necessary if there is a risk of exceeding exposure limits or experiencing respiratory irritation.[1][5]
Feet Closed-Toe ShoesLeather or chemical-resistant shoes are required. Open-toed shoes are strictly prohibited in the laboratory.[4]

Experimental Protocol: Safe Handling of this compound

Handling this compound requires meticulous preparation and execution within a controlled environment. The following protocol outlines the key steps for its safe use.

1. Preparation:

  • Work Area: All manipulations of this compound must be conducted in a certified chemical fume hood or a glovebox with an inert atmosphere (e.g., argon or nitrogen).[2][5]

  • Eliminate Contaminants: Ensure the work area is free of air and moisture. All glassware must be dried in an oven at a minimum of 120°C for several hours and cooled under a stream of inert gas or in a desiccator.[2]

  • Inert Atmosphere: The reaction apparatus must be purged with an inert gas before introducing the reagent.[2]

  • Emergency Preparedness: An appropriate fire extinguisher (Class D for combustible metals is not recommended for organolithiums; a standard dry powder ABC type is preferred) and spill cleanup materials (such as dry sand or powdered lime) must be readily accessible.[5] Never work alone when handling pyrophoric reagents.[4][5]

2. Transferring this compound (Sure/Seal™ Bottle):

  • Secure the Bottle: Clamp the this compound reagent bottle securely to a stand within the fume hood.

  • Inert Gas Blanket: Insert a needle connected to a source of inert gas (with a bubbler outlet) through the septum of the reagent bottle. Ensure the needle tip remains above the liquid level to maintain a positive pressure of inert gas.[5]

  • Syringe Transfer: Use a clean, dry syringe with a needle that is at least twice the volume of the reagent to be transferred.[2]

  • Execution:

    • Depress the plunger and flush the syringe with inert gas.

    • Insert the needle through the septum into the this compound solution.

    • Slowly withdraw the desired amount of reagent, pulling a small amount of inert gas into the syringe after the liquid.

    • Remove the syringe from the reagent bottle and immediately insert it into the reaction flask through a septum.

    • Slowly add the this compound to the reaction mixture.

    • After dispensing, rinse the syringe by drawing up an inert solvent and discharging it into a separate flask for quenching.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent accidents.

1. Quenching Unused Reagent and Reaction Residues:

  • Dilution: Dilute the this compound-containing solution with an inert, high-boiling point solvent such as heptane or toluene.

  • Cooling: Cool the diluted solution in an ice bath.

  • Slow Addition: Slowly and carefully add a quenching agent. A common and safer choice is isopropanol. Avoid adding water or protic solvents directly to concentrated solutions, as this can cause a violent reaction.

  • Final Quench: Once the initial vigorous reaction has subsided, slowly add methanol, followed by the very slow addition of water to ensure all reactive material is consumed.[5]

2. Disposal of Contaminated Materials:

  • Solid Waste: Items such as used syringes, needles, and gloves should be rinsed with an inert solvent. This rinse solvent must then be quenched as described above. The rinsed items can then be disposed of as solid hazardous waste.

  • Empty Containers: Empty this compound containers should be triple-rinsed with an inert solvent.[1] The rinsate must be collected and quenched. The rinsed container, once the cap is removed, can be disposed of as hazardous waste. Puncture the container to prevent reuse.[1]

3. Waste Collection:

  • All quenched solutions and rinsed materials should be collected in a properly labeled hazardous waste container.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific waste disposal procedures.[5]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal A Don PPE B Prepare Inert Work Area (Fume Hood/Glovebox) A->B C Dry Glassware & Apparatus B->C D Assemble Apparatus under Inert Gas C->D E Position Emergency Equipment D->E F Transfer this compound (Syringe/Cannula) E->F G Perform Reaction F->G H Quench Excess Reagent & Reaction Mixture G->H I Rinse Contaminated Equipment H->I J Collect Waste in Labeled Container I->J K Consult EHS for Pickup J->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyllithium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.